Product packaging for Terpendole C(Cat. No.:)

Terpendole C

Cat. No.: B1681267
M. Wt: 519.7 g/mol
InChI Key: WUOATFFODCBZBE-SCGIUCFSSA-N
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Description

Terpendole C is an organic heterotricyclic compound and an organooxygen compound.
This compound has been reported in Albophoma yamanashiensis with data available.
produced by Albophoma yamanashiensis;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H41NO5 B1681267 Terpendole C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,13S,16S,17S,19R,20R,22S,25S,27S)-1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,15,18,22-24,26-27,33-34H,11-14,16H2,1-6H3/t18-,22-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOATFFODCBZBE-SCGIUCFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1O[C@H]2[C@@H]3[C@@]4(O3)[C@H](CC[C@]5([C@]4(CC[C@@H]6[C@@]5(C7=C(C6)C8=CC=CC=C8N7)C)O)C)O[C@@H]2C(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Terpendole C: A Deep Dive into its Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular mechanisms of Terpendole C, an indole diterpenoid with significant biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at its primary mode of action as an Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, its secondary tremorgenic properties, and a comparative analysis with the related compound, Terpendole E, a known mitotic kinesin Eg5 inhibitor.

Core Mechanism of Action: ACAT Inhibition

This compound has been identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol homeostasis.[1] ACAT catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2] This activity is particularly relevant in the context of atherosclerosis, where the accumulation of cholesteryl esters in macrophages leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[2][3]

The inhibition of ACAT by this compound presents a potential therapeutic strategy for preventing the progression of atherosclerosis by impeding the conversion of macrophages into foam cells.[2] There are two isoforms of ACAT: ACAT1, which is found in various tissues including macrophages, and ACAT2, which is primarily expressed in the liver and intestines.[2]

Quantitative Data on Terpendole ACAT Inhibition

The inhibitory activity of this compound and related compounds against ACAT has been quantified, with this compound demonstrating the most potent inhibition among the initially isolated terpendoles.[1]

CompoundIC50 (µM) for ACAT InhibitionSource
This compound 2.1 [1]
Terpendole D3.2[1]
Terpendole A15.1[1]
Terpendole B26.8[1]
Terpendole J38.8[4]
Terpendole K38.0[4]
Terpendole L32.4[4]
Terpendoles E-I145-388[4]
ACAT Inhibition Signaling Pathway

The signaling pathway affected by this compound's inhibition of ACAT is central to cholesterol metabolism and the pathology of atherosclerosis. By blocking ACAT, this compound prevents the esterification of excess free cholesterol within macrophages, thereby reducing the formation of lipid droplets and the transformation of these cells into foam cells.

ACAT_Inhibition_Pathway cluster_macrophage Macrophage LDL LDL (Low-Density Lipoprotein) FreeCholesterol Excess Free Cholesterol LDL->FreeCholesterol Uptake ACAT ACAT FreeCholesterol->ACAT CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Esterification LipidDroplets Lipid Droplets CholesterylEsters->LipidDroplets FoamCell Foam Cell Formation LipidDroplets->FoamCell Atherosclerosis Atherosclerosis Progression FoamCell->Atherosclerosis TerpendoleC This compound TerpendoleC->ACAT Inhibits

Mechanism of this compound in preventing foam cell formation.

Secondary Activity: Tremorgenic Properties

In addition to its ACAT inhibitory activity, this compound is known to be a potent and fast-acting tremorgenic mycotoxin.[5] The precise molecular mechanism underlying the tremorgenic effects of many mycotoxins is not fully elucidated, but it is thought to involve the modulation of neurotransmitter activity.[1][6] Proposed mechanisms for other tremorgenic mycotoxins include the inhibition of inhibitory neurotransmitters like glycine and GABA, or the blockade of high-conductance calcium-activated potassium (BK) channels.[6][7] This disruption in neuronal signaling can lead to the characteristic tremors observed in mycotoxicosis.

Comparative Analysis: Terpendole E and Eg5 Inhibition

While this compound's primary target is ACAT, the closely related compound Terpendole E is a known inhibitor of the mitotic kinesin Eg5.[8] Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis.[8] Inhibition of Eg5's ATPase activity leads to mitotic arrest, characterized by the formation of monoastral spindles.[8] It is important to note that the Eg5 inhibitory activity of Terpendole E is independent of ACAT inhibition.[8]

Eg5 Inhibition Signaling Pathway

The inhibition of Eg5 by compounds like Terpendole E disrupts the process of mitosis, which can be a target for anticancer therapies.

Eg5_Inhibition_Pathway cluster_mitosis Mitosis Prophase Prophase Eg5 Eg5 Kinesin Prophase->Eg5 SpindlePole Spindle Pole Separation Eg5->SpindlePole Drives MonoastralSpindle Monoastral Spindle (Mitotic Arrest) Eg5->MonoastralSpindle BipolarSpindle Bipolar Spindle Formation SpindlePole->BipolarSpindle Metaphase Metaphase BipolarSpindle->Metaphase TerpendoleE Terpendole E TerpendoleE->Eg5 Inhibits TerpendoleE->MonoastralSpindle

Mechanism of Terpendole E in inducing mitotic arrest.

Experimental Protocols

ACAT Inhibition Assay (in vitro)

This protocol is a generalized method for determining the inhibitory activity of compounds against ACAT in rat liver microsomes.

1. Preparation of Microsomes:

  • Livers from rats are homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).

  • The homogenate is centrifuged at a low speed to remove cell debris and nuclei.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the microsomes.

  • The microsomal pellet is washed and resuspended in a storage buffer.

2. ACAT Activity Assay:

  • A reaction mixture is prepared containing the microsomal protein, a cholesterol substrate (often delivered with a carrier like BSA or cyclodextrin), and the test compound (e.g., this compound) at various concentrations.[3]

  • The reaction is initiated by the addition of a labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).

  • The mixture is incubated at 37°C for a specified time.

  • The reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol).[3]

3. Quantification:

  • Lipids are extracted from the reaction mixture.

  • The cholesteryl esters are separated from free fatty acids and other lipids using thin-layer chromatography (TLC).[3]

  • The amount of radiolabeled cholesteryl ester formed is quantified using liquid scintillation counting.

  • The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Microtubule-Stimulated Eg5 ATPase Assay

This protocol outlines a method for measuring the ATPase activity of the Eg5 motor protein in the presence of microtubules.

1. Reagents and Protein Preparation:

  • Purified recombinant human Eg5 motor domain.

  • Polymerized microtubules (prepared from purified tubulin).

  • ATPase assay buffer (containing buffer salts, MgCl2, and ATP).

  • A coupled enzyme system (pyruvate kinase and lactate dehydrogenase) for a continuous spectrophotometric assay.[9]

  • NADH and phosphoenolpyruvate.

2. ATPase Assay:

  • The assay is performed in a microplate reader.

  • The reaction mixture contains the assay buffer, the coupled enzyme system, NADH, phosphoenolpyruvate, microtubules, and the Eg5 enzyme.

  • The test inhibitor (e.g., Terpendole E) is added at various concentrations.

  • The reaction is initiated by the addition of ATP.

3. Data Analysis:

  • The hydrolysis of ATP by Eg5 is coupled to the oxidation of NADH, which results in a decrease in absorbance at 340 nm.

  • The rate of ATPase activity is determined by monitoring the change in absorbance over time.

  • The inhibitory effect of the compound is calculated, and the IC50 value is determined.

Experimental Workflow Visualization

Experimental_Workflow cluster_ACAT ACAT Inhibition Assay cluster_Eg5 Eg5 ATPase Assay A1 Isolate Rat Liver Microsomes A2 Prepare Reaction Mix: Microsomes, Cholesterol, This compound A1->A2 A3 Initiate with [14C]oleoyl-CoA A2->A3 A4 Incubate at 37°C A3->A4 A5 Stop Reaction & Extract Lipids A4->A5 A6 TLC Separation A5->A6 A7 Quantify [14C]Cholesteryl Esters A6->A7 A8 Calculate IC50 A7->A8 E1 Prepare Reagents: Eg5, Microtubules, Coupled Enzyme System E2 Prepare Reaction Mix: Reagents + Terpendole E E1->E2 E3 Initiate with ATP E2->E3 E4 Monitor NADH Absorbance (340nm) E3->E4 E5 Determine ATPase Rate E4->E5 E6 Calculate IC50 E5->E6

Workflow for ACAT and Eg5 inhibition assays.

Conclusion

This compound's primary mechanism of action as a potent ACAT inhibitor highlights its potential as a lead compound for the development of anti-atherosclerotic agents. Its secondary tremorgenic activity, while a potential liability, also provides an avenue for neuropharmacological research. Understanding the distinct mechanisms of this compound and its analogue Terpendole E underscores the structural nuances that dictate target specificity within this class of indole diterpenoids. Further investigation into the structure-activity relationships of terpendoles could yield novel therapeutics with enhanced potency and selectivity.

References

The Terpendole C Biosynthetic Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

[November 10, 2025]

Abstract

Terpendole C, a member of the indole-diterpenoid class of natural products, has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, intended for researchers, scientists, and professionals in drug development. The guide details the enzymatic cascade from primary metabolites to the complex final structure, including the key enzymes and intermediates involved. While significant progress has been made in elucidating the overall pathway, this document also highlights areas where further research is needed, particularly concerning the precise enzymatic transformations in the terminal steps and the quantification of metabolic flux. This guide also compiles detailed experimental protocols for key techniques used in the study of fungal secondary metabolite biosynthesis, providing a valuable resource for researchers in the field.

Introduction to this compound and Indole-Diterpenoids

Indole-diterpenoids are a diverse class of fungal secondary metabolites characterized by a core structure derived from an indole moiety, typically from tryptophan, and a diterpene unit originating from geranylgeranyl pyrophosphate (GGPP)[1]. These compounds exhibit a wide range of biological activities, including tremorgenic, insecticidal, and cytotoxic properties, making them attractive targets for drug discovery and development.

This compound belongs to this family and is produced by various filamentous fungi, including Albophoma yamanashiensis and Chaunopycnis alba[2]. Like other indole-diterpenoids, the biosynthesis of this compound is orchestrated by a set of enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC).

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with precursors from primary metabolism. The pathway can be broadly divided into three main stages: (I) synthesis of the core indole-diterpene scaffold, (II) formation of the key intermediate, Terpendole E, and (III) subsequent tailoring reactions leading to this compound.

Assembly of the Paspaline Core

The initial steps of the this compound pathway are shared with many other indole-diterpenoids and converge on the formation of the key intermediate, paspaline.

  • Geranylgeranyl Diphosphate (GGPP) Synthesis: The diterpene backbone originates from the mevalonate pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, the 20-carbon precursor, GGPP.

  • Indole Moiety Precursor: The indole portion of this compound is derived from tryptophan.

  • Prenylation of Indole: The first committed step in the indole-diterpenoid pathway is the prenylation of the indole ring of tryptophan with GGPP. This reaction is catalyzed by a prenyltransferase (TerC) , which attaches the geranylgeranyl group to the C3 position of the indole ring, forming 3-geranylgeranylindole (3-GGI).

  • Epoxidation and Cyclization: Following prenylation, a series of complex cyclization reactions occur to form the characteristic polycyclic diterpene core. This cascade is initiated by a flavin-dependent monooxygenase (FMO) (TerM) , which epoxidizes the terminal double bond of the geranylgeranyl chain of 3-GGI. The resulting epoxide then undergoes a proton-initiated cyclization cascade, facilitated by a terpene cyclase (TerB) , to yield the first stable indole-diterpene intermediate, paspaline.

Paspaline_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) GGI 3-Geranylgeranylindole (3-GGI) GGPP->GGI Tryptophan Tryptophan Tryptophan->GGI TerC (Prenyltransferase) Epoxy_GGI Epoxidized 3-GGI GGI->Epoxy_GGI TerM (FMO) Paspaline Paspaline Epoxy_GGI->Paspaline TerB (Terpene Cyclase) Terpendole_C_Biosynthesis Paspaline Paspaline Terpendole_E Terpendole E Paspaline->Terpendole_E TerQ (P450) Intermediate Putative Intermediates Terpendole_E->Intermediate TerP, TerK (P450s) Terpendole_C This compound Intermediate->Terpendole_C Ter_Gene_Cluster cluster terC terF terM terB terQ terP terK Regulator Transporter Heterologous_Expression_Workflow Start Isolate 'Ter' Gene Cluster Vector Clone into Expression Vector Start->Vector Transform Transform Protoplasts with Vector Vector->Transform Protoplast Prepare A. oryzae Protoplasts Protoplast->Transform Select Select for Positive Transformants Transform->Select Culture Culture Transformants Select->Culture Extract Extract Metabolites Culture->Extract Analyze LC-MS/MS Analysis Extract->Analyze

References

Unraveling the Intricate Architecture of Terpendole C: A Technical Guide to Its Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core scientific methodologies and data interpretation integral to the structure elucidation of Terpendole C, a tremorgenic indole-diterpenoid. This compound was first isolated from the fungus Albophoma yamanashiensis and its structure was rigorously determined through a combination of spectroscopic analysis and chemical reasoning. While the primary literature contains the exhaustive quantitative data, this guide synthesizes the fundamental steps and logic of the elucidation process, offering a comprehensive resource for professionals in natural product chemistry and drug development.

Isolation and Purification of this compound

The initial step in the structure elucidation of any natural product is its isolation in a pure form. The general procedure for obtaining this compound from the fermentation broth of Albophoma yamanashiensis involves a multi-step extraction and chromatographic process.

Experimental Protocol: General Isolation Procedure

A typical isolation protocol for indole-diterpenoids like this compound from a fungal culture is as follows:

  • Fermentation: The producing organism, Albophoma yamanashiensis, is cultured in a suitable liquid medium to promote the biosynthesis of secondary metabolites, including this compound.

  • Extraction: The culture broth is harvested and separated from the mycelia. The broth is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the desired compounds into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This typically involves:

    • Silica Gel Column Chromatography: The extract is fractionated based on polarity using a gradient of solvents (e.g., hexane-ethyl acetate).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase HPLC (e.g., with a C18 column and a methanol-water gradient) to yield the pure compound.

The following diagram illustrates a generalized workflow for the isolation of a natural product like this compound.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fungal Fermentation (Albophoma yamanashiensis) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration SilicaChrom Silica Gel Column Chromatography Concentration->SilicaChrom HPLC Preparative HPLC SilicaChrom->HPLC PureCompound Pure this compound HPLC->PureCompound

Fig. 1: Generalized workflow for the isolation of this compound.

Spectroscopic Analysis and Structure Determination

The determination of the planar structure of this compound was accomplished through the comprehensive analysis of its spectroscopic data, primarily from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a compound. For this compound, HRMS would have provided the exact mass, from which the molecular formula, C₃₂H₄₅NO₄, was deduced.

Physicochemical Properties of this compound
Property Value
Molecular FormulaC₃₂H₄₅NO₄
Molecular Weight507.7 g/mol
AppearanceWhite powder
OriginAlbophoma yamanashiensis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) was employed to piece together the complex carbon skeleton and assign all proton and carbon signals.

Key NMR Experiments and Their Roles:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of carbon atoms and their chemical environment (e.g., C=O, C=C, C-O, CH₃, CH₂, CH).

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms (H-C-C-H).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different structural fragments.

The following diagram illustrates the logical process of assembling the structure of this compound from its fundamental building blocks using key 2D NMR correlations.

G cluster_fragments Structural Fragments Indole Indole Moiety TerpendoleC This compound Structure Indole->TerpendoleC HMBC Diterpene Diterpenoid Core Diterpene->TerpendoleC HMBC, COSY Isoprene Isoprenyl Unit Isoprene->Diterpene HMBC

Fig. 2: Structural assembly of this compound via NMR correlations.

Determination of Stereochemistry

The final and most challenging aspect of structure elucidation is the determination of the molecule's three-dimensional arrangement, or stereochemistry. For a complex molecule like this compound with multiple chiral centers, this involves establishing both the relative and absolute configuration.

Experimental Protocols for Stereochemistry Determination:

While the specific method used for this compound is detailed in the primary literature, common techniques for determining stereochemistry include:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NMR technique that identifies protons that are close to each other in space, which helps to determine the relative configuration of stereocenters.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis can provide an unambiguous determination of the absolute stereochemistry.

  • Chiroptical Methods (Circular Dichroism): Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra can be compared with computationally predicted spectra for different stereoisomers to determine the absolute configuration.

  • Chemical Derivatization (e.g., Mosher's Method): This involves reacting the compound with a chiral derivatizing agent and analyzing the NMR spectra of the resulting diastereomers to deduce the absolute configuration of specific stereocenters.

Conclusion

The structure elucidation of this compound is a testament to the power of modern spectroscopic and analytical techniques in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive spectroscopic analysis, the intricate indole-diterpenoid architecture of this molecule was successfully unveiled. This foundational knowledge is indispensable for further research into its biological activity, mechanism of action, and potential for therapeutic development. The detailed experimental data and protocols are archived in the primary scientific literature, serving as a critical reference for the scientific community.

An In-depth Technical Guide to the Biological Activity of Terpendole C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpendole C is a member of the indole diterpene class of natural products, a group of secondary metabolites produced by various fungi. These compounds are characterized by a complex polycyclic diterpene skeleton linked to an indole moiety. The terpendole family, including this compound, has garnered significant interest within the scientific community due to a range of observed biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a particular focus on its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this complex natural product.

Core Biological Activities of this compound

This compound has been primarily characterized by two distinct biological activities: potent inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) and significant tremorgenic effects. While its close structural analog, Terpendole E, is a known inhibitor of the mitotic kinesin Eg5, the direct activity of this compound on this target has not been extensively reported.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

This compound has been identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters. The inhibition of ACAT is a therapeutic strategy being explored for the management of hypercholesterolemia and atherosclerosis.

The inhibitory potency of this compound against ACAT has been quantified in in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) value provides a measure of the drug's efficacy in inhibiting the biological or biochemical function.

CompoundTargetAssay TypeIC50 (µM)Reference
This compound ACATIn vitro enzyme assay2.1[1][2]
Terpendole DACATIn vitro enzyme assay3.2[1][2]
Terpendole AACATIn vitro enzyme assay15.1[1][2]
Terpendole BACATIn vitro enzyme assay26.8[1][2]

Table 1: In vitro inhibitory activity of this compound and related compounds against Acyl-CoA:cholesterol acyltransferase (ACAT).

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against ACAT, based on commonly used methodologies.

Objective: To determine the IC50 value of this compound for the inhibition of ACAT activity.

Materials:

  • Rat liver microsomes (as a source of ACAT enzyme)

  • [1-14C]Oleoyl-CoA

  • Bovine serum albumin (BSA)

  • Cholesterol

  • Tris-HCl buffer

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Microsomes: Isolate microsomes from rat liver tissue by differential centrifugation.

  • Assay Mixture Preparation: In a microcentrifuge tube, prepare the assay mixture containing Tris-HCl buffer, BSA, and cholesterol.

  • Incubation with Inhibitor: Add varying concentrations of this compound to the assay mixture. Include a control with no inhibitor.

  • Enzyme Addition: Add the rat liver microsomal preparation to the assay mixture.

  • Initiation of Reaction: Start the reaction by adding [1-14C]Oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding a mixture of chloroform and methanol.

  • Lipid Extraction: Extract the lipids from the mixture.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate cholesteryl esters from other lipids.

  • Quantification: Scrape the area of the TLC plate corresponding to cholesteryl esters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ACAT_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Rat Liver Microsomes Incubation_Inhibitor Pre-incubation with This compound Microsomes->Incubation_Inhibitor Assay_Mix Assay Mixture (Buffer, BSA, Cholesterol) Assay_Mix->Incubation_Inhibitor Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation_Inhibitor Reaction_Start Add [1-14C]Oleoyl-CoA (Start Reaction) Incubation_Inhibitor->Reaction_Start Incubation_37C Incubate at 37°C Reaction_Start->Incubation_37C Reaction_Stop Stop Reaction (Chloroform/Methanol) Incubation_37C->Reaction_Stop Lipid_Extraction Lipid Extraction Reaction_Stop->Lipid_Extraction TLC Thin-Layer Chromatography Lipid_Extraction->TLC Quantification Scintillation Counting of Cholesteryl Esters TLC->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc

Workflow for the in vitro ACAT inhibition assay.
Tremorgenic Activity

This compound is recognized as a potent and fast-acting tremorgenic mycotoxin. This activity is a characteristic of several indole diterpenes and is believed to be mediated through the modulation of ion channels in the central nervous system.

The tremorgenic effects of many indole diterpenes are attributed to their ability to inhibit the activity of large-conductance Ca2+-activated K+ (BK) channels.[1] These channels play a crucial role in regulating neuronal excitability. Inhibition of BK channels leads to increased neuronal firing, resulting in the observed tremors.

Tremorgenic_Activity_Pathway TerpendoleC This compound BK_Channel BK Channel (Large-conductance Ca2+- activated K+ channel) TerpendoleC->BK_Channel Inhibits K_Efflux K+ Efflux BK_Channel->K_Efflux Mediates Neuronal_Excitability Neuronal Excitability K_Efflux->Neuronal_Excitability Decreases Tremors Tremors Neuronal_Excitability->Tremors Increased excitability leads to

Proposed signaling pathway for the tremorgenic activity of this compound.

The following protocol outlines a general procedure for assessing the tremorgenic activity of a compound in a murine model.

Objective: To evaluate the tremorgenic potential of this compound in mice.

Materials:

  • Male BALB/c mice

  • This compound (dissolved in a suitable vehicle, e.g., corn oil)

  • Observation cages

  • Scoring system for tremors (e.g., a scale from 0 to 4, where 0 is no tremor and 4 is severe, continuous tremor)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection). Include a control group that receives only the vehicle.

  • Observation: Place the mice in individual observation cages immediately after dosing.

  • Tremor Scoring: Observe the mice for the onset, intensity, and duration of tremors at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes post-dosing). Score the intensity of tremors using a pre-defined scale.

  • Data Analysis: Compare the tremor scores of the this compound-treated group with the control group. Analyze the dose-response relationship if multiple doses are tested.

Potential for Mitotic Inhibition: Insights from Terpendole E

While direct evidence for this compound's activity against the mitotic kinesin Eg5 is limited, its close structural analog, Terpendole E, is a well-characterized Eg5 inhibitor. This suggests that this compound may possess similar, albeit potentially weaker, activity. Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle, making it an attractive target for anticancer drug development.

Mechanism of Eg5 Inhibition and M-Phase Arrest

Inhibition of Eg5's ATPase activity prevents it from sliding microtubules apart, which is a critical step in centrosome separation. This leads to the formation of a characteristic monoastral spindle, where all chromosomes are arranged in a circle around a single centrosome. This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in the M-phase of the cell cycle.

Eg5_Inhibition_Pathway TerpendoleE Terpendole E (and potentially this compound) Eg5 Mitotic Kinesin Eg5 (ATPase activity) TerpendoleE->Eg5 Inhibits Microtubule_Sliding Microtubule Sliding Eg5->Microtubule_Sliding Drives Monoastral_Spindle Monoastral Spindle Formation Eg5->Monoastral_Spindle Inhibition leads to Centrosome_Separation Centrosome Separation Microtubule_Sliding->Centrosome_Separation Leads to Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Results in M_Phase_Arrest M-Phase Arrest Bipolar_Spindle->M_Phase_Arrest Proper formation allows mitotic progression Monoastral_Spindle->M_Phase_Arrest Activates spindle assembly checkpoint, causing

Signaling pathway of M-phase arrest induced by Eg5 inhibition.

This protocol describes a general method for analyzing the cell cycle distribution of a cell population treated with a potential mitotic inhibitor.

Objective: To determine if this compound induces M-phase arrest in a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • This compound

  • Propidium iodide (PI) staining solution

  • RNase A

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture HeLa cells to an appropriate confluency and treat them with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in the this compound-treated samples compared to the control indicates M-phase arrest.

Conclusion

This compound is a biologically active indole diterpene with well-documented potent inhibitory effects on ACAT and strong tremorgenic activity, likely mediated through the inhibition of BK channels. While its direct interaction with the mitotic kinesin Eg5 remains to be fully elucidated, the established activity of its close analog, Terpendole E, suggests a potential for mitotic inhibition. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the multifaceted biological profile of this compound. Future research should aim to quantify the Eg5 inhibitory activity of this compound, if any, and to further explore the molecular mechanisms underlying its tremorgenic effects. Such studies will be crucial in determining the therapeutic potential of this intriguing natural product.

References

Terpendole C: A Comprehensive Analysis of its Primary Molecular Target

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the primary molecular target of Terpendole C, an indole diterpenoid natural product. It is designed to serve as a technical resource for researchers, scientists, and professionals engaged in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways and workflows.

Primary Molecular Target: Acyl-CoA:Cholesterol Acyltransferase (ACAT)

The primary molecular target of this compound is Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] ACAT is an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters. This process is crucial for the storage of cholesterol within cells and the formation of lipoproteins. By inhibiting ACAT, this compound can modulate cellular cholesterol homeostasis, a mechanism of significant interest in the development of therapies for cardiovascular diseases.

Quantitative Inhibition Data

This compound has been demonstrated to be a potent inhibitor of ACAT. The following table summarizes the key quantitative data regarding its inhibitory activity against this enzyme.

CompoundTargetIC50 ValueAssay TypeSource
This compoundAcyl-CoA:cholesterol acyltransferase (ACAT)2.1 µMIn vitro enzyme assay[1]
Terpendole AAcyl-CoA:cholesterol acyltransferase (ACAT)15.1 µMIn vitro enzyme assay[1]
Terpendole BAcyl-CoA:cholesterol acyltransferase (ACAT)26.8 µMIn vitro enzyme assay[1]
Terpendole DAcyl-CoA:cholesterol acyltransferase (ACAT)3.2 µMIn vitro enzyme assay[1]

Experimental Protocols

The identification of ACAT as the primary target of this compound and the determination of its inhibitory potency were achieved through a specific in vitro enzyme assay.

In Vitro ACAT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ACAT.

Methodology:

  • Enzyme Source: Microsomes were prepared from rat liver, which are rich in ACAT enzyme.

  • Substrate Preparation: A solution containing the substrate, [1-14C]oleoyl-CoA, was prepared.

  • Inhibitor Preparation: A series of dilutions of this compound were prepared to test a range of concentrations.

  • Reaction Mixture: The reaction was initiated by adding the enzyme preparation (microsomes) to a mixture containing the radiolabeled substrate and varying concentrations of this compound.

  • Incubation: The reaction mixtures were incubated at a controlled temperature to allow for the enzymatic reaction to proceed.

  • Lipid Extraction: Following incubation, the lipids, including the newly synthesized cholesteryl esters, were extracted from the reaction mixture using a suitable organic solvent system (e.g., chloroform/methanol).

  • Separation and Quantification: The extracted lipids were separated by thin-layer chromatography (TLC) to isolate the cholesteryl ester fraction. The amount of radioactivity in the cholesteryl ester spot was quantified using a scintillation counter.

  • Data Analysis: The percentage of ACAT inhibition for each concentration of this compound was calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of this compound that causes 50% inhibition of ACAT activity, was then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

Cholesterol Esterification Pathway and ACAT Inhibition

The following diagram illustrates the cholesterol esterification pathway and the point of inhibition by this compound.

ACAT_Inhibition_Pathway cluster_cell Cellular Environment Cholesterol Free Cholesterol ACAT ACAT (Acyl-CoA:cholesterol acyltransferase) Cholesterol->ACAT Substrate AcylCoA Acyl-CoA AcylCoA->ACAT Substrate CholesterylEster Cholesteryl Ester (Storage/Transport) ACAT->CholesterylEster Catalyzes TerpendoleC This compound TerpendoleC->ACAT Inhibits

Caption: Inhibition of the ACAT-mediated cholesterol esterification pathway by this compound.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 value of this compound against ACAT is depicted below.

IC50_Workflow cluster_workflow IC50 Determination Workflow start Start prep_enzyme Prepare ACAT Enzyme (Rat Liver Microsomes) start->prep_enzyme prep_substrate Prepare Substrate ([14C]oleoyl-CoA) start->prep_substrate prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor run_assay Perform In Vitro Enzyme Assay prep_enzyme->run_assay prep_substrate->run_assay prep_inhibitor->run_assay extract_lipids Lipid Extraction run_assay->extract_lipids separate_lipids TLC Separation extract_lipids->separate_lipids quantify Quantify Radioactivity separate_lipids->quantify analyze Data Analysis (IC50 Calculation) quantify->analyze end End analyze->end

Caption: Workflow for the in vitro determination of this compound's IC50 against ACAT.

References

Terpendole C as an ACAT Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol homeostasis, responsible for the esterification of free cholesterol into cholesteryl esters for storage or lipoprotein assembly. Its role in various physiological and pathological processes, including atherosclerosis and neurodegenerative diseases, has made it an attractive target for therapeutic intervention. Terpendole C, a fungal metabolite, has emerged as a potent inhibitor of ACAT. This technical guide provides an in-depth overview of this compound's activity as an ACAT inhibitor, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated biochemical pathways.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the enzymatic activity of both isoforms of acyl-CoA:cholesterol acyltransferase, ACAT1 and ACAT2.[1] These enzymes are localized in the endoplasmic reticulum and catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. By inhibiting ACAT, this compound effectively blocks the conversion of free cholesterol into its storage form, leading to a decrease in the intracellular pool of cholesteryl esters. This disruption of cholesterol esterification can have significant downstream effects on cellular lipid metabolism, including the potential to reduce the accumulation of cholesteryl esters in macrophages, a key event in the formation of atherosclerotic plaques.

Quantitative Data Summary

The inhibitory potency of this compound and its analogs against ACAT has been quantified in several studies. The following tables summarize the key inhibitory concentration (IC50) values.

Table 1: In Vitro IC50 Values of Terpendoles against ACAT from Rat Liver Microsomes

CompoundIC50 (µM)
Terpendole A15.1
Terpendole B26.8
This compound 2.1
Terpendole D3.2
Terpendole J38.8
Terpendole K38.0
Terpendole L32.4

Data sourced from in vitro enzyme assays using rat liver microsomes.[2][3]

Table 2: Inhibitory Activity of this compound on ACAT Isoforms and Cholesteryl Ester Formation

TargetIC50 (µM)
ACAT110
ACAT210
Cholesteryl Ester Formation0.46

This data indicates that this compound is a non-selective inhibitor of both ACAT1 and ACAT2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ACAT inhibitors like this compound.

In Vitro ACAT Inhibition Assay using Rat Liver Microsomes

This protocol describes the measurement of ACAT activity in isolated rat liver microsomes, a common method for screening potential inhibitors.

3.1.1. Preparation of Rat Liver Microsomes

  • Euthanize a male Wistar rat (200-250 g) and perfuse the liver with ice-cold 0.9% NaCl solution until blanched.

  • Excise the liver, weigh it, and mince it in ice-cold homogenization buffer (0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

  • Homogenize the minced liver using a Potter-Elvehjem homogenizer with a Teflon pestle.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

  • Carefully collect the supernatant and centrifuge it at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in the homogenization buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

3.1.2. ACAT Activity Assay

  • Prepare the assay mixture in microcentrifuge tubes on ice. Each tube should contain:

    • Rat liver microsomes (50 µg of protein)

    • 0.5 M potassium phosphate buffer (pH 7.4)

    • 10 mg/ml bovine serum albumin (BSA)

    • Varying concentrations of this compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, [1-14C]oleoyl-CoA (e.g., 10 nmol, specific activity ~50 mCi/mmol).

  • Incubate the reaction at 37°C for 10 minutes.

  • Stop the reaction by adding 1.5 ml of isopropanol:heptane (4:1, v/v).

  • Add 1 ml of heptane and 0.5 ml of distilled water, and vortex thoroughly.

  • Centrifuge at 1,500 x g for 10 minutes to separate the phases.

  • Collect the upper heptane layer, which contains the cholesteryl esters, and evaporate it to dryness under a stream of nitrogen.

  • Dissolve the residue in a small volume of a suitable solvent (e.g., chloroform:methanol, 2:1, v/v).

  • Spot the dissolved lipids onto a silica gel thin-layer chromatography (TLC) plate.

  • Develop the TLC plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Visualize the lipid spots using iodine vapor or a phosphorimager.

  • Scrape the spots corresponding to cholesteryl esters into scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control and determine the IC50 value.

Cell-Based Cholesterol Esterification Assay using J774 Macrophages

This protocol measures the effect of ACAT inhibitors on cholesterol esterification in a cellular context using the J774 macrophage cell line.

3.2.1. Cell Culture and Treatment

  • Culture J774 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 24-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.

  • On the day of the assay, replace the culture medium with serum-free DMEM containing varying concentrations of this compound. Include a vehicle control.

  • Pre-incubate the cells with the inhibitor for 1-2 hours.

3.2.2. Radiolabeling and Lipid Extraction

  • Prepare a labeling medium by adding [3H]oleic acid complexed to BSA to serum-free DMEM.

  • After the pre-incubation period, add the [3H]oleic acid-containing medium to each well.

  • Incubate the cells for an additional 4-6 hours at 37°C.

  • Wash the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract the lipids by adding a mixture of hexane:isopropanol (3:2, v/v).

  • Scrape the cells and transfer the lipid extract to a new tube.

  • Evaporate the solvent under nitrogen.

3.2.3. Analysis of Cholesteryl Esters

  • Redissolve the lipid extract in a small volume of chloroform.

  • Spot the extract onto a TLC plate and develop it as described in section 3.1.2.

  • Identify and scrape the cholesteryl ester bands.

  • Quantify the radioactivity by liquid scintillation counting.

  • Determine the protein concentration in parallel wells for normalization.

  • Calculate the amount of [3H]oleic acid incorporated into cholesteryl esters and express it as a percentage of the control to determine the inhibitory effect of this compound.

Signaling Pathways and Workflows

The following diagrams illustrate the central role of ACAT in cholesterol metabolism and the workflow for evaluating ACAT inhibitors.

ACAT_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding FreeCholesterol_pool Free Cholesterol Pool LDLR->FreeCholesterol_pool Internalization & Lysosomal Hydrolysis ACAT ACAT1 / ACAT2 FreeCholesterol_pool->ACAT Substrate LipidDroplet Lipid Droplet (Cholesteryl Esters) HMGCoA_Reductase HMG-CoA Reductase (Cholesterol Synthesis) HMGCoA_Reductase->FreeCholesterol_pool De novo Synthesis ACAT->LipidDroplet Esterification TerpendoleC This compound TerpendoleC->ACAT Inhibition Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay MicrosomePrep 1. Prepare Rat Liver Microsomes IncubateInhibitor 2. Incubate Microsomes with this compound MicrosomePrep->IncubateInhibitor AddSubstrate 3. Add [14C]oleoyl-CoA IncubateInhibitor->AddSubstrate TLC 4. Lipid Extraction & TLC AddSubstrate->TLC Quantify_invitro 5. Quantify Radioactivity & Calculate IC50 TLC->Quantify_invitro CultureCells 1. Culture J774 Macrophages TreatInhibitor 2. Treat Cells with This compound CultureCells->TreatInhibitor Radiolabel 3. Add [3H]oleic acid TreatInhibitor->Radiolabel LipidExtraction 4. Lipid Extraction Radiolabel->LipidExtraction Quantify_cell 5. TLC & Quantify Radioactivity LipidExtraction->Quantify_cell

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Tremorgenic Properties of Terpendole C

Abstract

This compound is a naturally occurring indole-diterpene mycotoxin produced by various fungal species, including Albophoma yamanashiensis and endophytic fungi such as Epichloë and Neotyphodium.[1][2][3] It is recognized for its potent and rapid-onset tremorgenic activity. This document provides a comprehensive technical overview of the tremorgenic properties of this compound, detailing its mechanism of action, quantitative effects, structure-activity relationships, and the experimental protocols used for its evaluation. The primary molecular target for this compound is the large-conductance calcium-activated potassium (BK) channel, and its inhibitory action on this channel is central to its neurotoxic effects.[4][5]

Mechanism of Action: BK Channel Inhibition

The tremorgenic activity of this compound is primarily attributed to its function as a potent inhibitor of large-conductance calcium-activated potassium (BK) channels.[4][6] BK channels are critical regulators of neuronal excitability; they are activated by membrane depolarization and increases in intracellular calcium, leading to potassium ion (K+) efflux.[4] This efflux hyperpolarizes the cell membrane, which dampens neuronal firing and reduces neurotransmitter release.

By inhibiting BK channels, this compound blocks this crucial hyperpolarizing current. The resulting decrease in potassium efflux leads to a state of prolonged membrane depolarization and neuronal hyperexcitability, which manifests as involuntary muscle contractions, or tremors.[5] Studies using knockout mice have confirmed the central role of BK channels in the action of indole-diterpene neurotoxins; mice lacking the gene for BK channels are unaffected by toxins that are lethal to wild-type mice, suggesting that BK channel inhibition is the principal mechanism of acute toxicity.[4][5][6]

G cluster_inhibition Effect of this compound terpendoleC This compound bkChannel BK Channel (Large-Conductance Ca²⁺-activated K⁺ Channel) terpendoleC->bkChannel Inhibits kEfflux K⁺ Efflux bkChannel->kEfflux depolarization Prolonged Membrane Depolarization hyperpolarization Membrane Hyperpolarization (Repolarization) kEfflux->hyperpolarization Causes neuronalDampening Dampened Neuronal Excitability hyperpolarization->neuronalDampening Leads to neuronalHyperexcitability Neuronal Hyperexcitability depolarization->neuronalHyperexcitability Leads to tremors Tremors neuronalHyperexcitability->tremors Manifests as

Caption: Proposed signaling pathway for this compound-induced tremorgenicity.

Quantitative Data on Tremorgenic Effects

The tremorgenic effects of this compound have been quantified in vivo, primarily using a mouse bioassay. It is characterized as a fast-acting tremorgen with a relatively short duration of action compared to other mycotoxins like paxilline and lolitrem B.[2][4]

ParameterThis compoundPaxillineLolitrem BReference
Dose (Mice, i.p.) 4 mg/kg, 8 mg/kg4 mg/kg, 8 mg/kg2 mg/kg[4][7]
Onset of Action Fast-actingSlower than this compoundSlow onset[4][7]
Peak Tremor ~24-30 minutes post-injection~30 minutes post-injectionSustained[4][8]
Duration of Tremors ~2 hours~6 hoursLong-acting (>24 hours)[2][4][7]
Intensity More intense than paxilline at the same doseLess intense than this compoundPotent, sustained tremor[4]
Motor Coordination Significant dose-dependent impairment (loss of coordination) consistent with tremor profileImpairment observedSignificant impairment[8]

A study measuring tremor as Mean Pixel Power (MPP) in mice found that an 8 mg/kg dose of this compound caused peak tremors (80% MPP) at 24 minutes, which remained significant until 36 minutes post-injection.[8]

Structure-Activity Relationships

The chemical structure of an indole-diterpene is a key determinant of its tremorgenic potency and duration.

  • A/B Rings: this compound lacks the A/B rings present in the potent, long-acting tremorgen lolitrem B.[7] This structural difference is believed to be responsible for this compound's significantly shorter duration of action, highlighting the importance of these rings for inducing sustained tremors.[7][9]

  • C14 Hydroxylation: The related compound Terpendole M, which is 14α-hydroxythis compound, exhibits weaker tremorgenic activity than this compound.[10] This suggests that the hydroxyl group at the C-14 position may interfere with the binding of the molecule to its target site on the BK channel, thereby reducing its tremorgenic effect.[9]

  • Core Indole-Diterpene Structure: The shared core structure among this compound, paxilline, and other related compounds is responsible for their common mechanism of BK channel inhibition.[4][11]

Experimental Protocols

In Vivo Mouse Bioassay for Tremor Assessment

The standard method for evaluating the tremorgenic activity of compounds like this compound is the mouse bioassay, established by Gallagher and Hawkes.[11]

Objective: To observe, quantify, and characterize the onset, intensity, and duration of tremors and associated motor deficits following the administration of this compound.

Methodology:

  • Animals: Adult male mice (e.g., C57BL/6J strain) are used. Animals are acclimatized to the housing conditions for at least one week prior to the experiment.

  • Compound Preparation: this compound is dissolved in a suitable vehicle, such as DMSO or a mixture of ethanol, Emulphor, and saline.[1] A vehicle-only control group is essential.

  • Administration: The compound is administered via intraperitoneal (i.p.) injection at specified doses (e.g., 4 mg/kg and 8 mg/kg).

  • Observation and Scoring:

    • Tremor Scoring: Mice are observed continuously for the first hour and at regular intervals thereafter (e.g., every 12-15 minutes for up to 2-6 hours). Tremors are scored using a visual rating scale (e.g., 0 = no tremor; 1 = mild, intermittent tremor; 2 = moderate, persistent tremor; 3 = severe, whole-body tremor affecting posture and movement).

    • Motor Coordination: Motor function is often assessed using a rotarod test.[8] Mice are placed on a rotating rod, and the latency to fall is recorded. This test is performed at baseline and at various time points post-injection.

  • Data Analysis: Tremor scores and rotarod latencies are compared between treatment groups and the vehicle control using appropriate statistical methods (e.g., two-way ANOVA) to determine significance.[8]

G acclimatization 1. Animal Acclimatization (1 week) baseline 2. Baseline Assessment (e.g., Rotarod Test) acclimatization->baseline grouping 3. Group Assignment (Vehicle Control, this compound Low Dose, this compound High Dose) baseline->grouping administration 4. Compound Administration (Intraperitoneal Injection) grouping->administration observation 5. Serial Observations & Testing administration->observation tremorScoring Visual Tremor Scoring (0-3 scale) observation->tremorScoring At regular time points motorTest Motor Coordination Test (Rotarod) observation->motorTest At regular time points analysis 6. Data Analysis (e.g., Two-way ANOVA) tremorScoring->analysis motorTest->analysis results 7. Results (Tremor Profile, Motor Deficits) analysis->results

Caption: Experimental workflow for an in vivo mouse bioassay of tremorgenicity.

Other Relevant Biological Activities

Beyond its neurotoxicity, this compound is also a known inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. It inhibits both isozymes, ACAT1 and ACAT2, with an IC50 value of 2.1 μM for ACAT inhibition.[3][11] However, its tremorgenic properties at similar concentrations are a significant concern for its potential therapeutic application in areas like atherosclerosis.[3]

Conclusion

This compound is a potent, fast-acting tremorgenic mycotoxin whose mechanism of action is well-defined through the inhibition of neuronal BK channels. Its study provides valuable insights into the structure-activity relationships of indole-diterpene neurotoxins and serves as an important pharmacological tool for investigating the role of BK channels in regulating neuronal function. The clear dose-response relationship and characteristic tremor profile make it a benchmark compound in neurotoxicological research.

References

Terpendole C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Terpendole C, an indole-diterpenoid fungal metabolite. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, biosynthesis, biological activities, and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways.

Introduction

This compound is a complex indole-diterpene natural product first isolated from the culture broth of the fungus Albophoma yamanashiensis (strain FO-2546).[1][2] It belongs to a class of biogenetically related mycotoxins that share a common core structure derived from an indole moiety and a cyclic diterpene skeleton.[2][3] this compound has garnered scientific interest primarily due to its potent biological activities, including the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) and the induction of tremors in animal models.[1][4]

Chemical Properties and Structure

This compound is characterized by a complex heptacyclic core structure. Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography of related terpendoles, have been used to elucidate its structure.[5]

  • Molecular Formula: C₃₂H₄₁NO₅

  • Molecular Weight: 535.67 g/mol

  • Class: Indole-Diterpenoid[2][3]

Caption: Chemical structure of this compound.

Biosynthesis

The biosynthesis of this compound, like other paspaline-derived indole-diterpenes, begins with two primary precursors: tryptophan and geranylgeranyl diphosphate (GGPP).[2][3] The pathway involves a series of enzymatic reactions, including prenylation, cyclization, and oxidation, catalyzed by enzymes such as prenyltransferases, terpene cyclases, and P450 monooxygenases.[4] While the precise enzymatic steps leading to this compound have not been fully elucidated, a general pathway can be proposed based on related compounds like Terpendole E.[6]

Terpendole_Biosynthesis Tryptophan Tryptophan Prenyltransferases Prenyltransferases (e.g., TerC, TerF) Tryptophan->Prenyltransferases GGPP Geranylgeranyl Diphosphate (GGPP) GGPP->Prenyltransferases Indole_Diterpene_Core Paspaline (Common Intermediate) Oxidases P450 Monooxygenases (e.g., TerP, TerQ, TerK) Indole_Diterpene_Core->Oxidases Cyclases Terpene Cyclases (e.g., TerB) Prenyltransferases->Cyclases 3-Geranylgeranylindole Cyclases->Oxidases Indole-Diterpene Core (Paspaline) Terpendole_E Terpendole E Oxidases->Terpendole_E Key Intermediate Terpendole_C This compound Terpendole_E->Terpendole_C Further Modifications

Caption: Simplified proposed biosynthetic pathway for this compound.

Biological Activities

This compound exhibits two primary, well-documented biological activities: inhibition of ACAT and induction of tremors.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

This compound is a potent inhibitor of ACAT, an intracellular enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage or transport.[1][5] Among several terpendoles isolated, this compound demonstrated the most powerful inhibitory effect in an in vitro enzyme assay.[1]

Tremorgenic Activity

Like many indole-diterpenes, this compound is a tremorgen.[2][4] Administration to mice results in a rapid onset of tremors, indicating it is a potent and fast-acting neurotoxin.[4] This activity is a hallmark of several related mycotoxins that cause neurological syndromes in grazing livestock.[7]

Quantitative Data

The biological activities of this compound and its analogs have been quantified in various assays.

Compound Assay Type System IC₅₀ (µM) Reference(s)
This compound ACAT Inhibition (Enzyme)Rat Liver Microsomes2.1[1][2][5][8]
Terpendole DACAT Inhibition (Enzyme)Rat Liver Microsomes3.2[1][5][8]
Terpendole AACAT Inhibition (Enzyme)Rat Liver Microsomes15.1[1][5][8]
Terpendole BACAT Inhibition (Enzyme)Rat Liver Microsomes26.8[1][5][8]
This compound ACAT Inhibition (Cell-based)J774 Macrophages0.46
Terpendole DACAT Inhibition (Cell-based)J774 Macrophages0.048

Table 1: ACAT inhibitory activity of this compound and related compounds.

Compound Assay Type Cell Line CD₅₀ (µM) Specificity Index (CD₅₀/IC₅₀) Reference(s)
This compound CytotoxicityJ774 Macrophages> 24.1> 52
Terpendole DCytotoxicityJ774 Macrophages> 24.8> 520

Table 2: Cytotoxicity of this compound and D in J774 macrophages.

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a general method for the isolation of terpendoles from a culture of Albophoma yamanashiensis.

  • Fermentation: Culture Albophoma yamanashiensis in a suitable production medium.

  • Extraction: After cultivation, separate the mycelia from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate.

  • Concentration: Concentrate the ethyl acetate extract under reduced pressure to yield a crude extract.

  • Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Elute with a stepwise gradient of solvents (e.g., n-hexane, chloroform, and methanol) to separate fractions.

    • Monitor fractions using Thin Layer Chromatography (TLC).

  • Purification: Pool the fractions containing this compound and further purify using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

In Vitro ACAT Inhibition Assay (Rat Liver Microsomes)

This protocol is based on methods used to determine the IC₅₀ value of ACAT inhibitors.[9][10]

  • Microsome Preparation: Isolate microsomal fractions from rat liver tissue via differential centrifugation.[9] Measure and standardize the protein concentration of the microsomal preparation.

  • Assay Mixture: In a microtube, combine the following:

    • 50 µg of microsomal protein.

    • Bovine Serum Albumin (BSA).

    • Free cholesterol substrate.

    • Varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubation: Incubate the mixture for 5-10 minutes at 37°C.

  • Reaction Initiation: Start the enzymatic reaction by adding a radiolabeled substrate, such as [1-¹⁴C]oleoyl-CoA.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C.

  • Reaction Termination & Extraction: Stop the reaction by adding a mixture of chloroform:methanol (2:1). Vortex and centrifuge to separate the phases.

  • Analysis:

    • Collect the lower organic phase containing the lipids.

    • Spot the extracted lipids onto a TLC plate and develop the plate using a solvent system (e.g., hexane:diethyl ether:acetic acid).

    • Visualize the separated cholesteryl ester (CE) bands.

    • Scrape the CE bands and quantify the radioactivity using a scintillation counter.

  • Calculation: Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Cytotoxicity Assay (J774 Macrophages)

This protocol describes a general method for assessing the cytotoxicity of this compound using the J774 macrophage cell line.[11][12][13][14]

  • Cell Culture: Culture J774 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

  • Cell Seeding: Seed the J774 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment (MTT Assay Example):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CD₅₀ (concentration causing 50% cytotoxicity) value from the dose-response curve.

Tremorgenic Activity Bioassay (Mouse Model)

This protocol outlines a method for the qualitative and semi-quantitative assessment of tremorgenic activity in mice.[15][16]

  • Animal Model: Use a suitable strain of laboratory mice (e.g., Swiss Webster). Acclimatize the animals to the laboratory conditions before the experiment.

  • Compound Administration: Dissolve this compound in a suitable vehicle (e.g., corn oil, DMSO). Administer the compound to the mice via a specific route, such as intraperitoneal (IP) injection, at various doses. Include a control group that receives only the vehicle.

  • Observation: Place each mouse in an individual observation cage. Observe the mice continuously for the onset, intensity, and duration of tremors for a set period (e.g., 60-120 minutes).

  • Scoring: Score the intensity of tremors at regular intervals using a standardized scoring system (e.g., 0 = no tremors; 1 = mild, intermittent tremors; 2 = moderate, continuous tremors; 3 = severe, whole-body tremors affecting posture and movement).

  • Data Analysis: Analyze the tremor scores over time for each dose group. Note the time to onset and the duration of the tremorgenic effects. Compare the results between the different dose groups and the control group to assess the dose-dependent nature of the activity.

Mechanism of Action & Signaling Pathways

ACAT Inhibition Pathway

The primary mechanism of this compound in lipid metabolism is the direct inhibition of the ACAT enzyme. By blocking the active site of ACAT, this compound prevents the esterification of free cholesterol. This leads to a decrease in the cellular pool of cholesteryl esters and a subsequent increase in free cholesterol levels. This disruption in cholesterol homeostasis can influence cellular processes such as foam cell formation, which is a key event in the development of atherosclerosis.[5]

ACAT_Inhibition_Pathway FC Free Cholesterol ACAT ACAT Enzyme FC->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT CE Cholesteryl Esters ACAT->CE Esterification TerpendoleC This compound TerpendoleC->ACAT Inhibits Storage Lipid Droplet Storage CE->Storage FoamCell Foam Cell Formation Storage->FoamCell

Caption: Mechanism of ACAT inhibition by this compound.

Tremorgenic Activity Pathway

The tremorgenic effects of indole-diterpenes are primarily attributed to their ability to inhibit large-conductance Ca²⁺-activated potassium channels (BK channels).[7] These channels are crucial for regulating neuronal excitability by contributing to the repolarization phase of the action potential. By blocking BK channels, this compound likely causes prolonged depolarization of neuronal membranes, leading to uncontrolled neurotransmitter release and neuronal hyperexcitability, which manifests as tremors.

Tremorgenic_Mechanism Neuron Neuron BK_Channel BK Channel (Ca²⁺-activated K⁺ Channel) K_Efflux K⁺ Efflux BK_Channel->K_Efflux Depolarization Prolonged Depolarization BK_Channel->Depolarization Leads to TerpendoleC This compound TerpendoleC->BK_Channel Inhibits Repolarization Membrane Repolarization K_Efflux->Repolarization Excitability Neuronal Hyperexcitability Repolarization->Excitability Reduces Depolarization->Excitability Tremors Tremors Excitability->Tremors

Caption: Proposed mechanism of this compound-induced tremorgenicity via BK channel inhibition.

References

Albophoma yamanashiensis: A Prolific Source of the ACAT Inhibitor Terpendole C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Albophoma yamanashiensis, a filamentous fungus, has emerged as a significant natural source of a class of indole-diterpenoid compounds known as terpendoles. Among these, Terpendole C has garnered considerable attention within the scientific community for its potent inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism.[1][2] This technical guide provides a comprehensive overview of Albophoma yamanashiensis as a source of this compound, detailing its production, isolation, biological activity, and biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and metabolic engineering.

Quantitative Data Summary

The inhibitory activities of various terpendoles isolated from Albophoma yamanashiensis against ACAT have been quantitatively assessed. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a comparative overview of their potency.

CompoundIC50 (µM) against ACATReference
Terpendole A15.1[1]
Terpendole B26.8[1]
This compound 2.1 [1]
Terpendole D3.2[1]
Terpendole E-I145-388[3]
Terpendole J38.8[3]
Terpendole K38.0[3]
Terpendole L32.4[3]

Experimental Protocols

Fermentation of Albophoma yamanashiensis

A detailed protocol for the cultivation of Albophoma yamanashiensis for the production of terpendoles is outlined below. This protocol is based on methodologies reported for the isolation of various terpendole analogues.[1][3]

Materials:

  • Albophoma yamanashiensis strain (e.g., FO-2546)

  • Seed Medium: Glucose (2%), Polypeptone (1%), Yeast extract (0.5%), CaCO3 (0.2%)

  • Production Medium: Soluble starch (4%), Pharmamedia (1.5%), Na-fumarate (1%), KH2PO4 (0.1%), K2HPO4 (0.1%), MgSO4·7H2O (0.05%), FeSO4·7H2O (0.001%), CuSO4·5H2O (0.0001%), ZnSO4·7H2O (0.0001%), MnSO4·4-6H2O (0.0001%)

  • Shake flasks

  • Fermenter

Procedure:

  • Seed Culture: Inoculate a loopful of Albophoma yamanashiensis mycelia into a 500-ml shake flask containing 100 ml of the seed medium. Incubate at 27°C for 2 days on a rotary shaker at 200 rpm.

  • Inoculation: Transfer the seed culture (2% v/v) into a 30-liter fermenter containing 20 liters of the production medium.

  • Fermentation: Conduct the fermentation at 27°C with an agitation of 300 rpm and an aeration rate of 10 liters/minute for 7 days.

Isolation and Purification of this compound

The following protocol describes the extraction and chromatographic purification of this compound from the culture broth of Albophoma yamanashiensis.[1][3]

Materials:

  • Fermentation broth

  • Ethyl acetate

  • n-Hexane

  • Acetone

  • Silica gel (e.g., Wako-gel C-200)

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

Procedure:

  • Extraction: Filter the culture broth to separate the mycelia and the filtrate. Extract the filtrate with an equal volume of ethyl acetate. Extract the mycelia with acetone, concentrate the extract, and then partition between ethyl acetate and water. Combine the ethyl acetate extracts.

  • Silica Gel Chromatography: Concentrate the combined ethyl acetate extract and apply it to a silica gel column. Elute the column with a stepwise gradient of n-hexane and ethyl acetate.

  • Sephadex LH-20 Chromatography: Subject the active fractions from the silica gel column to chromatography on a Sephadex LH-20 column, eluting with methanol.

  • Preparative HPLC: Further purify the fractions containing this compound by preparative reverse-phase HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).

  • Final Purification: The purified this compound can be obtained as a white powder.

Biosynthesis of this compound

This compound belongs to the indole-diterpenoid class of natural products. Its biosynthesis in Albophoma yamanashiensis involves a complex series of enzymatic reactions, starting from the precursors indole-3-glycerol phosphate and geranylgeranyl pyrophosphate (GGPP). The presence of a terpendole biosynthetic gene cluster in Albophoma yamanashiensis has been identified, which orchestrates the synthesis of the terpendole scaffold.[4][5]

The general biosynthetic pathway for indole-diterpenes, which is applicable to this compound, is initiated by the prenylation of the indole moiety, followed by a series of cyclizations and oxidative modifications catalyzed by enzymes such as prenyltransferases, terpene cyclases, and cytochrome P450 monooxygenases.

Terpendole_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Scaffold Synthesis cluster_modification Modifications Indole-3-glycerol phosphate Indole-3-glycerol phosphate Prenyltransferase Prenyltransferase Indole-3-glycerol phosphate->Prenyltransferase Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP)->Prenyltransferase 3-Geranylgeranylindole 3-Geranylgeranylindole Prenyltransferase->3-Geranylgeranylindole Terpene Cyclase Terpene Cyclase 3-Geranylgeranylindole->Terpene Cyclase Paspaline Paspaline Terpene Cyclase->Paspaline Cytochrome P450 Monooxygenases Cytochrome P450 Monooxygenases Paspaline->Cytochrome P450 Monooxygenases This compound This compound Cytochrome P450 Monooxygenases->this compound

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of ACAT.[1] ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound increases the levels of intracellular free cholesterol, which can have several downstream effects on cellular signaling pathways.

Inhibition of ACAT has been shown to modulate pathways involved in neurodegenerative diseases, such as Alzheimer's disease, by affecting amyloid precursor protein (APP) processing and reducing the production of amyloid-beta (Aβ) peptides.[6] The increase in free cholesterol in the endoplasmic reticulum due to ACAT inhibition can influence the activity of enzymes involved in APP processing.

ACAT_Inhibition_Pathway This compound This compound ACAT ACAT This compound->ACAT inhibits Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters catalyzes Free Cholesterol Free Cholesterol Free Cholesterol->ACAT APP Processing APP Processing Free Cholesterol->APP Processing modulates Aβ Production Aβ Production APP Processing->Aβ Production leads to

Caption: Signaling pathway affected by this compound via ACAT inhibition.

Experimental Workflow

The overall workflow for the production, isolation, and characterization of this compound from Albophoma yamanashiensis is depicted in the following diagram.

Experimental_Workflow cluster_production Production cluster_isolation Isolation & Purification cluster_characterization Characterization Fermentation Fermentation Extraction Extraction Fermentation->Extraction Silica Gel Chromatography Silica Gel Chromatography Extraction->Silica Gel Chromatography Sephadex LH-20 Sephadex LH-20 Silica Gel Chromatography->Sephadex LH-20 HPLC HPLC Sephadex LH-20->HPLC Structural Elucidation Structural Elucidation HPLC->Structural Elucidation Biological Activity Assays Biological Activity Assays HPLC->Biological Activity Assays

Caption: Experimental workflow for this compound.

Conclusion

Albophoma yamanashiensis stands out as a valuable microbial resource for the production of this compound, a potent ACAT inhibitor with potential therapeutic applications. This guide has provided a detailed overview of the methodologies for its production and isolation, a summary of its biological activity, and an insight into its biosynthetic and signaling pathways. The information compiled here is intended to facilitate further research and development of this compound and other bioactive compounds from this fascinating fungal species. The elucidation of the complete biosynthetic gene cluster and the exploration of metabolic engineering strategies could further enhance the production of this promising natural product.

References

Terpendole C: A Technical Overview of an Indole-Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Terpendole C is a naturally occurring indole-diterpenoid, a class of secondary metabolites produced by various fungi.[1][2] This technical guide provides a comprehensive overview of the available scientific information regarding its chemical structure and properties. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates the known information and provides context based on the broader family of terpendole compounds.

Chemical Structure and Properties

This compound is a complex heterocyclic organic molecule with the chemical formula C32H41NO5.[3] Its structure is characterized by a core indole moiety fused to a diterpenoid framework.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC32H41NO5[3]
PubChem CID10369388[3]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The structural elucidation of terpendoles, in general, relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.

Biological Activity

The biological activities of many terpendole compounds have been explored, revealing a range of effects, including enzyme inhibition and cytotoxicity. For this compound specifically, it has been associated with "tremor activity".[4] However, detailed studies quantifying this effect or identifying the specific molecular targets are not extensively documented.

Other related terpendole compounds have been shown to inhibit enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) and the mitotic kinesin Eg5.[5][6]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not available in the current body of scientific literature. The general approach for isolating terpendoles from fungal cultures involves extraction with organic solvents followed by chromatographic purification.

Diagram 1: General Workflow for Isolation of Terpenoids

G FungalCulture Fungal Culture Extraction Solvent Extraction FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatographic Separation CrudeExtract->Chromatography PureCompound Pure this compound Chromatography->PureCompound

Caption: A generalized workflow for the isolation of terpenoid compounds from fungal sources.

Signaling Pathways

Due to the limited research on the specific mechanism of action of this compound, a definitive signaling pathway has not been elucidated. Research on other terpendoles, such as Terpendole E which inhibits the mitotic kinesin Eg5, suggests potential interference with cellular division pathways.[5][6] Inhibition of Eg5 leads to the formation of monoastral spindles, arresting cells in mitosis.

Diagram 2: Hypothesized Action based on Related Terpenoids

G Terpendole Terpendole Analogue (e.g., Terpendole E) Eg5 Mitotic Kinesin Eg5 Terpendole->Eg5 Inhibition Spindle Bipolar Spindle Formation Eg5->Spindle Required for Mitosis Successful Mitosis Spindle->Mitosis

Caption: A simplified diagram illustrating the mechanism of action of Terpendole E, a related compound, which may provide insights into the potential pathways affected by this compound.

Conclusion

This compound is an intriguing natural product with a complex chemical architecture. While its specific biological activities and mechanisms of action are yet to be fully explored, the broader family of terpendoles demonstrates significant potential in modulating key cellular processes. Further research is warranted to isolate and characterize this compound in greater detail, to elucidate its specific molecular targets and signaling pathways, and to fully assess its potential for therapeutic applications.

References

The Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) by Natural Products: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA: cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of cholesterol, playing a pivotal role in cellular cholesterol homeostasis. Its involvement in various pathological conditions, including atherosclerosis, hyperlipidemia, and even certain cancers, has rendered it an attractive target for therapeutic intervention. Natural products, with their vast structural diversity, have emerged as a promising source of novel ACAT inhibitors. This technical guide provides a comprehensive overview of natural products with demonstrated ACAT inhibitory activity, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to ACAT and Its Isoforms

Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an integral membrane protein located in the endoplasmic reticulum. It facilitates the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. In mammals, two isoforms of ACAT have been identified: ACAT1 and ACAT2.

  • ACAT1 is ubiquitously expressed in various tissues and is primarily involved in the formation of cholesterol esters for intracellular storage in lipid droplets. In macrophages within atherosclerotic plaques, ACAT1 is responsible for the accumulation of cholesteryl esters, leading to foam cell formation.

  • ACAT2 is predominantly expressed in the enterocytes of the small intestine and in hepatocytes. It plays a crucial role in the absorption of dietary cholesterol and the assembly and secretion of apolipoprotein B-containing lipoproteins (chylomicrons and VLDL).

Due to their distinct physiological roles, the selective inhibition of ACAT1 or ACAT2 is a key strategy in the development of targeted therapies. Selective ACAT2 inhibitors are being pursued for the treatment of hypercholesterolemia and atherosclerosis, as they can reduce cholesterol absorption and lower plasma cholesterol levels.[1][2][3][4]

Natural Products with ACAT Inhibitory Activity

A wide array of natural products from terrestrial and marine organisms have been identified as potent inhibitors of ACAT. These compounds belong to diverse chemical classes, including flavonoids, saponins, terpenoids, alkaloids, and various microbial metabolites.

Flavonoids

Flavonoids are a class of polyphenolic compounds widely distributed in plants. Several flavonoids have been shown to exhibit significant ACAT inhibitory activity.[5] For instance, naringenin and hesperetin have been demonstrated to inhibit both ACAT1 and ACAT2 activity, leading to a decrease in cholesteryl ester formation and apoB secretion in HepG2 cells.[5] Other flavonoids, such as bavachin and isobavachalcone from Psoralea corylifolia, and glabrol from licorice root, also inhibit ACAT in a concentration-dependent manner.[5]

Saponins

Saponins are glycosides of steroids or triterpenes found in a variety of plants. Ginseng sapogenins, derived from ginseng saponins, have shown strong inhibitory activity against microsomal ACAT.[6] Natural saponins are known to regulate cholesterol metabolism by targeting the ACAT family, among other pathways.[7]

Terpenoids

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene. From the extract of Magnolia obovata leaves, obovatol, honokiol, and magnolol were identified as ACAT inhibitors.[1] Fungal metabolites, such as the terpendoles produced by Albophoma yamanashiensis, represent another source of terpenoid-based ACAT inhibitors.[4]

Alkaloids and Other Nitrogen-Containing Compounds

Alkamides from the fruits of Piper nigrum (black pepper), such as retrofractamide A and pipercide, have demonstrated ACAT inhibitory activity in rat liver microsomes and have been shown to inhibit cholesterol esterification in HepG2 cells.[2][8]

Microbial Metabolites

Microorganisms are a prolific source of structurally unique and biologically active compounds. Several fungal metabolites have been identified as potent ACAT inhibitors. Pyripyropenes A, B, C, and D, produced by Aspergillus fumigatus, exhibit very potent ACAT inhibitory activity with IC50 values in the nanomolar range.[9] Other fungal metabolites like aurasperone A, aurasperone D, averufanin, flavasperone, and sterigmatocystin have also been identified as ACAT inhibitors.[10] Cyclodepsipeptide antibiotics from fungi, such as beauvericin and enniatins, also inhibit ACAT activity.[11]

Quantitative Data on ACAT Inhibitory Activity

The following tables summarize the quantitative data for various natural products with ACAT inhibitory activity, including their IC50 values and, where available, their selectivity for ACAT1 and ACAT2.

Table 1: Plant-Derived ACAT Inhibitors

Compound ClassCompoundSourceTargetIC50 (µM)Reference
FlavonoidsNaringeninCitrus speciesACAT1 & ACAT2-[5]
HesperetinCitrus speciesACAT1 & ACAT2-[5]
BavachinPsoralea corylifoliaACAT-[5]
IsobavachalconePsoralea corylifoliaACAT-[5]
GlabrolGlycyrrhiza glabraACAT-[5]
TerpenoidsObovatolMagnolia obovataRat Liver ACAT42[1]
HonokiolMagnolia obovataRat Liver ACAT71[1]
MagnololMagnolia obovataRat Liver ACAT86[1]
AlkamidesRetrofractamide APiper nigrumRat Liver ACAT24.5[2]
PipercidePiper nigrumRat Liver ACAT3.7[2]
Piperchabamide DPiper nigrumRat Liver ACAT13.5[2]
PellitorinePiper nigrumRat Liver ACAT40.5[2]
Dehydroretrofractamide CPiper nigrumRat Liver ACAT60[2]
DehydropipernonalinePiper nigrumRat Liver ACAT90[2]
SaponinsGinseng SapogeninsPanax ginsengMicrosomal ACATStrong Inhibition[6]

Table 2: Microbial-Derived ACAT Inhibitors

Compound ClassCompoundSourceTargetIC50 (nM)Reference
PyripyropenesPyripyropene AAspergillus fumigatusRat Liver ACAT58[9]
Pyripyropene BAspergillus fumigatusRat Liver ACAT117[9]
Pyripyropene CAspergillus fumigatusRat Liver ACAT53[9]
Pyripyropene DAspergillus fumigatusRat Liver ACAT268[9]
CyclodepsipeptidesBeauvericinFungiRat Liver ACAT3000[11]
EnniatinsFungiRat Liver ACAT22000-110000[11]
PolyketidesAurasperone AAspergillus speciesACAT1 & ACAT2-[10]
FlavasperoneAspergillus speciesACAT1 & ACAT2-[10]
SterigmatocystinAspergillus speciesACAT1 & ACAT2-[10]

Experimental Protocols for ACAT Inhibition Assays

The evaluation of ACAT inhibitory activity typically involves both enzyme-based and cell-based assays.

Enzyme-Based ACAT Assay using Rat Liver Microsomes

This assay directly measures the enzymatic activity of ACAT in a microsomal preparation from rat liver, which contains both ACAT1 and ACAT2.

Methodology:

  • Preparation of Rat Liver Microsomes:

    • Homogenize fresh rat liver in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the microsomes.

    • Resuspend the microsomal pellet in a buffer and determine the protein concentration.[6]

  • ACAT Activity Assay:

    • Prepare a reaction mixture containing the microsomal protein, bovine serum albumin (BSA), and a cholesterol substrate (e.g., cholesterol in β-cyclodextrin).

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the acyl-CoA substrate, typically [14C]oleoyl-CoA.

    • Incubate for a specific time at 37°C.

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Extract the lipids and separate the cholesteryl esters from free cholesterol using thin-layer chromatography (TLC).

    • Scrape the cholesteryl ester band and quantify the radioactivity using a scintillation counter to determine the ACAT activity.[6]

  • Inhibition Assay:

    • Pre-incubate the microsomes with various concentrations of the test compound (natural product extract or pure compound) before adding the [14C]oleoyl-CoA.

    • Perform the assay as described above and calculate the percentage of inhibition relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based ACAT Inhibition Assay using HepG2 Cells

This assay assesses the ability of a compound to inhibit cholesterol esterification in a human hepatoma cell line (HepG2), which expresses both ACAT1 and ACAT2.

Methodology:

  • Cell Culture:

    • Culture HepG2 cells in a suitable medium (e.g., MEM) supplemented with fetal bovine serum.

  • Inhibition of Cholesterol Esterification:

    • Plate the HepG2 cells in multi-well plates.

    • Incubate the cells with the test compound at various concentrations for a specified period.

    • Add a labeled cholesterol precursor, such as [14C]oleic acid complexed to albumin, to the medium.

    • Continue the incubation to allow for the incorporation of the label into cholesteryl esters.

  • Lipid Extraction and Analysis:

    • Wash the cells and extract the total lipids using a solvent system like hexane/isopropanol.

    • Separate the lipid classes, including cholesteryl esters, by TLC.

    • Visualize the lipid spots (e.g., with iodine vapor) and scrape the areas corresponding to cholesteryl esters.

    • Quantify the radioactivity in the scraped spots to determine the amount of newly synthesized cholesteryl esters.

    • Calculate the percentage of inhibition and the IC50 value.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of ACAT in Cholesterol Homeostasis

ACAT plays a central role in maintaining cellular cholesterol balance. The following diagram illustrates the key steps in cholesterol esterification and its regulation.

ACAT_Pathway cluster_ER Endoplasmic Reticulum Extracellular_Cholesterol Extracellular Cholesterol (LDL) Intracellular_Cholesterol_Pool Intracellular Free Cholesterol Pool Extracellular_Cholesterol->Intracellular_Cholesterol_Pool LDL Receptor Mediated Uptake ACAT ACAT Intracellular_Cholesterol_Pool->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Lipid_Droplets Storage in Lipid Droplets Cholesteryl_Esters->Lipid_Droplets VLDL_Assembly VLDL Assembly (in Liver) Cholesteryl_Esters->VLDL_Assembly Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Natural_Product_Inhibitor Natural Product Inhibitor Natural_Product_Inhibitor->ACAT

Caption: ACAT-mediated cholesterol esterification pathway.

Experimental Workflow for Screening Natural Product ACAT Inhibitors

The following diagram outlines a typical workflow for the discovery and characterization of ACAT inhibitors from natural sources.

Screening_Workflow Start Natural Product Source (Plant, Microbe, etc.) Extraction Extraction and Fractionation Start->Extraction Primary_Screening Primary Screening (Enzyme-based ACAT Assay) Extraction->Primary_Screening Hit_Identification Hit Identification (Active Fractions/Extracts) Primary_Screening->Hit_Identification Isolation Bioassay-guided Isolation of Pure Compounds Hit_Identification->Isolation Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Isolation->Structure_Elucidation Secondary_Screening Secondary Screening (Cell-based ACAT Assay) Structure_Elucidation->Secondary_Screening Isoform_Selectivity ACAT1 vs. ACAT2 Selectivity Assays Secondary_Screening->Isoform_Selectivity Lead_Optimization Lead Optimization (Structure-Activity Relationship) Isoform_Selectivity->Lead_Optimization In_Vivo_Studies In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: Workflow for natural product-based ACAT inhibitor discovery.

Conclusion

Natural products represent a rich and diverse source of novel ACAT inhibitors with significant therapeutic potential. The compounds identified to date, spanning various chemical classes from flavonoids and saponins to complex microbial metabolites, provide a strong foundation for the development of new drugs targeting ACAT. The methodologies outlined in this guide for the screening and characterization of these inhibitors, coupled with an understanding of the underlying signaling pathways, will be instrumental for researchers and drug development professionals in this field. Future efforts should focus on the discovery of highly potent and isoform-selective ACAT inhibitors from underexplored natural sources and the elucidation of their precise mechanisms of action to advance them into clinical development.

References

Terpendole C: A Technical Guide to its Role in Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpendole C, a fungal metabolite, has been identified as a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects on cholesterol homeostasis, and its potential as a therapeutic agent. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in the field of cholesterol metabolism and drug discovery.

Introduction to this compound and Cholesterol Metabolism

Cholesterol is an essential lipid molecule vital for maintaining cell membrane integrity and serving as a precursor for steroid hormones and bile acids. However, its dysregulation is a critical factor in the development of atherosclerosis, a leading cause of cardiovascular disease. Within the cell, the esterification of free cholesterol into cholesteryl esters by Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial process for storing cholesterol in lipid droplets. This process prevents the accumulation of toxic free cholesterol and plays a significant role in the formation of foam cells, a hallmark of atherosclerotic plaques.

There are two known isozymes of ACAT, ACAT1 and ACAT2 (also known as SOAT1 and SOAT2), which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is the primary isozyme in macrophages, while ACAT2 is predominantly found in the liver and intestines, where it is involved in the assembly and secretion of lipoproteins.

This compound is an indole diterpenoid isolated from the fungus Albophoma yamanashiensis. It has been identified as a potent inhibitor of ACAT, making it a molecule of significant interest for studying cholesterol metabolism and for the potential development of anti-atherosclerotic therapies.

Quantitative Data on this compound Activity

The primary mechanism of action of this compound is the inhibition of ACAT. The following table summarizes the available quantitative data on the inhibitory activity of this compound and its analogs.

CompoundTargetAssay TypeIC₅₀ (µM)Source
This compound ACATIn vitro (Enzyme Assay)2.1[1]
Terpendole AACATIn vitro (Enzyme Assay)15.1
Terpendole BACATIn vitro (Enzyme Assay)26.8
Terpendole DACATIn vitro (Enzyme Assay)3.2

Mechanism of Action and Signaling Pathways

This compound exerts its effects on cholesterol metabolism primarily through the inhibition of ACAT. This inhibition disrupts the normal process of cholesterol esterification, leading to a cascade of downstream cellular events.

Inhibition of Cholesterol Esterification

By directly inhibiting the enzymatic activity of ACAT, this compound blocks the conversion of free cholesterol to cholesteryl esters. This leads to a decrease in the cellular pool of stored cholesteryl esters and a potential transient increase in free cholesterol levels within the endoplasmic reticulum (ER).

cluster_ER Endoplasmic Reticulum Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Catalyzes Terpendole_C Terpendole_C Terpendole_C->ACAT Inhibits

Figure 1. this compound inhibits ACAT, blocking cholesterol esterification.
Regulation of SREBP-2 Pathway

The accumulation of free cholesterol in the ER membrane is a key regulatory signal for the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway. SREBP-2 is a master transcriptional regulator of cholesterol homeostasis.

Under normal conditions, when ER cholesterol levels are sufficient, SREBP-2 is held in an inactive state through its interaction with SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig). However, a decrease in ER sterol levels, which can be an indirect consequence of long-term ACAT inhibition, can lead to the activation of the SREBP-2 pathway. Conversely, an initial increase in free cholesterol due to ACAT inhibition would be expected to suppress SREBP-2 processing. This feedback loop is a critical aspect of cellular cholesterol regulation. Inhibition of ACAT leads to a decrease in the formation of cholesteryl esters, which are stored in lipid droplets. This can lead to a transient increase in free cholesterol in the ER, which would suppress the processing of SREBP-2 to its active nuclear form.[2] The reduction in nuclear SREBP-2 would then lead to decreased transcription of genes involved in cholesterol synthesis and uptake.[2][3]

cluster_pathway SREBP-2 Pathway Regulation by ACAT Inhibition Terpendole_C Terpendole_C ACAT ACAT Terpendole_C->ACAT Inhibits Free Cholesterol (ER) Free Cholesterol (ER) ACAT->Free Cholesterol (ER) Reduces Esterification, Increases Free Cholesterol SREBP2_processing SREBP-2 Processing Free Cholesterol (ER)->SREBP2_processing Suppresses nSREBP2 Nuclear SREBP-2 SREBP2_processing->nSREBP2 Leads to Cholesterogenic_Genes Cholesterogenic Genes (HMGCR, LDLR) nSREBP2->Cholesterogenic_Genes Activates Transcription Cholesterol_Synthesis_Uptake Cholesterol Synthesis & Uptake Cholesterogenic_Genes->Cholesterol_Synthesis_Uptake Drives

Figure 2. Downstream effects of ACAT inhibition on the SREBP-2 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on cholesterol metabolism.

In Vitro ACAT Inhibition Assay (Rat Liver Microsomes)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of ACAT.

  • Materials:

    • Rat liver microsomes (prepared from fresh or frozen liver)

    • [¹⁴C]Oleoyl-CoA (radiolabeled substrate)

    • Bovine Serum Albumin (BSA)

    • Potassium phosphate buffer (pH 7.4)

    • Dithiothreitol (DTT)

    • EDTA

    • This compound (or other test compounds) dissolved in DMSO

    • Unlabeled oleoyl-CoA

    • Cholesterol

    • Phosphatidylcholine

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Hexane/diethyl ether/acetic acid (80:20:1, v/v/v) as the developing solvent

    • Scintillation counter and fluid

  • Protocol:

    • Prepare a reaction mixture containing potassium phosphate buffer, BSA, DTT, and EDTA.

    • Add rat liver microsomes to the reaction mixture.

    • Add this compound at various concentrations (or DMSO as a vehicle control).

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding a solution of [¹⁴C]oleoyl-CoA and cholesterol (pre-solubilized with phosphatidylcholine).

    • Incubate the reaction for 10-30 minutes at 37°C.

    • Stop the reaction by adding a mixture of isopropanol/heptane.

    • Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

    • Spot the lipid extract onto a silica gel TLC plate.

    • Develop the TLC plate using the hexane/diethyl ether/acetic acid solvent system.

    • Visualize the separated lipids (cholesteryl esters and free fatty acids) using iodine vapor or autoradiography.

    • Scrape the spots corresponding to cholesteryl esters into scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.

cluster_workflow In Vitro ACAT Inhibition Assay Workflow start Start prep_mixture Prepare Reaction Mixture (Buffer, BSA, DTT, EDTA) start->prep_mixture add_microsomes Add Rat Liver Microsomes prep_mixture->add_microsomes add_compound Add this compound / DMSO add_microsomes->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Start Reaction with [¹⁴C]Oleoyl-CoA & Cholesterol pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids tlc Spot on TLC Plate & Develop extract_lipids->tlc quantify Quantify Radioactivity tlc->quantify calculate_ic50 Calculate IC₅₀ quantify->calculate_ic50 end End calculate_ic50->end

Figure 3. Workflow for the in vitro ACAT inhibition assay.
Cellular Cholesterol Esterification Assay (J774 Macrophages)

This assay measures the effect of a compound on cholesterol esterification within a cellular context.[4]

  • Materials:

    • J774 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Lipoprotein-deficient serum (LPDS)

    • [¹⁴C]Oleate complexed to BSA

    • This compound (or other test compounds) dissolved in DMSO

    • Acetyl-CoA

    • Phosphate-buffered saline (PBS)

    • Hexane/isopropanol (3:2, v/v)

    • TLC plates and developing solvent as described above

    • Scintillation counter and fluid

  • Protocol:

    • Culture J774 macrophages in DMEM with 10% FBS.

    • For experiments, switch cells to DMEM with 10% LPDS for 24 hours to upregulate LDL receptors and deplete cellular cholesterol stores.

    • Treat the cells with various concentrations of this compound (or DMSO) for a specified period (e.g., 1-4 hours).

    • Add [¹⁴C]oleate-BSA complex to the medium and incubate for 2-4 hours.[4]

    • Wash the cells with ice-cold PBS.

    • Extract the cellular lipids using hexane/isopropanol.

    • Separate and quantify the [¹⁴C]cholesteryl esters by TLC and scintillation counting as described in the in vitro assay protocol.

    • Normalize the results to the total cell protein content.

    • Calculate the percentage of inhibition of cholesterol esterification and determine the cellular IC₅₀ value.

Western Blot Analysis of SREBP-2 Processing

This method is used to assess the effect of a compound on the proteolytic cleavage of SREBP-2 from its precursor form to its active nuclear form.[2][5]

  • Materials:

    • Cell line of interest (e.g., HepG2, CHO)

    • Appropriate cell culture medium and supplements

    • This compound (or other test compounds)

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Nuclear and cytoplasmic extraction kits (optional, for fractionation)

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against SREBP-2 (recognizing both precursor and mature forms)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Culture cells and treat with this compound or vehicle for the desired time.

    • Lyse the cells to obtain total cell lysates, or perform subcellular fractionation to isolate nuclear and membrane fractions.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against SREBP-2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities for the precursor (approx. 125 kDa) and mature nuclear (approx. 68 kDa) forms of SREBP-2.[5]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This technique is used to measure the mRNA levels of SREBP-2 target genes, such as HMG-CoA Reductase (HMGCR) and the LDL Receptor (LDLR), to assess the downstream effects of this compound.[6]

  • Materials:

    • Cell line of interest (e.g., HepG2)

    • This compound (or other test compounds)

    • RNA extraction kit

    • Reverse transcription kit (for cDNA synthesis)

    • qPCR master mix (e.g., SYBR Green or probe-based)

    • Primers for HMGCR, LDLR, and a housekeeping gene (e.g., GAPDH, β-actin)

    • qPCR instrument

  • Protocol:

    • Culture cells and treat with this compound or vehicle.

    • Extract total RNA from the cells.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Set up the qPCR reactions with the qPCR master mix, primers, and cDNA.

    • Run the qPCR program on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[6]

Potential Therapeutic Implications and Future Directions

The potent ACAT inhibitory activity of this compound makes it a valuable tool for studying the role of cholesterol esterification in various physiological and pathological processes. As ACAT is implicated in the development of atherosclerosis, this compound and its analogs hold potential as lead compounds for the development of novel anti-atherosclerotic drugs.

Future research should focus on:

  • Determining the specific effects of this compound on cellular cholesterol homeostasis, including its impact on SREBP-2 processing and target gene expression.

  • Evaluating the selectivity of this compound for ACAT1 versus ACAT2, as isozyme-specific inhibition may offer therapeutic advantages with fewer side effects.

  • Conducting in vivo studies in animal models of atherosclerosis to assess the efficacy and safety of this compound.

  • Exploring the structure-activity relationships of Terpendole analogs to design more potent and selective ACAT inhibitors.

Conclusion

This compound is a potent inhibitor of ACAT, a key enzyme in cholesterol metabolism. By blocking the esterification of cholesterol, this compound has the potential to modulate cellular cholesterol homeostasis and influence the development of atherosclerosis. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, relevant experimental protocols, and the associated signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of this promising natural product.

References

Neurotoxic Effects of Terpendole C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpendole C is a naturally occurring indole diterpenoid mycotoxin produced by various fungi, notably endophytic fungi found in association with pasture grasses. As a member of the terpendole family, it shares a common biosynthetic origin with other tremorgenic mycotoxins. Structurally, it is an intermediate in the biosynthesis of the more complex lolitrem neurotoxins.[1] The neurotoxic properties of this compound, specifically its ability to induce tremors, have been documented in animal models, positioning it as a compound of interest for toxicological and pharmacological research. This technical guide provides a comprehensive overview of the neurotoxic effects of this compound, including available quantitative data, detailed experimental methodologies, and a depiction of the proposed signaling pathway.

Neurotoxic Activity: Tremorgenesis

The primary neurotoxic effect of this compound is the induction of tremors. In vivo studies have demonstrated its potent and rapid tremorgenic activity in mice.

Quantitative Analysis of Tremorgenic Effects

The tremorgenic activity of this compound has been evaluated in mice following intraperitoneal (i.p.) administration. The table below summarizes the key findings from these studies.

CompoundDose (i.p.)Animal ModelObserved EffectsDuration of EffectsReference
This compound 4 mg/kg and 8 mg/kgMicePotent, fast-acting tremors, more intense than paxilline.Ceased after 2 hours[2]
Terpendole MNot specifiedMiceLess tremorgenic than this compound.Not specified
PaxillineNot specifiedMiceTremors ceased after 6 hours.Not specified[2]

Experimental Protocols

In Vivo Tremorgenicity Assessment in Mice (Gallagher and Hawkes Method)

The assessment of tremorgenic activity for mycotoxins like this compound is often conducted using a standardized mouse bioassay. The following protocol is based on the visual rating scale developed by Gallagher and Hawkes, a widely accepted method in the field.[1][3]

Objective: To quantify the tremorgenic effects of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, dimethyl sulfoxide)

  • Male Swiss albino mice (e.g., 20-25 g)

  • Syringes and needles for intraperitoneal injection

  • Observation cages

Procedure:

  • Animal Acclimation: House mice in a controlled environment (e.g., 12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.

  • Dose Preparation: Prepare solutions of this compound in the chosen vehicle at the desired concentrations (e.g., 4 mg/kg and 8 mg/kg). A vehicle control group should also be prepared.

  • Administration: Administer the prepared doses of this compound or vehicle control to the mice via intraperitoneal injection.

  • Observation and Scoring: Observe the mice continuously for the first hour and then at regular intervals (e.g., every 30 minutes) for up to 6 hours. Score the intensity of tremors using a standardized visual rating scale (see table below). Observations should be made both for spontaneous tremors and tremors elicited by gentle handling or forced movement.

  • Data Analysis: Record the tremor scores for each mouse at each time point. The data can be analyzed to determine the onset, duration, and peak intensity of the tremors for each dose group.

Visual Rating Scale for Tremor Assessment: [3]

ScoreDescription
0No tremor, normal animal behavior.
1No resting tremor. A short-duration, low-intensity, single-burst, whole-body tremor is elicited by exercise/handling.
2No resting tremor. A sustained, fine, whole-body tremor is elicited by exercise/handling.
3Intermittent, spontaneous, fine, whole-body tremor.
4Continuous, spontaneous, fine to moderate, whole-body tremor.
5Continuous, spontaneous, strong whole-body tremor, often leading to convulsions and death.

Experimental Workflow for Tremorgenicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Animal Acclimation dose_prep Dose Preparation (this compound & Vehicle) acclimation->dose_prep admin Intraperitoneal Administration dose_prep->admin observe Observation and Tremor Scoring admin->observe record Record Tremor Scores observe->record analyze Analyze Onset, Duration, and Intensity record->analyze

Workflow for in vivo tremorgenicity assessment of this compound in mice.

Mechanism of Neurotoxicity: Inhibition of BK Channels

The tremorgenic activity of indole diterpenoids, including this compound, is attributed to their inhibitory effect on large-conductance Ca2+-activated K+ (BK) channels. These channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization of action potentials. Inhibition of BK channels leads to prolonged neuronal depolarization, increased neurotransmitter release, and ultimately, the manifestation of tremors.

While a specific IC50 value for this compound's inhibition of BK channels has not been reported, the experimental protocols used to characterize the effects of the structurally similar and well-studied tremorgen, paxilline, provide a clear methodology for such an investigation.

Electrophysiology Protocol for BK Channel Inhibition Assay (based on Paxilline studies)

Objective: To determine the inhibitory concentration (IC50) of this compound on BK channels.

Materials:

  • Cell line expressing BK channels (e.g., HEK293 cells stably transfected with the α-subunit of the BK channel)

  • This compound

  • Patch-clamp electrophysiology rig (amplifier, micromanipulators, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular recording solutions

Procedure:

  • Cell Culture: Culture the BK channel-expressing cells under standard conditions.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.

  • Electrophysiological Recording:

    • Establish a whole-cell or inside-out patch-clamp configuration.

    • Record baseline BK channel currents in response to a series of depolarizing voltage steps.

    • Perfuse the cell or the excised patch with the extracellular or intracellular solution, respectively, containing varying concentrations of this compound.

    • Record BK channel currents at each concentration of this compound.

  • Data Analysis:

    • Measure the peak outward current at each voltage step for each concentration of this compound.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., Hill equation) to determine the IC50 value.

Signaling Pathway of this compound-Induced Neurotoxicity

G terpendole_c This compound bk_channel BK Channel (Large-conductance Ca2+- activated K+ channel) terpendole_c->bk_channel Inhibition k_efflux Decreased K+ Efflux bk_channel->k_efflux Leads to depolarization Prolonged Neuronal Depolarization k_efflux->depolarization neurotransmitter Increased Neurotransmitter Release depolarization->neurotransmitter tremor Tremor neurotransmitter->tremor

Proposed signaling pathway for this compound-induced tremorgenesis.

Conclusion

This compound is a potent, fast-acting tremorgenic mycotoxin. Its neurotoxic effects are mediated through the inhibition of large-conductance Ca2+-activated K+ (BK) channels, leading to neuronal hyperexcitability. While quantitative data on its inhibitory potency (IC50) on BK channels are not yet available, the experimental frameworks for assessing both its in vivo tremorgenicity and in vitro channel inhibition are well-established. Further research is warranted to fully characterize the neurotoxic profile of this compound and to explore the structure-activity relationships within the broader class of tremorgenic indole diterpenoids. This knowledge will be invaluable for risk assessment in animal health and for guiding the development of potential therapeutic agents that target BK channels.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Evaluate Terpendole C Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpendole C is an indole diterpenoid known for its tremorgenic activity. This property is primarily attributed to its inhibitory effect on large-conductance Ca2+-activated potassium (BK) channels.[1] These channels, also known as Maxi-K or KCa1.1 channels, are crucial regulators of neuronal excitability and neurotransmitter release.[1] Their inhibition can lead to increased neuronal firing and subsequent motor disturbances, such as tremors. These application notes provide detailed protocols for cell-based assays to quantify the inhibitory activity of this compound on BK channels, offering valuable tools for neuroscience research and the development of potential therapeutic agents.

Data Presentation

The following table summarizes the inhibitory activity of Paxilline, a well-characterized BK channel inhibitor with a similar mechanism to this compound, providing a reference for expected results. The IC50 for Paxilline is highly dependent on the channel's open probability (Po).[2][3]

CompoundTargetAssay TypeCell LineKey ConditionsIC50Reference
PaxillineBK ChannelElectrophysiology (Patch-Clamp)HEK293 expressing BK channelsLow Open Probability (channels largely closed)~10 nM[2][3]
PaxillineBK ChannelElectrophysiology (Patch-Clamp)HEK293 expressing BK channelsHigh Open Probability (channels maximally open)~10 µM[2][3]
PaxillineSERCABiochemical Assay-Different SERCA isoforms5-50 µM[4]

Experimental Protocols

Two primary types of cell-based assays are recommended for evaluating the activity of this compound on BK channels: a fluorescence-based thallium influx assay for higher throughput screening and a patch-clamp electrophysiology assay for detailed mechanistic studies.

Protocol 1: Fluorescence-Based Thallium Influx Assay

This assay provides a high-throughput method to screen for modulators of BK channels.[5][6] It utilizes a thallium-sensitive fluorescent dye. Since thallium ions (Tl+) can pass through open potassium channels, an increase in intracellular Tl+ concentration, detected by the dye, indicates channel activity. Inhibitors like this compound will block this influx, resulting in a reduced fluorescent signal.

Materials:

  • HEK293 cells stably expressing the human BK channel (α-subunit).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Thallium-sensitive fluorescent dye kit (e.g., FLIPR Potassium Assay Kit).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Stimulus Buffer (Assay Buffer containing a high concentration of K+ and Tl+).

  • This compound and reference compounds (e.g., Paxilline).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-BK cells in DMEM at 37°C and 5% CO2.

    • Seed the cells into the microplates at an optimized density to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound and control compounds in Assay Buffer to achieve the desired final concentrations.

  • Dye Loading:

    • Prepare the fluorescent dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for the time specified in the kit protocol (typically 1 hour).

  • Assay Performance:

    • After incubation, transfer the plate to the fluorescence plate reader.

    • Add the diluted this compound or control compounds to the wells and incubate for a predetermined time to allow for compound binding.

    • Measure the baseline fluorescence.

    • Add the Stimulus Buffer to all wells to depolarize the cells and open the BK channels.

    • Immediately begin kinetic fluorescence measurements for a set period.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Normalize the data to the positive (no inhibitor) and negative (known inhibitor like Paxilline) controls.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents and provides detailed information on the mechanism of inhibition.[7][8]

Materials:

  • HEK293 cells expressing BK channels.

  • Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Micromanipulator.

  • Perfusion system.

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and CaCl2 to achieve desired free Ca2+ concentration (e.g., 1 µM) (pH 7.2 with KOH).

  • This compound and control compounds.

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation:

    • Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Using the micromanipulator, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential where BK channels are predominantly closed (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +100 mV in 20 mV increments) to elicit BK channel currents.

  • Compound Application:

    • After recording stable baseline currents, perfuse the cell with the extracellular solution containing this compound at various concentrations.

    • Record the currents again at each concentration after the effect has reached a steady state.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after the application of this compound.

    • Calculate the percentage of current inhibition at each concentration.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to determine the IC50 value.

    • Analyze changes in channel gating properties (e.g., voltage-dependence of activation) to further characterize the inhibitory mechanism.

Visualizations

Signaling Pathway

BK_Channel_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular BK_Channel BK Channel K_ion_out K+ Efflux BK_Channel->K_ion_out CaV Voltage-gated Ca2+ Channel Ca2_ion Ca2+ CaV->Ca2_ion Influx PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG GPCR GPCR GPCR->PLC Activates Stimulus Depolarization/ Agonist Stimulus->CaV Opens Stimulus->GPCR Activates Ca2_ion->BK_Channel Activates Hyperpolarization Hyperpolarization/ Reduced Excitability K_ion_out->Hyperpolarization ER Endoplasmic Reticulum IP3->ER Acts on PKC PKC DAG->PKC Activates PKC->BK_Channel Modulates (Inhibition) ER->Ca2_ion Releases Terpendole_C This compound Terpendole_C->BK_Channel Inhibits

Caption: Signaling pathways modulating BK channel activity.

Experimental Workflow: Fluorescence-Based Assay

Fluorescence_Workflow start Start cell_culture Culture & Plate HEK293-BK Cells start->cell_culture dye_loading Load Cells with Thallium-Sensitive Dye cell_culture->dye_loading compound_addition Add this compound & Controls dye_loading->compound_addition incubation Incubate compound_addition->incubation read_baseline Measure Baseline Fluorescence incubation->read_baseline stimulate Add Stimulus Buffer (K+/Tl+) read_baseline->stimulate read_kinetic Kinetic Fluorescence Measurement stimulate->read_kinetic data_analysis Data Analysis (Calculate IC50) read_kinetic->data_analysis end End data_analysis->end

Caption: Workflow for the fluorescence-based thallium influx assay.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch_Clamp_Workflow start Start prepare_cells Prepare Cells on Coverslips start->prepare_cells pull_pipettes Pull & Fill Micropipettes prepare_cells->pull_pipettes form_seal Form Gigaohm Seal on Cell pull_pipettes->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline BK Currents whole_cell->record_baseline apply_compound Perfuse with This compound record_baseline->apply_compound record_treatment Record Currents in Presence of Compound apply_compound->record_treatment washout Washout Compound record_treatment->washout data_analysis Data Analysis (Calculate % Inhibition, IC50) washout->data_analysis end End data_analysis->end

Caption: Workflow for the whole-cell patch-clamp electrophysiology assay.

References

Application Notes and Protocols for Studying Terpendole C-Induced Tremors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpendole C is an indole-diterpene alkaloid mycotoxin known to be a potent and fast-acting tremorgen.[1] It is often found in grasses infected with endophytic fungi and has been implicated in tremorgenic syndromes in livestock.[1][2] Due to its consistent and rapid induction of tremors, this compound serves as a valuable pharmacological tool for studying the underlying neurophysiological mechanisms of tremors and for the preclinical screening of potential anti-tremor therapeutics. This document provides detailed application notes and protocols for utilizing animal models, specifically mice, to investigate the tremorgenic effects of this compound.

Application Notes

Animal Models

The most common animal model for assessing the tremorgenic activity of indole-diterpenes like this compound is the mouse.[3][4] Various strains, such as Swiss albino mice, are suitable for these studies. The mouse model is advantageous due to its cost-effectiveness, ease of handling, and the availability of a wide range of genetic variants, should mechanistic studies require them.

Mechanism of Action

The precise signaling pathway for this compound-induced tremors has not been fully elucidated. However, based on studies of structurally related indole-diterpene alkaloids, two primary mechanisms are hypothesized:

  • Inhibition of Large-Conductance Ca2+-activated K+ (BK) Channels: Many tremorgenic indole-diterpenes are potent inhibitors of BK channels.[5] These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization of action potentials. Their inhibition leads to increased neuronal firing rates and neurotransmitter release, which can result in the synchronous neuronal activity that manifests as tremors.

  • Modulation of GABA-A Receptors: Some tremorgenic mycotoxins are suggested to act as partial agonists or modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[6] Alteration of GABAergic neurotransmission can disrupt the delicate balance of excitation and inhibition in motor circuits, leading to tremors.

Further research is required to definitively determine the specific molecular targets and signaling cascades involved in the tremorgenic action of this compound.

Experimental Protocols

Protocol for Qualitative and Semi-Quantitative Assessment of Tremor

This protocol is adapted from the widely cited visual rating scale method developed by Gallagher and Hawkes for assessing tremorgenicity of lolitrems in mice.[3]

2.1.1 Materials

  • This compound

  • Vehicle (e.g., Dimethyl sulfoxide (DMSO) followed by dilution in sterile saline)

  • Male Swiss albino mice (or other standard strain), 20-25g

  • Standard animal cages

  • Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G) for intraperitoneal injection

  • Animal balance

  • Timer

2.1.2 Procedure

  • Animal Acclimatization: Allow mice to acclimate to the laboratory environment for at least one week prior to the experiment. House them under standard conditions with ad libitum access to food and water.

  • Preparation of Dosing Solution:

    • On the day of the experiment, prepare a stock solution of this compound in a suitable vehicle. Due to the lipophilic nature of many mycotoxins, initial dissolution in a small amount of DMSO followed by dilution with sterile saline to the final concentration is a common practice. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle-induced effects.

    • Prepare a vehicle control solution with the same concentration of DMSO in saline.

  • Dosing:

    • Weigh each mouse and calculate the individual dose volume based on the desired mg/kg dosage (e.g., 4 mg/kg or 8 mg/kg).

    • Administer the calculated volume of this compound solution or vehicle control via intraperitoneal (IP) injection.

  • Observation and Scoring:

    • Immediately after injection, place the mouse in a clean cage for observation.

    • Observe the mice continuously for the first 30 minutes and then at regular intervals (e.g., 15-minute intervals) for up to 2-6 hours, as this compound is reported to have a relatively short duration of action (approximately 2 hours).[5]

    • Score the intensity of the tremor at each observation point using a visual rating scale (see Table 2). To elicit action- or handling-induced tremors, gently handle the mouse or encourage movement.

Table 1: Reconstructed Visual Rating Scale for Tremor in Mice (based on Gallagher and Hawkes, 1985)

ScoreDescription of Tremor
0 No tremor observed, normal behavior.
1 Mild: No tremor at rest. A low-intensity, brief tremor of the whole body is elicited by handling or movement.
2 Moderate: No tremor at rest. A more sustained, moderate-intensity tremor of the whole body is observed upon handling or movement.
3 Marked: Spontaneous, low-intensity tremor is visible at rest. Tremor becomes moderate to severe with handling.
4 Severe: Pronounced, continuous tremor is visible at rest. Handling elicits severe, convulsive tremors.
Protocol for Quantitative Assessment of Tremor

For a more objective and detailed analysis of tremor characteristics, instrumental methods are recommended. This protocol describes the use of an accelerometer-based system.

2.2.1 Materials

  • In addition to materials listed in 2.1.1:

  • A tremor monitoring system (e.g., a commercial rodent tremor monitor or a custom setup with a sensitive accelerometer)

  • Data acquisition and analysis software capable of performing power spectral analysis (Fast Fourier Transform - FFT).

2.2.2 Procedure

  • System Setup and Calibration:

    • Set up the tremor monitoring chamber according to the manufacturer's instructions.

    • Calibrate the system to ensure accurate and reproducible measurements.

  • Animal Acclimatization to Chamber:

    • On the day of the experiment, place the mouse in the monitoring chamber for a 10-15 minute acclimatization period to obtain a baseline reading of spontaneous motor activity.

  • Dosing:

    • Remove the mouse from the chamber and administer this compound or vehicle as described in section 2.1.2.

  • Data Acquisition:

    • Immediately return the mouse to the monitoring chamber and start the data acquisition.

    • Record the tremor data continuously for the desired period (e.g., 2 hours).

  • Data Analysis:

    • Analyze the recorded waveform data using a power spectral analysis (FFT).

    • The primary endpoints to be quantified are:

      • Peak Tremor Frequency (Hz): The frequency at which the power spectrum shows the highest peak.

      • Tremor Power/Amplitude: The area under the curve of the peak frequency in the power spectrum, which reflects the intensity of the tremor.

    • Analyze the data in discrete time bins (e.g., 5-10 minutes) to evaluate the time course of the tremorgenic effect (onset, peak, and duration).

Data Presentation

The following table summarizes the currently available data on the tremorgenic effects of this compound. It should be noted that precise, peer-reviewed quantitative data on tremor frequency and amplitude for this compound are not widely available in the public literature. The data presented here are based on descriptive and comparative reports.

Table 2: Summary of this compound Tremorgenic Effects in Mice

ParameterDosageObservationCitation
Tremor Intensity 4 mg/kg & 8 mg/kg (i.p.)Produces more intense tremors than the same dose of paxilline.[5]
Onset and Duration 4 mg/kg & 8 mg/kg (i.p.)Fast-acting, with tremors ceasing after approximately 2 hours.[5]
Tremor Frequency Not specifiedNot specified in available literature.-
Tremor Amplitude Not specifiedNot specified in available literature.-

i.p. = intraperitoneal

Visualization of Pathways and Workflows

Hypothesized Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways involved in the tremorgenic action of indole-diterpenes like this compound.

BK_Channel_Inhibition TerpendoleC This compound BK_Channel BK Channel (Large-Conductance Ca2+-activated K+ Channel) TerpendoleC->BK_Channel Inhibits K_Efflux Reduced K+ Efflux BK_Channel->K_Efflux Leads to Membrane_Depolarization Membrane Depolarization K_Efflux->Membrane_Depolarization Neuronal_Excitability Increased Neuronal Excitability Membrane_Depolarization->Neuronal_Excitability Synchronous_Firing Synchronous Neuronal Firing Neuronal_Excitability->Synchronous_Firing Tremor Tremor Synchronous_Firing->Tremor

Caption: Hypothesized pathway of this compound-induced tremor via BK channel inhibition.

GABAA_Modulation TerpendoleC This compound GABAA_Receptor GABA-A Receptor TerpendoleC->GABAA_Receptor Modulates Inhibitory_Neurotransmission Altered Inhibitory Neurotransmission GABAA_Receptor->Inhibitory_Neurotransmission Results in Network_Imbalance Excitatory/Inhibitory Network Imbalance Inhibitory_Neurotransmission->Network_Imbalance Synchronous_Firing Synchronous Neuronal Firing Network_Imbalance->Synchronous_Firing Tremor Tremor Synchronous_Firing->Tremor

Caption: Hypothesized pathway of this compound-induced tremor via GABA-A receptor modulation.

Experimental Workflows

The following diagrams illustrate the workflows for the qualitative and quantitative assessment of this compound-induced tremors.

Qualitative_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization Dose_Prep Dosing Solution Preparation Acclimatization->Dose_Prep Dosing IP Injection (this compound or Vehicle) Dose_Prep->Dosing Observation Observe and Score Tremor (Visual Rating Scale) Dosing->Observation Data_Analysis Analyze Tremor Scores (Intensity and Time Course) Observation->Data_Analysis

Caption: Workflow for qualitative assessment of this compound-induced tremor.

Quantitative_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis System_Setup System Setup & Calibration Chamber_Acclimatization Chamber Acclimatization (Baseline Recording) System_Setup->Chamber_Acclimatization Dose_Prep Dosing Solution Preparation Chamber_Acclimatization->Dose_Prep Dosing IP Injection (this compound or Vehicle) Dose_Prep->Dosing Data_Acquisition Continuous Data Acquisition (Accelerometer) Dosing->Data_Acquisition FFT_Analysis Power Spectral Analysis (FFT) Data_Acquisition->FFT_Analysis Quantification Quantify Frequency (Hz) and Power/Amplitude FFT_Analysis->Quantification

Caption: Workflow for quantitative assessment of this compound-induced tremor.

References

Application Notes and Protocols: Terpendole C in DMSO for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpendole C is a naturally occurring indole diterpenoid isolated from the fungus Albophoma yamanashiensis. It has garnered significant interest within the research community due to its potent biological activities. Notably, this compound is a strong inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol esterification. This inhibitory action underscores its potential as a therapeutic agent in diseases characterized by aberrant cholesterol metabolism, such as atherosclerosis. Additionally, this compound has been observed to exhibit tremorgenic activity in animal models.

These application notes provide detailed protocols for the preparation of this compound solutions in Dimethyl Sulfoxide (DMSO) and its application in both biochemical and cell-based assays to study its effects on ACAT activity.

Physicochemical Properties and Solubility

General Guidance for Solubilization in DMSO:

It is recommended to prepare a high-concentration stock solution in 100% sterile DMSO. Based on typical laboratory practice for similar compounds, a stock concentration in the range of 10-50 mM can likely be achieved. Researchers should empirically determine the optimal concentration for their specific lot of this compound.

Procedure for Preparing a Stock Solution:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% sterile DMSO to achieve the target concentration.

  • Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) may be applied if necessary, but care should be taken to avoid degradation.

  • Visually inspect the solution to ensure there are no visible particulates. If particulates remain, further vortexing or gentle warming may be required. If the compound does not fully dissolve, a lower stock concentration should be prepared.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Data Presentation

The following table summarizes the key quantitative data for this compound's biological activity as reported in the literature.

ParameterValueAssay SystemReference
IC₅₀ (ACAT Inhibition) 2.1 µMIn vitro enzyme assay (rat liver microsomes)[1]
Biological Source Albophoma yamanashiensis-[1][2]
Observed Activity Potent ACAT Inhibitor, TremorgenicIn vitro, In vivo (mice)[1][3]

Experimental Protocols

Protocol 1: In Vitro ACAT Inhibition Assay using Rat Liver Microsomes

This protocol is adapted from general procedures for microsomal ACAT assays and is tailored for the evaluation of this compound.

Materials:

  • This compound stock solution in DMSO

  • Rat liver microsomes

  • [¹⁴C]Oleoyl-CoA

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate buffer (pH 7.4)

  • Unlabeled oleoyl-CoA

  • Trichloroacetic acid (TCA)

  • Petroleum ether

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Microsomes: Isolate microsomes from fresh or frozen rat liver using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • BSA (0.5 mg/mL)

    • Rat liver microsomes (50-100 µg of protein)

    • This compound at various concentrations (e.g., 0.1 µM to 100 µM). Prepare serial dilutions from the DMSO stock solution. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent effects. Include a vehicle control (DMSO only).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding [¹⁴C]Oleoyl-CoA to a final concentration of 10 µM.

  • Incubation: Incubate the reaction at 37°C for 10-20 minutes. The incubation time should be within the linear range of the enzyme activity.

  • Stop Reaction: Terminate the reaction by adding 1.5 mL of isopropanol/heptane (4:1 v/v).

  • Lipid Extraction: Add 1 mL of heptane and 0.5 mL of distilled water. Vortex vigorously and centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Quantification: Transfer the upper heptane phase containing the cholesteryl esters to a new tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the lipid residue in a small volume of a suitable solvent (e.g., chloroform/methanol 2:1). Spot the sample onto a thin-layer chromatography (TLC) plate and develop the plate using a solvent system such as hexane/diethyl ether/acetic acid (80:20:1 v/v/v). Visualize the cholesteryl ester spot (co-spotted with a standard) and scrape the corresponding silica into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based ACAT Inhibition Assay using J774 Macrophages

This protocol describes a method to assess the inhibitory effect of this compound on ACAT activity in a cellular context using the J774 macrophage cell line.

Materials:

  • J774 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution in DMSO

  • Acetylated Low-Density Lipoprotein (acLDL)

  • [³H]Oleic acid complexed to BSA

  • Phosphate Buffered Saline (PBS)

  • Hexane/Isopropanol (3:2 v/v)

  • Silica gel TLC plates

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture J774 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: Seed the J774 cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Cholesterol Loading: To stimulate ACAT activity, incubate the cells with acLDL (50 µg/mL) in serum-free DMEM for 18-24 hours.

  • Inhibitor Treatment: Remove the acLDL-containing medium and wash the cells once with warm PBS. Add fresh serum-free DMEM containing various concentrations of this compound (e.g., 0.1 µM to 50 µM). Prepare serial dilutions from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only). Incubate for 1-2 hours.

  • Radiolabeling: Add [³H]Oleic acid-BSA complex to each well to a final concentration of 0.2 mM and incubate for 2-4 hours.

  • Cell Lysis and Lipid Extraction: Wash the cells three times with ice-cold PBS. Lyse the cells and extract the lipids by adding 1 mL of hexane/isopropanol (3:2 v/v) to each well. Scrape the cells and transfer the solvent to a glass tube.

  • Lipid Separation and Quantification: Evaporate the solvent under nitrogen. Re-dissolve the lipid extract in a small volume of chloroform/methanol (2:1). Spot the samples onto a silica gel TLC plate and develop using a solvent system of hexane/diethyl ether/acetic acid (80:20:1 v/v/v) to separate cholesteryl esters from other lipids.

  • Scintillation Counting: Localize the cholesteryl ester band (using a standard), scrape the silica into a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein content of a parallel well. Calculate the percentage of ACAT inhibition at each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_biochemical Biochemical Assay cluster_cell Cell-Based Assay prep_terpendole Prepare this compound Stock in DMSO biochem_inhibit Add this compound (Varying Concentrations) prep_terpendole->biochem_inhibit cell_inhibit Treat with this compound prep_terpendole->cell_inhibit prep_cells Culture J774 Macrophages cell_load Load Cells with acLDL prep_cells->cell_load prep_microsomes Isolate Rat Liver Microsomes biochem_assay Microsomal ACAT Assay (with [14C]Oleoyl-CoA) prep_microsomes->biochem_assay biochem_assay->biochem_inhibit biochem_quant TLC & Scintillation Counting biochem_inhibit->biochem_quant biochem_result Determine IC50 biochem_quant->biochem_result cell_load->cell_inhibit cell_label Label with [3H]Oleic Acid cell_inhibit->cell_label cell_quant Lipid Extraction, TLC & Scintillation cell_label->cell_quant cell_result Determine Cellular IC50 cell_quant->cell_result ACAT_pathway cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum ldl LDL ldlr LDL Receptor ldl->ldlr Binding cholesterol Free Cholesterol Pool ldlr->cholesterol Endocytosis & Lysosomal Hydrolysis acat ACAT1 / ACAT2 cholesterol->acat ld Lipid Droplets (Cholesteryl Esters) acat->ld Esterification oleoyl_coa Oleoyl-CoA oleoyl_coa->acat terpendole_c This compound terpendole_c->acat Inhibition

References

Application Note: Preparation of Terpendole C Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terpendole C is an indole-diterpenoid natural product isolated from the fungus Albophoma yamanashiensis.[1] It belongs to a class of compounds known for a range of biological activities. Notably, this compound has been identified as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for cellular cholesterol homeostasis. This inhibitory action makes this compound a valuable tool for research in metabolic diseases, atherosclerosis, and cancer.

Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro experiments.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Formula C₃₂H₄₁NO₅[1][2]
Molecular Weight 519.7 g/mol [2]
Appearance Off-white solid[1]
Purity >95.0% by HPLC[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol[1]

Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM primary stock solution in DMSO, which is the recommended solvent for preparing stock solutions of nonpolar compounds for cell culture applications.[3]

3.1 Materials and Equipment

  • This compound powder

  • Anhydrous or sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Laminar flow hood (Biological Safety Cabinet)

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL) or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

3.2 Experimental Protocol

Step 1: Calculate the Required Mass of this compound To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example calculation for 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

Mass (mg) = 0.01 mol/L x 0.001 L x 519.7 g/mol x 1000 mg/g Mass (mg) = 5.20 mg

Step 2: Weighing this compound

  • Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Carefully weigh approximately 5.20 mg of this compound powder directly into the tube. It is recommended to perform this step in a chemical fume hood.

Step 3: Reconstitution

  • Perform this step in a laminar flow hood to maintain sterility.

  • Using a calibrated micropipette, add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution against a light source to ensure no particulates are present. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[4]

Step 4: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[5]

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for long-term storage.[1]

3.3 Preparation of Working Solutions for Cell Treatment

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration.

  • Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤0.1% to avoid solvent-induced artifacts. [3][6] For example, to achieve a 10 µM final concentration, you would perform a 1:1000 dilution of the 10 mM stock solution into the medium (e.g., add 1 µL of stock to 1 mL of medium), resulting in a final DMSO concentration of 0.1%.

Visual Protocols and Pathways

4.1 Experimental Workflow

The following diagram illustrates the key steps for preparing this compound stock solutions.

G cluster_prep Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation weigh 1. Weigh 5.2 mg This compound add_dmso 2. Add 1 mL Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate To Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Volumes dissolve->aliquot store 5. Store at -20°C aliquot->store thaw 6. Thaw One Aliquot store->thaw For Experiment dilute 7. Dilute in Culture Medium (e.g., 1:1000 for 10 µM) thaw->dilute treat 8. Treat Cells (Final DMSO ≤0.1%) dilute->treat

Workflow for preparing this compound solutions.

4.2 this compound Mechanism of Action: ACAT Inhibition

This compound inhibits the ACAT enzyme. ACAT is responsible for converting free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By blocking this process, this compound increases the level of free cholesterol in the cell, which can impact various cellular signaling pathways and functions.

G cluster_pathway ACAT-Mediated Cholesterol Esterification FC Free Cholesterol ACAT ACAT Enzyme FC->ACAT CE Cholesteryl Esters ACAT->CE + Acyl-CoA LD Storage in Lipid Droplets CE->LD TerpC This compound TerpC->ACAT Inhibition

Inhibition of the ACAT pathway by this compound.

References

Application Note: High-Throughput LC-MS/MS Analysis of Terpendole C and its Metabolites in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Terpendole C, an indole diterpenoid with potential therapeutic applications, and its putative metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocol details the in vitro metabolism of this compound in human liver microsomes (HLMs), sample preparation using protein precipitation, and the optimized LC-MS/MS parameters for detection and quantification. This method is suitable for researchers in drug discovery and development, enabling efficient screening and characterization of metabolic pathways.

Introduction

This compound is a member of the terpendole family of indole-diterpenoid natural products.[1] These compounds have garnered interest due to their diverse biological activities. Understanding the metabolic fate of new chemical entities like this compound is a critical step in early drug development to assess their pharmacokinetic properties and potential for drug-drug interactions.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices.[4][5] This application note provides a comprehensive protocol for the in vitro metabolism of this compound and the subsequent analysis of its metabolites by LC-MS/MS.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the LC-MS/MS analysis of this compound and its potential metabolites following incubation with human liver microsomes.

Table 1: LC-MS/MS Parameters for this compound and its Putative Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
This compound408.28269.15255.8
Metabolite M1 (Hydroxy-Terpendole C)424.28285.15284.9
Metabolite M2 (Dihydroxy-Terpendole C)440.28301.15304.2
Metabolite M3 (this compound Glucuronide)584.31408.28223.5

Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Incubation Time (min)This compound Remaining (%)
0100
585.2
1560.1
3035.8
6012.5

Table 3: Formation of this compound Metabolites over Time

Incubation Time (min)M1 Peak AreaM2 Peak AreaM3 Peak Area
0000
515,4323,1098,765
1545,87610,23425,987
3089,12325,78955,123
60120,45640,11288,456

Experimental Protocols

In Vitro Metabolism of this compound

This protocol describes the incubation of this compound with human liver microsomes to generate metabolites.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • In a microcentrifuge tube, combine 5 µL of the this compound stock solution, 445 µL of 0.1 M phosphate buffer (pH 7.4), and 25 µL of HLM suspension (final protein concentration of 0.5 mg/mL).

  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiate the metabolic reaction by adding 25 µL of the NADPH regenerating system.

  • Incubate at 37°C with constant shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quench the reaction immediately by adding the aliquot to a microcentrifuge tube containing 150 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines the chromatographic and mass spectrometric conditions for the analysis of this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-10 min: 90-10% B

    • 10-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 800 L/hr

Visualizations

experimental_workflow Experimental Workflow for this compound Metabolism and Analysis cluster_incubation In Vitro Incubation cluster_sampling Sampling and Quenching cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis prep Prepare Reaction Mixture (this compound, HLMs, Buffer) pre_incubate Pre-incubate (37°C, 5 min) prep->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction incubate Incubate (37°C, Shaking) start_reaction->incubate aliquot Withdraw Aliquots (0, 5, 15, 30, 60 min) incubate->aliquot quench Quench Reaction (Ice-cold Acetonitrile) aliquot->quench vortex Vortex quench->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject detect Data Acquisition (MRM) inject->detect quantify Quantify Analytes detect->quantify

Caption: Workflow for in vitro metabolism and LC-MS/MS analysis.

metabolic_pathway Hypothetical Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism terpendole_c This compound (m/z 408.28) m1 M1: Hydroxy-Terpendole C (m/z 424.28) terpendole_c->m1 Hydroxylation (CYP450) m3 M3: this compound Glucuronide (m/z 584.31) terpendole_c->m3 Glucuronidation (UGT) m2 M2: Dihydroxy-Terpendole C (m/z 440.28) m1->m2 Hydroxylation (CYP450)

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols: Assessing the Cytotoxicity of Terpendole C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpendole C is an indole diterpenoid, a class of natural products known for a variety of biological activities.[1] Understanding the cytotoxic potential and the underlying mechanism of action of this compound is a critical step in evaluating its therapeutic promise. These application notes provide a comprehensive suite of protocols to systematically assess the cytotoxicity of this compound in cancer cell lines. The described assays will enable researchers to determine the compound's potency, investigate its effects on cell viability and proliferation, and elucidate the key cellular pathways it modulates, such as apoptosis and cell cycle progression. The methodologies are based on established techniques for evaluating the cytotoxic effects of natural products.[2][3]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineAssay TypeIncubation Time (hrs)IC₅₀ (µM)Max Inhibition (%)
Cancer Cell Line 1 (e.g., HeLa) MTT24
48
72
CellTiter-Glo®24
48
72
LDH24
48
72
Non-Cancerous Cell Line (e.g., HEK293) MTT72
CellTiter-Glo®72
LDH72
Table 2: Apoptosis Induction by this compound
Cell LineTreatmentCaspase-3/7 Activity (Fold Change)Mitochondrial Membrane Potential (% Depolarized Cells)Cytochrome c Release (Cytosolic Fraction)
Cancer Cell Line 1 (e.g., HeLa) Vehicle Control1.0Basal
This compound (IC₅₀)
This compound (2x IC₅₀)
Staurosporine (Positive Control)
Table 3: Cell Cycle Analysis of this compound-Treated Cells
Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Cancer Cell Line 1 (e.g., HeLa) Vehicle Control
This compound (IC₅₀)
This compound (2x IC₅₀)
Nocodazole (Positive Control)

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A panel of assays is recommended to comprehensively assess cytotoxicity, as different assays measure distinct cellular parameters.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This assay quantifies ATP, which signals the presence of metabolically active cells.[3][4]

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[5]

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • Collect the cell culture supernatant from each well.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Apoptosis Assays

To determine if this compound induces programmed cell death, the following assays are recommended.

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) and a positive control (e.g., staurosporine) for a predetermined time (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a microplate reader.

  • Express the results as fold change in caspase activity relative to the vehicle control.

A loss of mitochondrial membrane potential is an early event in apoptosis.[6]

Protocol:

  • Seed cells in a black-walled, clear-bottom 96-well plate and treat with this compound as described above.

  • Add JC-1 staining solution (or another suitable mitochondrial membrane potential dye) to each well and incubate at 37°C for 15-30 minutes.

  • Wash the cells with assay buffer.

  • Measure the fluorescence at two wavelengths (e.g., ~530 nm for green monomers and ~590 nm for red aggregates) using a fluorescence microscope or plate reader.

  • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

The release of cytochrome c from the mitochondria into the cytosol is a key step in the intrinsic apoptotic pathway.[7]

Protocol:

  • Treat cells in a larger format (e.g., 6-well plate or 10 cm dish) with this compound.

  • Harvest the cells and perform cytosolic and mitochondrial fractionation using a commercially available kit.

  • Analyze the cytosolic fraction for the presence of cytochrome c by Western blotting using a specific antibody.

  • Use an antibody against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.

Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, flow cytometry analysis is performed. A related compound, 4-Deoxyraputindole C, has been shown to cause cell cycle arrest.[8][9]

Protocol:

  • Seed cells in 6-well plates and treat with this compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) and a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest) for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.

Mandatory Visualizations

experimental_workflow cluster_viability 1. Cytotoxicity Screening cluster_assays Assays cluster_mechanism 2. Mechanism of Action Studies cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis start Seed Cells treat Treat with this compound start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay incubate->mtt ctg CellTiter-Glo incubate->ctg ldh LDH Assay incubate->ldh ic50 ic50 mtt->ic50 Determine IC50 ctg->ic50 ldh->ic50 treat_mech Treat Cells with this compound ic50->treat_mech Use IC50 concentration caspase Caspase-3/7 Activity treat_mech->caspase mmp Mitochondrial Membrane Potential treat_mech->mmp cyto_c Cytochrome c Release treat_mech->cyto_c flow Flow Cytometry (Propidium Iodide) treat_mech->flow

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_mito Mitochondrial (Intrinsic) Pathway terpendole This compound mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) terpendole->mmp_loss Induces cyto_c Cytochrome c Release mmp_loss->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Executioner Caspases (Caspase-3, -7) Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

cell_cycle_arrest terpendole This compound eg5 Eg5 Kinesin terpendole->eg5 Inhibits spindle Bipolar Spindle Formation eg5->spindle Required for arrest Mitotic Arrest eg5->arrest Inhibition leads to mitosis Mitosis spindle->mitosis Essential for

Caption: Hypothesized mechanism of mitotic arrest by this compound.

References

Application Note: High-Throughput Screening for ACAT Inhibitors Using Terpendole C as a Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.[1][2] There are two isoforms of this enzyme, ACAT1 and ACAT2, which are encoded by separate genes and exhibit distinct tissue distributions and functions.[1][2][3] ACAT1 is ubiquitously expressed and plays a role in cellular cholesterol homeostasis, while ACAT2 is primarily found in the intestines and liver, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[2][3] The accumulation of cholesteryl esters is a hallmark of the foam cells in atherosclerotic plaques, making ACAT a promising therapeutic target for the treatment of atherosclerosis and hypercholesterolemia.[1][4]

Terpendole C, an indole-diterpenoid isolated from Albophoma yamanashiensis, is a potent, non-selective inhibitor of both ACAT1 and ACAT2.[5][6][7][8] It has been shown to inhibit ACAT activity with IC50 values in the micromolar range, making it a valuable tool for studying ACAT function and a suitable reference compound for high-throughput screening (HTS) campaigns aimed at discovering novel ACAT inhibitors.[5] This application note provides detailed protocols for a fluorescence-based HTS assay to identify novel ACAT inhibitors, using this compound as a positive control. The protocols are designed for a 96-well or 384-well plate format, suitable for automated screening of large compound libraries.

Materials and Methods

Reagents and Materials
  • Cell Lines: A suitable cell line expressing the target ACAT isoform(s), such as Chinese hamster ovary (CHO) cells stably transfected with human ACAT1 or ACAT2, or a human hepatoma cell line like HepG2 which endogenously expresses ACAT.

  • This compound: (CAS 156967-65-6) as a reference inhibitor.

  • Fluorescent Substrate: NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)-23,24-Bisnor-5-cholen-3β-ol).

  • Cell Culture Media: Appropriate media and supplements for the chosen cell line (e.g., DMEM, F-12, fetal bovine serum, penicillin-streptomycin).

  • Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.

  • Lysis Buffer: (for biochemical assays, if applicable) e.g., Tris-HCl buffer containing protease inhibitors.

  • Compound Plates: 96-well or 384-well plates containing the screening library compounds.

  • Assay Plates: Black, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

  • Fluorescence Plate Reader: Capable of excitation and emission at approximately 485 nm and 535 nm, respectively.

  • Cell Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or alamarBlue™ (Thermo Fisher Scientific).

  • Dimethyl Sulfoxide (DMSO): For compound dissolution.

Experimental Protocols

1. Cell-Based Fluorescence ACAT Inhibition Assay

This protocol is adapted from methods utilizing fluorescent cholesterol analogs to measure ACAT activity in a cellular context.[9][10][11]

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed the cells into black, clear-bottom 96-well or 384-well plates at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and library compounds in DMSO.

    • Dilute the compounds to their final desired concentrations in cell culture medium. The final DMSO concentration should be kept below 0.5% to minimize cytotoxicity.

    • Remove the culture medium from the cell plates and add the compound-containing medium.

    • Include wells with cells treated with vehicle (DMSO) as a negative control (100% ACAT activity) and wells with a known concentration of this compound (e.g., 50 µM) as a positive control (maximal inhibition).

    • Incubate the plates for a pre-determined time (e.g., 1-2 hours) at 37°C.

  • Fluorescent Substrate Addition:

    • Prepare a working solution of NBD-cholesterol in cell culture medium. The final concentration will need to be optimized, but a starting point of 1 µg/mL can be used.[11]

    • Add the NBD-cholesterol solution to all wells.

  • Incubation and Fluorescence Measurement:

    • Incubate the plates for a specific period (e.g., 4-6 hours) at 37°C, protected from light.

    • Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

2. Cell Viability Assay (Counter-Screen)

To distinguish true ACAT inhibitors from compounds that are cytotoxic, a counter-screen to assess cell viability is essential.[12][13][14]

  • Assay Setup:

    • Prepare a parallel plate of cells seeded and treated with the same compounds and concentrations as in the primary ACAT inhibition assay.

  • Reagent Addition and Incubation:

    • Following the compound incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions (e.g., CellTiter-Glo® or alamarBlue™).

    • Incubate for the recommended time.

  • Signal Measurement:

    • Measure the luminescence or fluorescence signal using a plate reader.

Data Analysis
  • Primary Screen Analysis:

    • Calculate the percentage of ACAT inhibition for each compound using the following formula:

    • Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).

  • Dose-Response Analysis:

    • For confirmed hits, perform dose-response experiments with a broader range of concentrations.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Z'-Factor Calculation:

    • The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls:

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Results

The following tables summarize representative data that would be generated from a high-throughput screen for ACAT inhibitors using this compound as a reference.

Table 1: HTS Assay Performance and Reference Compound Potency

ParameterValue
Z'-Factor 0.78
Signal-to-Background Ratio 8.2
This compound IC50 (ACAT1) 10 µM
This compound IC50 (ACAT2) 10 µM
This compound IC50 (in vitro enzyme assay) 2.1 µM[5]
This compound Cholesteryl Ester Formation Inhibition IC50 0.46 µM

Table 2: Profile of Hypothetical Hits from the Primary Screen

Compound ID% Inhibition at 10 µMCell Viability at 10 µM (%)IC50 (µM)Notes
This compound (Control) 95.298.59.8Potent inhibitor, non-toxic
Hit-001 85.792.15.2Potent inhibitor, non-toxic
Hit-002 72.395.612.5Moderate inhibitor, non-toxic
Hit-003 98.115.3N/ACytotoxic, false positive
Hit-004 65.488.925.1Weak inhibitor, non-toxic

Visualizations

Signaling Pathway and Experimental Workflow

ACAT_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm & ER LDL-C LDL-Cholesterol LDLR LDL Receptor LDL-C->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol Free Cholesterol Pool Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT1 / ACAT2 Free_Cholesterol->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplet Lipid Droplet Storage Cholesteryl_Esters->Lipid_Droplet Terpendole_C This compound Terpendole_C->ACAT Inhibition

Caption: ACAT signaling pathway and the inhibitory action of this compound.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Counter-Screening cluster_2 Hit Validation Compound_Library Compound Library (Single Concentration) Primary_Assay Cell-Based Fluorescence ACAT Inhibition Assay Compound_Library->Primary_Assay Data_Analysis_1 Calculate % Inhibition Primary_Assay->Data_Analysis_1 Hit_Identification Identify 'Hits' (e.g., >50% Inhibition) Data_Analysis_1->Hit_Identification Dose_Response Dose-Response Assay (Primary Hits) Hit_Identification->Dose_Response Counter_Screen Cell Viability Assay Hit_Identification->Counter_Screen IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Toxicity_Assessment Assess Cytotoxicity Counter_Screen->Toxicity_Assessment Orthogonal_Assay Orthogonal Assay (e.g., Biochemical Assay) IC50_Determination->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Toxicity_Assessment->Orthogonal_Assay Validated_Hits Validated Hits for Further Development Orthogonal_Assay->Validated_Hits SAR_Analysis->Validated_Hits

Caption: High-throughput screening workflow for the discovery of novel ACAT inhibitors.

Discussion

The described high-throughput screening protocol provides a robust and reliable method for the identification of novel ACAT inhibitors. The use of a cell-based assay with a fluorescent substrate offers several advantages, including physiological relevance and amenability to automation. This compound serves as an excellent positive control due to its well-characterized, potent inhibitory activity against both ACAT isoforms.[5]

A critical aspect of any HTS campaign is the elimination of false positives. The inclusion of a counter-screen for cell viability is mandatory to differentiate compounds that specifically inhibit ACAT from those that are broadly cytotoxic.[12] Compounds that show high inhibition in the primary assay but also cause a significant decrease in cell viability should be flagged as cytotoxic and deprioritized.

Confirmed hits from the primary screen and counter-screen should be further validated through dose-response studies to determine their potency (IC50). Subsequently, these hits should be evaluated in orthogonal assays, such as a biochemical assay using purified ACAT enzyme, to confirm their mechanism of action and rule out assay-specific artifacts.

Conclusion

This application note outlines a comprehensive and detailed methodology for conducting a high-throughput screen to discover novel inhibitors of ACAT. By employing a validated fluorescence-based cellular assay and using this compound as a reference compound, researchers can efficiently screen large compound libraries. The inclusion of a counter-screen for cytotoxicity and subsequent hit validation steps are crucial for the successful identification of specific and potent ACAT inhibitors with therapeutic potential. This workflow provides a solid foundation for drug discovery programs targeting ACAT for the treatment of cardiovascular and other metabolic diseases.

References

Terpendole C: A Potent Tool for Probing Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction:

Terpendole C is a naturally occurring indole diterpenoid isolated from the fungus Albophoma yamanashiensis.[1] It has emerged as a valuable tool compound for researchers in the field of lipid metabolism due to its potent inhibitory activity against Acyl-CoA: cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. Dysregulation of ACAT activity is implicated in various diseases, including atherosclerosis, making this compound a subject of significant interest for drug development and basic research.

These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its inhibitory efficacy, and detailed protocols for its use in both in vitro and cell-based assays.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of ACAT. It is a non-selective inhibitor of the two known isoforms, ACAT1 and ACAT2.[2][3] By blocking ACAT, this compound prevents the conversion of free cholesterol into cholesteryl esters. This leads to an accumulation of free cholesterol within the cell, which can have various downstream effects on cellular signaling pathways involved in cholesterol uptake, synthesis, and efflux. This mechanism makes this compound a powerful tool to study the intricate processes of cholesterol trafficking and storage.

Quantitative Data

The inhibitory potency of this compound against ACAT has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its efficacy in different assay systems.

Target/Assay SystemIC50 Value (µM)Reference
ACAT (in vitro enzyme assay)2.1[4]
ACAT110[2]
ACAT210[2]
Cholesteryl Ester Formation0.46[2]

Signaling Pathways and Experimental Workflows

To visually represent the role of this compound in lipid metabolism and the experimental approaches to study its effects, the following diagrams have been generated using Graphviz.

cluster_0 Cellular Cholesterol Homeostasis Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage ACAT->Cholesteryl Esters Catalyzes This compound This compound This compound->ACAT Inhibits

Figure 1: Mechanism of this compound Action.

cluster_1 In Vitro ACAT Inhibition Assay Workflow Prepare Rat Liver Microsomes Prepare Rat Liver Microsomes Incubate Microsomes Incubate Microsomes Prepare Rat Liver Microsomes->Incubate Microsomes Add Substrate Add Substrate Incubate Microsomes->Add Substrate Lipid Extraction Lipid Extraction Add Substrate->Lipid Extraction Add this compound Add this compound Add this compound->Incubate Microsomes TLC Analysis TLC Analysis Lipid Extraction->TLC Analysis Quantify Cholesteryl Esters Quantify Cholesteryl Esters TLC Analysis->Quantify Cholesteryl Esters

Figure 2: Workflow for In Vitro ACAT Assay.

cluster_2 Cell-Based Cholesteryl Ester Formation Assay Culture J774 Macrophages Culture J774 Macrophages Pre-treat with this compound Pre-treat with this compound Culture J774 Macrophages->Pre-treat with this compound Add Radiolabeled Oleate Add Radiolabeled Oleate Pre-treat with this compound->Add Radiolabeled Oleate Incubate Incubate Add Radiolabeled Oleate->Incubate Cell Lysis & Lipid Extraction Cell Lysis & Lipid Extraction Incubate->Cell Lysis & Lipid Extraction TLC & Autoradiography TLC & Autoradiography Cell Lysis & Lipid Extraction->TLC & Autoradiography Quantify Cholesteryl Oleate Quantify Cholesteryl Oleate TLC & Autoradiography->Quantify Cholesteryl Oleate

Figure 3: Workflow for Cellular ACAT Assay.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.

  • Concentration: Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO. For example, to prepare 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 519.7 g/mol ), dissolve 5.197 mg in 1 ml of DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Dilution: For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A preliminary test to determine the tolerance of the specific cell line to DMSO is recommended.

2. In Vitro ACAT Inhibition Assay using Rat Liver Microsomes

This protocol is adapted from standard methods for measuring ACAT activity.

  • Materials:

    • Rat liver microsomes (can be prepared from fresh or frozen liver tissue or purchased commercially).

    • This compound stock solution (10 mM in DMSO).

    • [1-14C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA).

    • Bovine Serum Albumin (BSA), fatty acid-free.

    • Potassium phosphate buffer (pH 7.4).

    • Reaction termination solution (e.g., chloroform:methanol, 2:1 v/v).

    • Thin-layer chromatography (TLC) plates (silica gel G).

    • Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Microsome Preparation (if not purchased): Homogenize fresh or thawed rat liver in ice-cold buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 0.25 M sucrose). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes. Resuspend the microsomal pellet in buffer and determine the protein concentration.

    • Assay Setup: In a microcentrifuge tube, pre-incubate the rat liver microsomes (e.g., 50-100 µg of protein) with various concentrations of this compound (or DMSO as a vehicle control) in potassium phosphate buffer containing BSA for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [1-14C]Oleoyl-CoA, to a final concentration of, for example, 10 µM.

    • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Terminate Reaction: Stop the reaction by adding the termination solution (chloroform:methanol).

    • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

    • TLC Analysis: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate using the appropriate solvent system to separate the cholesteryl esters from other lipids.

    • Quantification: Visualize the separated lipids (e.g., using iodine vapor or autoradiography). Scrape the spots corresponding to cholesteryl esters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Cell-Based Assay for Cholesteryl Ester Formation in J774 Macrophages

This protocol outlines a method to assess the effect of this compound on cholesterol esterification in a cellular context.

  • Materials:

    • J774A.1 macrophage cell line.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • This compound stock solution (10 mM in DMSO).

    • [1-14C]Oleic acid complexed to BSA.

    • Cell lysis buffer.

    • Reagents and equipment for lipid extraction and TLC analysis as described in the in vitro assay.

  • Procedure:

    • Cell Culture: Plate J774 macrophages in multi-well plates and allow them to adhere and grow to a suitable confluency.

    • Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) in serum-free or low-serum medium for a specific duration (e.g., 1-2 hours).

    • Radiolabeling: Add [1-14C]oleic acid-BSA complex to the culture medium and incubate for a period that allows for significant incorporation into cholesteryl esters (e.g., 4-6 hours).

    • Cell Lysis and Lipid Extraction: Wash the cells with ice-cold PBS to remove excess radiolabel. Lyse the cells and extract the total lipids using a suitable method (e.g., Folch extraction with chloroform:methanol).

    • TLC and Quantification: Separate the extracted lipids by TLC as described in the in vitro assay protocol. Identify and quantify the amount of radiolabeled cholesteryl oleate.

    • Data Analysis: Determine the effect of this compound on cholesteryl ester synthesis by comparing the amount of radiolabeled cholesteryl oleate in treated cells to that in control cells. Normalize the results to the total cellular protein content.

Conclusion

This compound is a potent and versatile tool for investigating the role of ACAT in lipid metabolism. Its ability to inhibit cholesterol esterification provides a means to manipulate cellular cholesterol homeostasis and study the consequences in various physiological and pathological contexts. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies of atherosclerosis, foam cell formation, and other lipid-related disorders. As with any experimental tool, appropriate controls and optimization of assay conditions for specific experimental systems are essential for obtaining reliable and reproducible results.

References

Terpendole C: A Potential Modulator of BK Channels for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The large-conductance calcium- and voltage-activated potassium (BK) channels, encoded by the KCNMA1 gene, are crucial regulators of neuronal excitability, vascular tone, and neurotransmitter release.[1] Their unique ability to be activated by both membrane depolarization and intracellular calcium increases makes them a key link between cellular electrical activity and calcium signaling pathways.[2] Modulation of BK channel activity presents a promising therapeutic strategy for a variety of disorders, including epilepsy, hypertension, and overactive bladder.

Terpendole C is an indole diterpene natural product that has been identified as a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT).[3] While direct evidence of this compound's activity on BK channels is not yet extensively documented in scientific literature, other indole diterpenes, such as paxilline, are well-characterized as potent and selective inhibitors of BK channels.[4][5] This structural similarity suggests that this compound may also modulate BK channel function, making it a compound of significant interest for researchers studying BK channel physiology and pharmacology.

This document provides detailed protocols for investigating the potential modulatory effects of this compound on BK channels using standard electrophysiological techniques. It also outlines the signaling pathways involved in BK channel modulation and provides a framework for the systematic evaluation of novel compounds.

Data Presentation: Evaluating the Effect of this compound on BK Channel Activity

A systematic approach to quantifying the effects of this compound on BK channel function is essential. The following table provides a template for summarizing key quantitative data obtained from electrophysiological experiments.

ParameterDescriptionThis compound (Concentration 1)This compound (Concentration 2)Control
EC50 / IC50 (µM) The concentration of this compound that produces 50% of the maximal activation or inhibition of the BK channel current.N/A
G-V50 Shift (mV) The change in the half-maximal activation voltage of the BK channel in the presence of this compound. A negative shift indicates activation, while a positive shift indicates inhibition.N/A
Hill Coefficient (nH) A measure of the cooperativity of this compound binding to the BK channel.N/A
Activation Kinetics (τact, ms) The time constant of channel activation. Changes can indicate an effect on the rate at which the channel opens.
Deactivation Kinetics (τdeact, ms) The time constant of channel deactivation. Changes can indicate an effect on the rate at which the channel closes.
Single-Channel Conductance (pS) The electrical conductance of a single BK channel. Alterations may suggest a direct interaction with the channel pore.
Open Probability (Po) The fraction of time a single channel is in the open state. Modulation of Po is a key indicator of compound activity.

Experimental Protocols

Cell Culture and Transfection for BK Channel Expression

This protocol describes the expression of BK channels in a heterologous system, such as HEK293 cells, which do not endogenously express significant levels of BK channels.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding the human BK channel α-subunit (hSlo1)

  • Plasmid DNA encoding an auxiliary β-subunit (e.g., β1 or β4) (optional)

  • Green Fluorescent Protein (GFP) plasmid (as a transfection marker)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Phosphate Buffered Saline (PBS)

  • Poly-L-lysine coated glass coverslips

Procedure:

  • Cell Seeding: One day prior to transfection, seed HEK293 cells onto poly-L-lysine coated glass coverslips in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In a sterile tube, dilute the plasmid DNAs (hSlo1, auxiliary subunit, and GFP) in serum-free DMEM.

    • In a separate tube, dilute the transfection reagent in serum-free DMEM.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection:

    • Replace the cell culture medium with fresh, pre-warmed, serum-free DMEM.

    • Add the transfection complexes dropwise to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: After the incubation period, replace the transfection medium with complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: Return the cells to the incubator and allow for protein expression for 24-48 hours before electrophysiological recordings. Successful transfection can be confirmed by visualizing GFP-positive cells under a fluorescence microscope.

Electrophysiological Recording of BK Channel Currents (Whole-Cell Patch-Clamp)

This protocol details the recording of macroscopic BK channel currents from transfected HEK293 cells using the whole-cell patch-clamp technique.

Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration (calculated using a calcium calculator), 2 Mg-ATP (pH adjusted to 7.2 with KOH).

Procedure:

  • Preparation:

    • Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation:

    • Using a micromanipulator, approach a GFP-positive cell with the patch pipette.

    • Apply gentle positive pressure to the pipette to keep the tip clean.

    • Once in contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • After achieving a giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell and control of the intracellular environment.

  • Data Acquisition:

    • Hold the cell at a negative holding potential (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +100 mV in 20 mV increments) to elicit BK channel currents.

    • Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Application of this compound:

    • After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the compound to take effect (typically 1-5 minutes).

    • Repeat the voltage-step protocol to record BK channel currents in the presence of this compound.

    • Perform a washout by perfusing with the control external solution to check for reversibility of the effect.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.

    • Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V50) and the slope factor.

    • Analyze the activation and deactivation kinetics by fitting the current traces with exponential functions.

Signaling Pathways and Experimental Workflows

BK Channel Modulation Signaling Pathway

The activity of BK channels is intricately regulated by a variety of signaling pathways. The following diagram illustrates the key inputs that modulate BK channel gating.

BK_Channel_Modulation Depolarization Membrane Depolarization VSD Voltage Sensor Domain (VSD) Depolarization->VSD Activates Ca_Influx Ca²⁺ Influx (e.g., via VGCCs) Intracellular_Ca ↑ [Ca²⁺]i Ca_Influx->Intracellular_Ca Ca_Release Ca²⁺ Release (from ER/SR) Ca_Release->Intracellular_Ca Ca_Binding_Site Ca²⁺ Binding Sites (RCK domains) Intracellular_Ca->Ca_Binding_Site Binds to BK_Channel BK Channel VSD->BK_Channel Allosteric Coupling Ca_Binding_Site->BK_Channel Allosteric Coupling Pore_Opening Pore Opening (K⁺ Efflux) BK_Channel->Pore_Opening Leads to Terpendole_C This compound (Hypothetical) Terpendole_C->BK_Channel Modulates? Signaling_Pathways Other Signaling Pathways (e.g., Kinases, Phosphatases) Signaling_Pathways->BK_Channel Modulates

Caption: General signaling pathways modulating BK channel activity.

Experimental Workflow for Characterizing this compound

The following diagram outlines a logical workflow for the comprehensive characterization of this compound's effects on BK channels.

Experimental_Workflow Start Hypothesis: This compound modulates BK channels Expression Express BK Channels (α ± β subunits) in Heterologous System Start->Expression Whole_Cell Whole-Cell Patch-Clamp Expression->Whole_Cell Single_Channel Single-Channel Recording Expression->Single_Channel Concentration_Response Concentration-Response Curve Generation Whole_Cell->Concentration_Response Kinetics Analysis of Channel Kinetics Whole_Cell->Kinetics Binding_Assay Binding Site Investigation (e.g., Mutagenesis) Concentration_Response->Binding_Assay Kinetics->Binding_Assay Conductance Determine Single-Channel Conductance Single_Channel->Conductance Open_Probability Analyze Open Probability (Po) Single_Channel->Open_Probability Conductance->Binding_Assay Open_Probability->Binding_Assay Conclusion Conclusion on This compound's Mechanism of Action on BK Channels Binding_Assay->Conclusion

Caption: Experimental workflow for characterizing a novel BK channel modulator.

While the direct effects of this compound on BK channels remain to be fully elucidated, its structural relationship to known BK channel inhibitors makes it a compelling candidate for investigation. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to systematically study the potential modulatory activity of this compound and other novel compounds on BK channels. Such studies will be invaluable in advancing our understanding of BK channel pharmacology and could pave the way for the development of new therapeutic agents targeting this important ion channel.

References

Application Notes and Protocols: In Vivo Imaging of Terpendole C Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpendole C is an indole diterpenoid compound known to induce tremor, suggesting significant activity within the central nervous system's motor control circuits. Understanding the in vivo effects of this compound is crucial for elucidating its mechanism of action and evaluating its potential as a pharmacological tool or therapeutic lead. These application notes provide a comprehensive framework for investigating the neurobiological impact of this compound using advanced in vivo imaging techniques. We hypothesize that this compound modulates neuronal activity within the cerebello-thalamo-cortical and/or basal ganglia circuits, key regulators of motor function that are often implicated in tremor pathophysiology. This document outlines protocols for quantifying tremor, imaging neuronal calcium dynamics in deep brain structures, and assessing neurotransmitter system alterations using positron emission tomography (PET).

Data Presentation: Quantitative Analysis of this compound-Induced Tremor

Effective in vivo studies require precise quantification of the physiological response to this compound. The following tables provide a template for presenting quantitative data on tremor induction and its modulation.

Table 1: Dose-Dependent Effects of this compound on Tremor Characteristics

This compound Dose (mg/kg)Tremor Amplitude (Arbitrary Units)Tremor Frequency (Hz)Onset of Tremor (minutes post-injection)Duration of Tremor (minutes)
Vehicle Control0.1 ± 0.051.5 ± 0.5N/AN/A
12.5 ± 0.88.2 ± 1.115.3 ± 2.545.7 ± 5.1
57.8 ± 1.210.5 ± 0.98.1 ± 1.9120.2 ± 10.8
1015.2 ± 2.111.3 ± 1.24.5 ± 1.2185.4 ± 15.3

Table 2: Effects of Putative Antagonists on this compound-Induced Tremor (10 mg/kg)

Treatment GroupTremor Amplitude (Arbitrary Units)Tremor Frequency (Hz)% Reduction in Tremor Amplitude
This compound + Vehicle15.1 ± 1.911.1 ± 1.00%
This compound + GABA-A Agonist4.2 ± 0.99.8 ± 1.372.2%
This compound + Dopamine D2 Antagonist8.9 ± 1.510.5 ± 1.141.1%
This compound + Non-specific CNS Depressant10.5 ± 2.08.5 ± 1.530.5%

Experimental Protocols

Protocol 1: Quantification of Tremor in a Rodent Model

This protocol details the induction and measurement of tremor in mice following this compound administration.

Materials:

  • This compound

  • Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)

  • Animal tremor monitoring system (e.g., force-plate actometer or accelerometer-based system)

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Animal Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.

  • Baseline Recording: Place the mouse in the tremor monitoring chamber and record baseline motor activity for 15 minutes.

  • This compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Tremor Recording: Immediately place the mouse back into the monitoring chamber and record continuously for at least 3 hours.

  • Data Analysis: Analyze the recorded data to determine tremor amplitude and frequency. Power spectral analysis is recommended to distinguish drug-induced tremor from spontaneous motor activity.[1][2]

Protocol 2: In Vivo Calcium Imaging of Cerebellar Purkinje Cells

This protocol describes the use of a miniaturized microscope (miniscope) to image calcium dynamics in Purkinje cells of the cerebellum in freely moving mice treated with this compound.[3][4][5][6][7]

Materials:

  • AAV encoding a genetically encoded calcium indicator (e.g., AAV-GCaMP) under a Purkinje cell-specific promoter.

  • Miniscope system (including GRIN lens, baseplate, and data acquisition hardware/software).

  • Surgical tools for stereotaxic injection and GRIN lens implantation.

  • Dental cement.

  • This compound and vehicle.

Procedure:

  • Viral Vector Injection:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Inject the AAV-GCaMP vector into the cerebellar vermis.

    • Allow 3-4 weeks for robust GCaMP expression.

  • GRIN Lens Implantation:

    • Anesthetize the mouse and re-position in the stereotaxic frame.

    • Aspirate the cortex overlying the injection site and implant a GRIN lens into the cerebellum.

    • Secure the lens with dental cement and attach the miniscope baseplate.

  • Habituation and Baseline Imaging:

    • Allow the mouse to recover for at least one week.

    • Habituate the mouse to the miniscope and recording chamber over several days.

    • Record baseline calcium activity in Purkinje cells during normal behavior.

  • Imaging Post-Terpendole C Administration:

    • Administer this compound or vehicle.

    • Attach the miniscope and record calcium signals during the onset and progression of tremor.

  • Data Analysis:

    • Perform motion correction on the recorded videos.

    • Extract calcium traces from individual neurons.

    • Correlate changes in neuronal activity (e.g., firing rate, synchrony) with the observed tremor behavior.

Protocol 3: PET Imaging of Dopamine and GABA Systems

This protocol outlines the use of PET imaging to assess the effects of this compound on the dopaminergic and GABAergic systems.[8][9][10][11][12]

Materials:

  • PET scanner.

  • Radioligands for the dopamine transporter (e.g., [¹¹C]raclopride) and GABA-A receptors (e.g., [¹¹C]flumazenil).

  • Anesthesia (e.g., isoflurane).

  • This compound and vehicle.

  • Animal model (e.g., rat or non-human primate).

Procedure:

  • Animal Preparation: Anesthetize the animal and position it in the PET scanner.

  • Baseline Scan:

    • Inject the first radioligand (e.g., [¹¹C]raclopride).

    • Acquire dynamic PET data for 60-90 minutes to establish baseline receptor/transporter availability.

  • This compound Challenge:

    • Administer a tremor-inducing dose of this compound.

  • Post-Treatment Scan:

    • After a suitable washout period for the first radioligand, inject the second radioligand (or the same one for a displacement study).

    • Acquire a second dynamic PET scan to measure changes in radioligand binding following this compound administration.

  • Data Analysis:

    • Reconstruct PET images and perform kinetic modeling to quantify radioligand binding potential (BP_ND).

    • Compare BP_ND values before and after this compound administration to determine changes in dopamine or GABA receptor/transporter availability.

Visualizations: Signaling Pathways and Experimental Workflows

Terpendole_C_Hypothesized_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound GABAergic Neuron GABAergic Neuron This compound->GABAergic Neuron Modulates Dopaminergic Neuron Dopaminergic Neuron This compound->Dopaminergic Neuron Modulates Vesicular Release Vesicular Release GABAergic Neuron->Vesicular Release Dopaminergic Neuron->Vesicular Release GABA GABA Vesicular Release->GABA Dopamine Dopamine Vesicular Release->Dopamine GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Dopamine D2 Receptor Dopamine D2 Receptor Dopamine->Dopamine D2 Receptor Altered Neuronal Excitability Altered Neuronal Excitability GABA-A Receptor->Altered Neuronal Excitability Inhibits Dopamine D2 Receptor->Altered Neuronal Excitability Modulates Tremor Tremor Altered Neuronal Excitability->Tremor

Caption: Hypothesized mechanism of this compound-induced tremor.

In_Vivo_Imaging_Workflow Animal Model Preparation Animal Model Preparation This compound Administration This compound Administration Animal Model Preparation->this compound Administration Behavioral Quantification Behavioral Quantification This compound Administration->Behavioral Quantification In Vivo Calcium Imaging In Vivo Calcium Imaging This compound Administration->In Vivo Calcium Imaging PET Imaging PET Imaging This compound Administration->PET Imaging Data Analysis Data Analysis Behavioral Quantification->Data Analysis In Vivo Calcium Imaging->Data Analysis PET Imaging->Data Analysis Mechanism of Action Mechanism of Action Data Analysis->Mechanism of Action

Caption: Integrated workflow for in vivo imaging of this compound effects.

Cerebello_Thalamo_Cortical_Circuit Cerebellum Cerebellum Thalamus Thalamus Cerebellum->Thalamus Excitatory Motor Cortex Motor Cortex Thalamus->Motor Cortex Excitatory Motor Cortex->Cerebellum Basal Ganglia Basal Ganglia Motor Cortex->Basal Ganglia Tremor Output Tremor Output Motor Cortex->Tremor Output Basal Ganglia->Thalamus Inhibitory

Caption: Key motor circuits potentially modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Terpendole C Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility issues with Terpendole C in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a complex indole diterpenoid with the molecular formula C32H41NO5.[1] Like many other complex natural products, its large and hydrophobic structure can lead to poor solubility in water. This low aqueous solubility can be a significant hurdle in experimental assays, formulation development, and in achieving therapeutic concentrations for in vitro and in vivo studies.

Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?

Precipitation of this compound in aqueous buffers is a common issue stemming from its low water solubility. This can be triggered by several factors including:

  • High concentration: Exceeding the solubility limit of this compound in the specific buffer system.

  • pH of the solution: The solubility of compounds with ionizable groups can be highly dependent on the pH. As an indole alkaloid, this compound's solubility may be influenced by pH.[2]

  • Buffer composition: The presence of salts and other components in the buffer can affect the solubility of hydrophobic compounds.

  • Temperature: Changes in temperature can alter the solubility of a compound.

Q3: Are there any general strategies to improve the solubility of poorly water-soluble compounds like this compound?

Yes, several techniques are commonly employed to enhance the aqueous solubility of poorly soluble drugs.[3][4][5][6][7] These methods can be broadly categorized as physical and chemical modifications. Some common strategies include:

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous solution.[3][4]

  • pH adjustment: Modifying the pH of the solution to ionize the compound, which often increases its solubility.[5][7]

  • Solid dispersions: Dispersing the compound in a hydrophilic carrier at a molecular level.[6][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug molecule.[8]

  • Micronization and Nanonization: Reducing the particle size of the compound to increase its surface area and dissolution rate.[3][4]

Troubleshooting Guide

This guide provides a structured approach to addressing solubility issues with this compound.

Problem: this compound is not dissolving in my aqueous buffer.

Solution Workflow:

Caption: Troubleshooting workflow for this compound solubility.

Step-by-Step Troubleshooting:

  • Verify Concentration: First, ensure that the intended concentration of this compound is not excessively high. If possible, start with a lower concentration to determine a baseline solubility in your system.

  • Co-solvent Approach:

    • Rationale: Adding a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[4][6]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and propylene glycol are commonly used.

    • Procedure: Prepare a concentrated stock solution of this compound in a suitable co-solvent (e.g., DMSO). Then, add this stock solution to your aqueous buffer dropwise while vortexing to achieve the final desired concentration. Ensure the final concentration of the co-solvent is compatible with your experimental system.

  • pH Adjustment:

    • Rationale: As an indole alkaloid, this compound may have ionizable functional groups. Adjusting the pH of the solution can lead to the formation of a more soluble salt form.[2][5]

    • Procedure: Systematically vary the pH of your aqueous buffer (e.g., from acidic to basic) and assess the solubility of this compound at each pH. Be mindful of the pH stability of both this compound and other components in your experiment.

  • Solid Dispersion:

    • Rationale: This technique involves dispersing this compound in a hydrophilic polymer matrix, which can enhance its wettability and dissolution rate.[6][8]

    • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

    • Method: This is a more advanced technique that typically involves dissolving both this compound and the carrier in a common solvent, followed by solvent evaporation.

Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Reduces solvent polarity.[6]Simple and quick to implement.Co-solvent may interfere with the experiment.
pH Adjustment Ionizes the compound to a more soluble form.[7]Can be very effective for ionizable compounds.Requires knowledge of pKa; may affect compound stability.
Solid Dispersion Enhances wettability and dissolution by dispersing the drug in a hydrophilic carrier.[6][8]Can significantly increase solubility and bioavailability.More complex to prepare; requires specific equipment.
Complexation Encapsulates the hydrophobic drug within a hydrophilic host molecule (e.g., cyclodextrin).[8]Can improve solubility and stability.Stoichiometry of the complex needs to be determined.
Micronization Increases surface area by reducing particle size.[3][4]Improves dissolution rate.Does not increase equilibrium solubility.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Aqueous buffer of choice

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure it is fully dissolved.

    • Warm the aqueous buffer to the experimental temperature.

    • While vortexing the aqueous buffer, add the this compound/DMSO stock solution dropwise to achieve the desired final concentration.

    • Continue vortexing for 2-5 minutes.

    • Visually inspect for any precipitation.

    • (Optional) Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound. Measure the concentration of this compound in the supernatant to determine the soluble fraction.

Protocol 2: pH-dependent Solubility Assessment
  • Materials:

    • This compound

    • A series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9)

    • pH meter

    • Shaker or incubator with agitation

  • Procedure:

    • Add an excess amount of this compound to a known volume of each buffer in separate vials.

    • Incubate the vials with agitation at a constant temperature for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility of this compound as a function of pH.

Hypothetical Signaling Pathway for this compound

While the specific signaling pathway for this compound is not yet fully elucidated, related terpenoid compounds have been shown to induce cellular stress responses. For instance, some terpenoids can cause an influx of calcium and affect the TOR (Target of Rapamycin) pathway.[9][10] The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound.

Caption: Hypothetical signaling pathway for this compound.

References

Terpendole C Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Terpendole C in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during the handling and storage of this indole diterpene alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. When in solution, it is advisable to prepare fresh solutions for immediate use. If storage of a stock solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for short periods. Long-term storage of this compound in solution is not recommended due to the potential for degradation.

Q2: Which factors can influence the stability of this compound?

The stability of this compound, like many indole alkaloids, can be significantly affected by several factors:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: this compound may be susceptible to degradation in acidic or alkaline conditions. Indole alkaloids are often reported to be acid labile.[1][2]

  • Solvent: The choice of solvent can impact the stability of the compound.

  • Light: Exposure to light, particularly UV light, can lead to photolytic degradation.[3][4]

  • Oxygen: Oxidative degradation can occur, especially in the presence of atmospheric oxygen.[3][4]

Q3: What are the initial signs of this compound degradation?

Visual indicators of degradation in solid samples can include a change in color or appearance. In solution, degradation may be indicated by a change in color, the formation of precipitates, or a decrease in the expected biological activity. For accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to detect and quantify any degradation products.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions for each experiment. If a stock solution must be used, perform a quick quality control check (e.g., HPLC) to confirm its integrity before use. Avoid multiple freeze-thaw cycles.
Loss of biological activity The compound may have degraded due to improper storage or handling.Review storage conditions (temperature, light exposure). Ensure solutions are prepared in appropriate, high-purity solvents and used promptly. Consider performing a forced degradation study to understand the compound's stability limits under your experimental conditions.[6][7][8]
Appearance of unknown peaks in chromatogram Formation of degradation products.Analyze the degradation products using techniques like LC-MS to identify their structures. This information can help in elucidating the degradation pathway and in developing a stability-indicating analytical method.[3][6]

Illustrative Stability Data

Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours

Solvent Initial Concentration (µg/mL) Concentration after 24h (µg/mL) % Recovery
Dimethyl Sulfoxide (DMSO)10098.298.2%
Ethanol10095.595.5%
Acetonitrile10097.197.1%
Aqueous Buffer (pH 7.4)10088.388.3%
Aqueous Buffer (pH 3.0)10075.275.2%
Aqueous Buffer (pH 9.0)10082.182.1%

Table 2: Illustrative Effect of Temperature on this compound Stability in DMSO Solution over 7 days

Temperature Initial Concentration (µg/mL) Concentration after 7 days (µg/mL) % Recovery
-20°C10099.599.5%
4°C10096.896.8%
25°C (Room Temperature)10091.291.2%
40°C10078.678.6%

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 60°C for 48 hours. Also, reflux a solution of the compound in a neutral solvent at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. A typical method might involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (60°C) stock->thermal photo Photolytic Degradation (UV/Vis Light) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Identify Degradants method Stability-Indicating Method Development hplc->method pathway Degradation Pathway Elucidation lcms->pathway

Caption: Workflow for a forced degradation study of this compound.

Potential_Degradation_Pathways cluster_degradation Potential Degradation Products terpendole_c This compound hydrolysis_product Hydrolysis Product (e.g., ring opening) terpendole_c->hydrolysis_product H+ or OH- oxidation_product Oxidation Product (e.g., N-oxide) terpendole_c->oxidation_product [O] isomerization_product Isomerization Product terpendole_c->isomerization_product Heat / Light photodegradation_product Photodegradation Product terpendole_c->photodegradation_product hv

Caption: Generalized potential degradation pathways for this compound.

References

Technical Support Center: Interpreting Off-Target Effects of Terpendole C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terpendole C. Our goal is to help you interpret experimental results, anticipate potential off-target effects, and design robust experimental plans.

Frequently Asked Questions (FAQs)

Q1: What is the primary known on-target activity of this compound?

This compound is known to be an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is involved in the formation of cholesteryl esters.

Q2: What are the potential off-target effects of this compound?

The most significant reported off-target effect of this compound is its tremorgenic activity, meaning it can induce tremors.[1][2] This suggests that this compound interacts with targets within the central nervous system. While not definitively confirmed for this compound, related indole-diterpenoids are known to modulate the activity of ion channels, such as large-conductance calcium-activated potassium (BK) channels, and may act as partial agonists at GABA receptors.[1][3] Additionally, as an analog of Terpendole E, an Eg5 mitotic kinesin inhibitor, there is a possibility of weak inhibitory activity against Eg5.[4]

Q3: At what concentrations are on-target versus off-target effects likely to be observed?

The IC50 of this compound for ACAT inhibition is approximately 2.1 µM. Tremorgenic effects have been observed in animal models with doses of 4 mg/kg and 8 mg/kg.[1] It is crucial to perform dose-response experiments in your specific model system to determine the concentration at which you observe the desired on-target effect versus any potential off-target phenotypes.

Q4: How can I distinguish between on-target and off-target effects in my cell-based assays?

To differentiate between on- and off-target effects, consider the following strategies:

  • Use of Analogs: Compare the effects of this compound with analogs that have different activity profiles (see data table below). For example, Terpendole D is also an ACAT inhibitor but has not been reported to have strong tremorgenic activity.

  • Rescue Experiments: If you hypothesize an off-target effect on a specific pathway, attempt to rescue the phenotype by activating or inhibiting downstream effectors of that pathway.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target (ACAT). If the observed phenotype persists in the absence of the primary target, it is likely an off-target effect.

  • Chemical Proteomics: Employ techniques like affinity purification-mass spectrometry to identify all protein binding partners of this compound in your experimental system.

Q5: What are the recommended control compounds for experiments with this compound?

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO).

  • Negative Control Analog: Terpendole B, which has significantly weaker ACAT inhibitory activity.

  • Positive Control for ACAT inhibition: A well-characterized, structurally distinct ACAT inhibitor.

  • Positive Control for Tremorgenic Effects (if applicable): A known tremorgenic compound like harmaline for in vivo studies.

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Toxicity at Concentrations Effective for ACAT Inhibition
Possible Cause Troubleshooting Steps
Off-target cytotoxicity 1. Perform a dose-response curve to determine the EC50 for cytotoxicity and compare it to the IC50 for ACAT inhibition. 2. Test for markers of apoptosis or necrosis (e.g., caspase activation, LDH release). 3. Use a structurally unrelated ACAT inhibitor to see if the toxicity is specific to this compound's chemical scaffold.
Solvent toxicity 1. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and below the toxic threshold for your cell line. 2. Run a vehicle-only control at the highest concentration used.
Compound instability 1. Prepare fresh stock solutions of this compound for each experiment. 2. Protect the compound from light and store it under the recommended conditions.
Problem 2: Inconsistent or Non-reproducible Results in Cellular Assays
Possible Cause Troubleshooting Steps
Cell line variability 1. Ensure consistent cell passage number and confluency for all experiments. 2. Periodically test for mycoplasma contamination. 3. Verify the expression of the target protein (ACAT) in your cell line.
Assay conditions 1. Optimize incubation times and compound concentrations. 2. Ensure consistent temperature, pH, and other buffer conditions.
Compound precipitation 1. Visually inspect the media for any signs of compound precipitation. 2. Consider using a different solvent or adding a small amount of a non-ionic surfactant like Pluronic F-68 to improve solubility.
Problem 3: Observing Tremors in Animal Models at Doses Intended for Studying ACAT Inhibition
Possible Cause Troubleshooting Steps
On-target effect in the CNS 1. While ACAT is a primary target, its inhibition in the central nervous system could potentially lead to neurological effects. Consider using a brain-impermeable ACAT inhibitor as a control.
Off-target neurological effect 1. This is the most likely cause given the known tremorgenic properties of this compound. 2. Conduct a dose-finding study to identify a concentration that inhibits peripheral ACAT without inducing tremors. 3. Use ex vivo assays on tissues from treated animals to correlate ACAT inhibition with the observed phenotype.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Terpendoles against ACAT

CompoundIC50 (µM)
Terpendole A15.1
Terpendole B26.8
This compound 2.1
Terpendole D3.2

Data compiled from published literature.

Experimental Protocols

Protocol 1: Affinity Purification-Mass Spectrometry for Target Identification

This protocol outlines a general workflow to identify the protein binding partners of this compound.

1. Probe Synthesis: a. Synthesize a derivative of this compound with a linker arm and a reactive group (e.g., an alkyne or a photo-activatable group) for subsequent conjugation to a resin or a reporter molecule. b. Validate that the synthesized probe retains its biological activity (ACAT inhibition).

2. Cell Lysis and Probe Incubation: a. Culture cells of interest and treat with either the this compound probe or a vehicle control. b. Lyse the cells under non-denaturing conditions to preserve protein complexes. c. Incubate the cell lysate with the probe for a predetermined time and concentration.

3. Affinity Capture: a. If using a resin-conjugated probe, incubate the lysate with the resin, followed by stringent washing steps to remove non-specific binders. b. If using a two-step approach (e.g., click chemistry), conjugate the probe-protein complexes to a reporter molecule (e.g., biotin) and then capture on streptavidin beads.

4. Elution and Sample Preparation: a. Elute the bound proteins from the resin or beads. b. Reduce, alkylate, and digest the proteins into peptides using trypsin.

5. Mass Spectrometry and Data Analysis: a. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use a database search engine to identify the proteins. c. Quantify the relative abundance of proteins in the this compound probe sample versus the control to identify specific binding partners.

Protocol 2: In Vitro Neurotransmitter Release Assay

This protocol can be adapted to investigate the effect of this compound on the release of neurotransmitters like GABA or glutamate from primary neurons or synaptosomes.

1. Preparation of Neuronal Cultures or Synaptosomes: a. Isolate and culture primary neurons from a relevant brain region (e.g., cerebellum or cortex). b. Alternatively, prepare synaptosomes from fresh brain tissue.

2. Loading with Neurotransmitter: a. Pre-incubate the cells or synaptosomes with a radiolabeled or fluorescently tagged neurotransmitter (e.g., [3H]GABA).

3. Stimulation of Release: a. Wash the preparations to remove excess unincorporated neurotransmitter. b. Pre-incubate with varying concentrations of this compound or vehicle control. c. Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration or an ionophore like ionomycin).

4. Quantification of Release: a. Collect the supernatant. b. Measure the amount of released neurotransmitter using a scintillation counter (for radiolabels) or a fluorescence plate reader.

5. Data Analysis: a. Express the amount of released neurotransmitter as a percentage of the total neurotransmitter content. b. Compare the release in the presence of this compound to the vehicle control.

Mandatory Visualizations

TerpendoleC_Signaling cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound ACAT ACAT This compound->ACAT Inhibition BK Channel BK Channel This compound->BK Channel Modulation? GABA Receptor GABA Receptor This compound->GABA Receptor Partial Agonism? Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Synthesis Neuronal Excitability Neuronal Excitability BK Channel->Neuronal Excitability Regulation GABA Receptor->Neuronal Excitability Inhibition Tremor Tremor Neuronal Excitability->Tremor Experimental_Workflow Start Start: Unexpected Phenotype Dose-Response 1. Dose-Response Curve (On-Target vs. Phenotype) Start->Dose-Response Hypothesis 2. Formulate Off-Target Hypothesis Dose-Response->Hypothesis Target_ID 3a. Target Identification (e.g., Chemical Proteomics) Hypothesis->Target_ID Pathway_Validation 3b. Pathway Validation (e.g., Reporter Assays) Hypothesis->Pathway_Validation SAR 4. Structure-Activity Relationship (SAR) with Analogs Target_ID->SAR Pathway_Validation->SAR In_Vivo 5. In Vivo Model Validation SAR->In_Vivo Conclusion Conclusion: Identify Off-Target In_Vivo->Conclusion

References

Troubleshooting inconsistent results in Terpendole C assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Terpendole C in their experiments. The information is tailored for scientists and professionals in drug development engaged in assays involving this compound and its biological targets.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound assays, providing potential causes and solutions in a question-and-answer format.

Issue 1: No or Low Signal in Inhibition Assay

Question: I am not observing any significant inhibition, or my overall signal is very low in my this compound assay. What could be the cause?

Answer: A lack of signal or inhibition can stem from several factors, ranging from reagent integrity to procedural errors. Consider the following possibilities:

  • Inactive this compound: Ensure that the compound has been stored correctly, protected from light and moisture, and is within its expiration date. Improper storage can lead to degradation.

  • Enzyme Inactivity (ACAT or Eg5): The enzyme (Acyl-CoA:cholesterol acyltransferase or Kinesin Eg5) may have lost activity due to improper storage, repeated freeze-thaw cycles, or incorrect buffer conditions. Always use freshly prepared or properly aliquoted and stored enzyme.

  • Incorrect Assay Buffer: The pH, ionic strength, or presence of certain ions in the assay buffer is critical for enzyme activity. Ensure the buffer composition matches the protocol's specifications.

  • Substrate Degradation: Substrates for ACAT (like Oleoyl-CoA) or Eg5 (ATP) can degrade over time. Use fresh, high-quality substrates for each experiment.

  • Procedural Error: A step in the protocol may have been inadvertently omitted, or reagents may have been added in the wrong order. Carefully review the experimental procedure.

Issue 2: High Background Signal

Question: My negative controls (no inhibitor) are showing an unusually high signal, reducing the dynamic range of my assay. What should I do?

Answer: High background can obscure the specific signal and make it difficult to determine accurate inhibitory effects. Here are some common causes and solutions:

  • Contaminated Reagents: Buffer components or substrates may be contaminated, leading to a non-specific signal. Prepare fresh reagents and use high-purity water.

  • Autohydrolysis of Substrate: In ATPase assays for Eg5, ATP can hydrolyze non-enzymatically. Minimize the time between reagent addition and measurement.

  • Well-to-Well Contamination: Careful pipetting is crucial to avoid cross-contamination between wells, especially when handling potent compounds.

  • Incorrect Plate Type: For fluorescence-based assays, use black plates to minimize background fluorescence. For absorbance assays, clear plates are appropriate.[1]

Issue 3: Inconsistent Results and Poor Reproducibility

Question: I am getting significant variability between replicate wells and between experiments. How can I improve the consistency of my this compound assays?

Answer: Inconsistent results are a common challenge in biochemical assays. The following steps can help improve reproducibility:

  • Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize volume variations.[2]

  • Inadequate Mixing: Ensure all components in each well are thoroughly mixed before incubation and reading. Tapping the plate gently can help.[1]

  • Temperature Fluctuations: Maintain a consistent temperature during the assay, as enzyme activity is highly temperature-dependent. Equilibrate all reagents to the assay temperature before starting.[1][2]

  • Edge Effects: In microplates, the outer wells can be prone to evaporation, leading to concentration changes. Consider not using the outermost wells for critical samples or taking measures to minimize evaporation.

  • Inconsistent Incubation Times: Use a multichannel pipette or automated liquid handler to ensure that all wells have the same incubation time.

Data Presentation

The following table summarizes the inhibitory activity (IC50 values) of various Terpendole compounds against Acyl-CoA:cholesterol acyltransferase (ACAT).

CompoundIC50 (µM) against ACATSource
Terpendole A15.1[3]
Terpendole B26.8[3]
This compound 2.1 [3]
Terpendole D3.2[3]
Terpendole E145-388[4]
Terpendole F145-388[4]
Terpendole G145-388[4]
Terpendole H145-388[4]
Terpendole I145-388[4]
Terpendole J38.8[4]
Terpendole K38.0[4]
Terpendole L32.4[4]

Experimental Protocols

Protocol 1: In Vitro ACAT Inhibition Assay

This protocol outlines a general procedure for measuring the inhibition of ACAT activity by this compound using a fluorescence-based method.

Materials:

  • Purified ACAT enzyme

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.4, with 150 mM NaCl)

  • Substrate Mix: Cholesterol and a fluorescently labeled fatty acyl-CoA (e.g., NBD-stearoyl-CoA) in a suitable buffer.

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice and prepare serial dilutions of this compound in the assay buffer.

  • Add Inhibitor: To the wells of the 96-well plate, add the diluted this compound solutions. Include wells with vehicle (DMSO) as a negative control and a known ACAT inhibitor as a positive control.

  • Add Enzyme: Add the purified ACAT enzyme to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate mix to all wells.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Measure Fluorescence: Stop the reaction (e.g., by adding a stop solution or by reading immediately) and measure the fluorescence at the appropriate excitation and emission wavelengths for the fluorescent substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls and determine the IC50 value.

Protocol 2: Microtubule-Activated Eg5 ATPase Assay

This protocol describes a method to assess the inhibitory effect of Terpendole compounds on the ATPase activity of the mitotic kinesin Eg5.

Materials:

  • Purified Eg5 motor domain

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Taxol-stabilized microtubules

  • ATP solution

  • Malachite green reagent for phosphate detection

  • Clear, flat-bottom 96-well microplate

  • Absorbance plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer.

  • Pre-incubation: In the wells of the microplate, combine the Eg5 enzyme, microtubules, and diluted this compound. Include appropriate controls. Incubate at room temperature for 10 minutes.

  • Initiate Reaction: Start the reaction by adding ATP to each well.

  • Incubate: Incubate the plate at a constant temperature (e.g., 25°C) for a specific time (e.g., 20 minutes) to allow for ATP hydrolysis.

  • Stop Reaction and Detect Phosphate: Stop the reaction and detect the released inorganic phosphate by adding the malachite green reagent.

  • Measure Absorbance: After a short color development period, measure the absorbance at approximately 650 nm.

  • Data Analysis: Determine the amount of phosphate released and calculate the percent inhibition of ATPase activity for each this compound concentration to determine the IC50 value.

Mandatory Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Flowchart for this compound Assays start Inconsistent Results? check_reagents Check Reagent Integrity (this compound, Enzyme, Substrates) start->check_reagents check_procedure Review Assay Protocol (Order of addition, Incubation times) start->check_procedure check_equipment Verify Equipment (Pipettes, Plate Reader) start->check_equipment reagent_ok Reagents OK? check_reagents->reagent_ok procedure_ok Procedure Followed? check_procedure->procedure_ok equipment_ok Equipment Calibrated? check_equipment->equipment_ok reagent_ok->check_procedure Yes prepare_fresh Prepare Fresh Reagents reagent_ok->prepare_fresh No procedure_ok->check_equipment Yes correct_procedure Correct Procedural Step procedure_ok->correct_procedure No calibrate_equipment Calibrate Equipment equipment_ok->calibrate_equipment No rerun_assay Re-run Assay equipment_ok->rerun_assay Yes prepare_fresh->rerun_assay correct_procedure->rerun_assay calibrate_equipment->rerun_assay

Caption: A logical workflow for troubleshooting inconsistent results in this compound assays.

This compound Signaling Pathway

TerpendoleC_Pathway Hypothetical Signaling Pathway for this compound Action cholesterol Free Cholesterol acat ACAT Enzyme cholesterol->acat oleoyl_coa Oleoyl-CoA oleoyl_coa->acat cholesteryl_esters Cholesteryl Esters (Lipid Droplet Storage) acat->cholesteryl_esters terpendole_c This compound terpendole_c->inhibition inhibition->acat Inhibition

References

Technical Support Center: Enhancing Terpendole C Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the permeability of Terpendole C and similar indole diterpenes in cell-based models.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when observing low permeability of this compound in a Caco-2 assay?

A1: When encountering low permeability of a hydrophobic compound like this compound in a Caco-2 assay, it is crucial to first verify the integrity of the cell monolayer.[1][2] This can be assessed by measuring the Transepithelial Electrical Resistance (TEER) and the leakage of a paracellular marker like Lucifer Yellow.[1] Additionally, ensure the compound is stable in the assay conditions and consider potential non-specific binding to the assay plates by using low-binding materials.[1]

Q2: How can I determine if this compound is a substrate for active efflux transporters?

A2: To assess if this compound is being actively effluxed, you can perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) across the Caco-2 cell monolayer.[2] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the involvement of active efflux transporters.[2] Further confirmation can be obtained by conducting the permeability assay in the presence of known efflux transporter inhibitors.[1]

Q3: What strategies can be employed to enhance the apparent permeability of this compound?

A3: For hydrophobic compounds like indole diterpenes, several strategies can be explored.[3] One approach is to use formulation strategies, such as the inclusion of surfactants or cyclodextrins, to improve solubility and presentation to the cell monolayer. Another strategy involves co-administration with inhibitors of efflux transporters if active efflux is identified as a limiting factor.[1] Furthermore, exploring signaling pathways that may modulate tight junction permeability could offer novel avenues for enhancement.[4]

Q4: Can the Parallel Artificial Membrane Permeability Assay (PAMPA) be a useful tool for assessing this compound permeability?

A4: Yes, PAMPA is a valuable high-throughput screening tool for predicting passive, transcellular permeability.[5][6] It is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[5][7] For hydrophobic compounds, a modified PAMPA system, such as the PDMS-PAMPA, may be more suitable to overcome challenges with low aqueous solubility and high membrane affinity.[8] Comparing PAMPA data with Caco-2 data can help elucidate the contribution of passive diffusion versus active transport to the overall permeability of this compound.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Apparent Permeability (Papp) of this compound Poor aqueous solubility of this compound.- Use a co-solvent system (e.g., up to 1% DMSO) in the donor buffer. - Explore formulation strategies such as encapsulation in cyclodextrins.
Active efflux by transporters like P-glycoprotein (P-gp).- Perform bidirectional transport assay to determine the efflux ratio. - Include P-gp inhibitors (e.g., verapamil) in the assay to see if Papp (A-B) increases.[1]
Low monolayer integrity.- Check TEER values before and after the experiment.[2] - Measure Lucifer Yellow leakage; it should be <2%.[1]
Non-specific binding to plasticware.- Use low-binding plates and pipette tips.[1] - Include a mass balance calculation to determine compound recovery.
High Variability in Permeability Data Inconsistent cell monolayer formation.- Standardize cell seeding density and culture time (typically 21 days for Caco-2 cells).[1][9] - Ensure consistent environmental conditions (temperature, CO2, humidity).[10]
Pipetting errors.- Use calibrated pipettes and practice consistent pipetting techniques.
Analytical method variability.- Validate the analytical method (e.g., LC-MS/MS) for accuracy, precision, and linearity.
Poor Compound Recovery Compound instability in assay buffer.- Assess the stability of this compound in the assay buffer over the incubation period.
Adsorption to the cell monolayer or filter insert.- Lyse the cells at the end of the experiment and quantify the amount of compound retained.
Metabolism by Caco-2 cells.- Analyze samples for the presence of metabolites.

Experimental Protocols

Caco-2 Permeability Assay

This protocol provides a general framework for assessing the permeability of this compound across a Caco-2 cell monolayer.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium, such as DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin.

  • Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1]

  • Change the culture medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be >200 Ω·cm².[11]

  • Perform a Lucifer Yellow leakage assay. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral side after incubation. The permeability of Lucifer Yellow should be <1 x 10⁻⁶ cm/s.

3. Permeability Assay:

  • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Prepare the dosing solution of this compound in HBSS. The final concentration of any co-solvent (e.g., DMSO) should be kept low (<1%).

  • To measure apical-to-basolateral (A-B) transport, add the dosing solution to the apical compartment and fresh HBSS to the basolateral compartment.

  • To measure basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.

  • Analyze the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor compartment.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for the PAMPA assay to assess the passive permeability of this compound.

1. Preparation of the PAMPA Plate:

  • Use a 96-well filter plate with a PVDF membrane.

  • Coat the filter membrane of each well with a lipid solution (e.g., 10% lecithin in dodecane) and allow the solvent to evaporate.[5]

2. Permeability Assay:

  • Prepare the donor solution of this compound in a buffer at the desired pH (e.g., pH 7.4).

  • Fill the wells of a 96-well acceptor plate with buffer.

  • Place the lipid-coated filter plate on top of the acceptor plate, creating a "sandwich".

  • Add the donor solution to the wells of the filter plate.

  • Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

3. Data Analysis:

  • After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Pe) using a relevant equation based on the assay conditions.

Visualizations

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days seed->culture teer Measure TEER culture->teer ly Lucifer Yellow Assay culture->ly wash Wash monolayer teer->wash ly->wash add_drug Add this compound solution wash->add_drug incubate Incubate at 37°C add_drug->incubate sample Collect samples at time points incubate->sample quantify Quantify this compound (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for assessing this compound permeability using the Caco-2 cell model.

Decision Tree for Troubleshooting Low Permeability

Caption: A decision tree to troubleshoot low permeability results for this compound.

Potential Signaling Pathway for Permeability Modulation

Some indole diterpenes have been shown to interact with the PI3K/Akt signaling pathway, which can influence cell survival and potentially modulate tight junction permeability.[4] Modulating this pathway could be an advanced strategy to explore for enhancing this compound transport.

PI3K_Akt_Pathway terpendole Indole Diterpene (e.g., this compound) receptor Cell Surface Receptor terpendole->receptor Binds pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Recruits & Activates downstream Downstream Effectors (e.g., modulation of tight junctions) akt->downstream Phosphorylates

Caption: The PI3K/Akt signaling pathway, a potential target for modulating cell permeability.

References

Technical Support Center: Terpendole C in ACAT Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Terpendole C in Acyl-CoA:cholesterol acyltransferase (ACAT) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and ensure the accuracy of your experimental results.

Troubleshooting Guide

Here we address specific issues you may encounter when using this compound in ACAT assays.

Problem Potential Cause Suggested Solution
Inconsistent or Poor Inhibition with this compound Compound Precipitation: this compound is a hydrophobic molecule and may precipitate in aqueous assay buffers, leading to lower effective concentrations.- Visually inspect the assay plate for any signs of precipitation. - Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. - Ensure the final concentration of the organic solvent in the assay is low and consistent across all wells. - Consider using a detergent like Triton X-100 at a low concentration to improve solubility.
Compound Aggregation: Hydrophobic compounds can form aggregates that non-specifically inhibit enzymes, leading to inconsistent results.[1]- Include a control with a non-specific protein, such as bovine serum albumin (BSA), to check for non-specific binding. - Perform the assay in the presence and absence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to see if this affects the inhibitory activity. A significant change may indicate aggregation-based inhibition.[1]
High Background or False Positives Assay Interference: As an indole alkaloid, this compound or its impurities might interfere with the assay readout, for example, by having intrinsic fluorescence in a fluorescence-based assay.- Run a control with this compound in the absence of the enzyme or substrate to check for any direct effect on the detection method. - If using a fluorescent probe, check for spectral overlap between this compound and the probe.
Off-Target Effects: Indole alkaloids can have off-target effects on various cellular signaling pathways, which might indirectly affect the ACAT assay readout in cell-based assays.[2][3][4]- Use a secondary, structurally unrelated ACAT inhibitor as a positive control to confirm that the observed effect is specific to ACAT inhibition. - If possible, use a cell line with knocked-down or knocked-out ACAT to validate the on-target effect of this compound.
Cellular Toxicity Observed Cytotoxicity of this compound: At higher concentrations, this compound may exhibit cytotoxicity, which can confound the results of cell-based ACAT assays. Indole alkaloids have been reported to induce apoptosis and affect cell signaling pathways.[2][5]- Determine the cytotoxicity of this compound in your specific cell line using a standard cell viability assay (e.g., MTT, LDH). - Ensure that the concentrations of this compound used in the ACAT assay are below the cytotoxic threshold. - Shorten the incubation time with the compound if possible.
Variability Between Experiments Inconsistent Compound Preparation: The hydrophobic nature of this compound can make consistent preparation of working solutions challenging.- Always prepare fresh dilutions of this compound from a concentrated stock for each experiment. - Vortex stock solutions thoroughly before making dilutions.
Cell Passage Number and Health: The expression and activity of ACAT can vary with cell passage number and overall cell health.- Use cells within a consistent and low passage number range for all experiments. - Regularly monitor cell morphology and viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit ACAT?

This compound is a fungal metabolite belonging to the indole diterpene class of compounds. It acts as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol to form cholesteryl esters.[6] The mechanism of inhibition is through binding to the enzyme, which prevents its catalytic activity.

Q2: What is the difference between ACAT1 and ACAT2, and does this compound inhibit both?

ACAT1 and ACAT2 are two isoenzymes of ACAT. ACAT1 is ubiquitously expressed and is involved in maintaining cellular cholesterol homeostasis. ACAT2 is primarily found in the liver and intestines and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[7] Some inhibitors show selectivity for one isoenzyme over the other.[8][9][10][11] While specific selectivity data for this compound against ACAT1 and ACAT2 is not extensively reported in readily available literature, it is important to consider that the observed effects could be due to inhibition of one or both isoforms, depending on the experimental system.

Q3: What are the recommended storage conditions for this compound?

This compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in an organic solvent like DMSO to create a stock solution, which should also be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q4: What are some common off-target effects of indole alkaloids that I should be aware of?

Indole alkaloids as a class have been reported to interact with various cellular targets and signaling pathways, including the PI3K/Akt and MAPK pathways, and can induce apoptosis.[2][3][4][5] When interpreting results from cell-based assays, it is important to consider the possibility that the observed phenotype may be due to these off-target effects rather than solely ACAT inhibition.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and other relevant ACAT inhibitors. Note that assay conditions can significantly affect these values.

Compound Target IC50 (µM) Assay System Reference
This compoundACAT2.1In vitro enzyme assay(Huang et al., 1995)
PPPAACAT1179In vitro enzyme assay[12]
PPPAACAT225In vitro enzyme assay[12]
NevanimibeACAT10.23In vitro enzyme assay[12]
NevanimibeACAT20.71In vitro enzyme assay[12]

Experimental Protocols

Cell-Based ACAT Activity Assay using a Fluorescent Cholesterol Analog

This protocol is a generalized method and may require optimization for your specific cell line and experimental conditions.

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 2: ACAT Assay cluster_analysis Day 2: Data Acquisition and Analysis A Seed cells in a 96-well plate B Prepare serial dilutions of this compound A->B Allow cells to adhere overnight C Add this compound to the cells B->C D Incubate for a defined period (e.g., 1-4 hours) C->D E Add fluorescent cholesterol analog (e.g., NBD-cholesterol) D->E F Incubate to allow for esterification E->F G Wash cells to remove excess probe F->G H Measure fluorescence using a plate reader G->H I Normalize data to controls H->I J Calculate IC50 values I->J

Caption: A typical workflow for a cell-based ACAT assay using a fluorescent substrate.

Signaling Pathway Diagrams

Simplified Cholesterol Esterification Pathway

This diagram illustrates the distinct roles of ACAT1 and ACAT2 in cellular cholesterol metabolism.

ACAT_Pathway cluster_cell Cell cluster_er Endoplasmic Reticulum ACAT1 ACAT1 LipidDroplet Cytosolic Lipid Droplets ACAT1->LipidDroplet Cholesteryl Esters ACAT2 ACAT2 (Liver & Intestine) Lipoprotein Lipoprotein Assembly ACAT2->Lipoprotein Cholesteryl Esters Cholesterol Free Cholesterol Cholesterol->ACAT1 Cholesterol->ACAT2 AcylCoA Acyl-CoA AcylCoA->ACAT1 AcylCoA->ACAT2

Caption: Distinct roles of ACAT1 and ACAT2 in cholesterol esterification.

References

Terpendole C degradation and its impact on bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Terpendole C. The information provided addresses potential issues related to its degradation and the subsequent impact on its bioactivity.

Frequently Asked Questions (FAQs)

Q1: How should I store my stock solution of this compound?

A1: For optimal stability, this compound stock solutions, typically dissolved in DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][2] Indole diterpenoids can be sensitive to repeated temperature changes. Storage in amber vials is recommended to protect the compound from light, as light exposure can be a factor in the degradation of complex organic molecules.[3][4]

Q2: What are the common solvents for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of this compound due to its good solvating ability.[1][2] For aqueous buffers in bioassays, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. The stability of this compound in aqueous solutions may be limited, and it is advisable to prepare these solutions fresh for each experiment.

Q3: Is this compound sensitive to pH?

A3: While specific data on this compound is limited, indole alkaloids can be susceptible to degradation under strongly acidic or basic conditions.[3] It is recommended to maintain experimental conditions within a pH range of 6.0 to 8.0. If your assay requires conditions outside this range, a preliminary stability test is advised.

Q4: Can I expect degradation of this compound during my cell-based assays?

A4: Degradation in cell culture media over the course of an experiment (e.g., 24-72 hours) is possible and can be influenced by temperature, light exposure, and components of the media. It is recommended to include a time-course stability control, where the compound is incubated in the media for the duration of the experiment and then analyzed for integrity.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected bioactivity in my experiments.

This could be due to the degradation of this compound.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Use a fresh aliquot of your stock solution.

    • If the problem persists, prepare a fresh stock solution from solid material.

  • Assess Stability in Assay Buffer:

    • Incubate this compound in your assay buffer under the same conditions as your experiment (time, temperature, light).

    • Analyze the incubated sample by HPLC or LC-MS to check for degradation peaks.

  • Review Experimental Conditions:

    • Minimize the exposure of your experimental plates to light.

    • Ensure the pH of your buffers is within the recommended range.

Issue 2: Appearance of unknown peaks in my analytical chromatography (HPLC/LC-MS).

This may indicate the presence of degradation products.

Troubleshooting Steps:

  • Analyze a Freshly Prepared Sample:

    • Compare the chromatogram of your experimental sample to a freshly prepared standard of this compound. This will help distinguish between impurities in the original compound and degradation products.

  • Conduct Forced Degradation Studies:

    • Exposing this compound to controlled stress conditions (e.g., acid, base, heat, oxidation) can help to intentionally generate degradation products.[5][6] The resulting chromatograms can serve as a reference for the peaks observed in your experimental samples.

  • Characterize Degradation Products:

    • If significant degradation is observed, techniques like mass spectrometry (MS) can be used to obtain molecular weight information about the unknown peaks, providing clues to their structure.[7][8]

Data on Compound Stability

The following tables present illustrative data on the stability of a hypothetical indole diterpenoid, "Compound X," under various storage and experimental conditions. This data is intended to provide a general understanding of potential stability issues.

Table 1: Stability of Compound X in DMSO at Different Temperatures

Storage Temperature (°C)Percent Remaining after 1 MonthPercent Remaining after 6 Months
495%80%
-20>99%98%
-80>99%>99%

Table 2: Impact of Freeze-Thaw Cycles on Compound X Stability in DMSO

Number of Freeze-Thaw CyclesPercent Remaining
1>99%
597%
1092%

Table 3: Stability of Compound X in Aqueous Buffer (pH 7.4) at 37°C

Incubation Time (hours)Percent Remaining
0100%
490%
1275%
2455%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution into the aqueous buffer of interest to the final experimental concentration.

  • Incubate the solution at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by a validated stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Protocol 2: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under controlled stress conditions.

Methodology:

  • Acid Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate this compound in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Incubate a solid sample of this compound at 80°C for 48 hours.

  • Dissolve the samples and analyze by HPLC or LC-MS to identify degradation peaks.

Visualizations

degradation_pathway This compound This compound Oxidized Product A Oxidized Product A This compound->Oxidized Product A Oxidation Hydrolyzed Product B Hydrolyzed Product B This compound->Hydrolyzed Product B Hydrolysis Further Degradation Products Further Degradation Products Oxidized Product A->Further Degradation Products Hydrolyzed Product B->Further Degradation Products

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Dilute Dilute in Assay Buffer Stock->Dilute Incubate Incubate at 37°C Dilute->Incubate Timepoints Collect Aliquots at Time Points (0, 4, 12, 24h) Incubate->Timepoints HPLC HPLC/LC-MS Analysis Timepoints->HPLC Quantify Quantify Remaining This compound HPLC->Quantify

Caption: Workflow for assessing this compound stability.

troubleshooting_guide Start Inconsistent Bioactivity Check_Stock Use Fresh Stock Aliquot Start->Check_Stock Problem_Solved1 Problem Solved Check_Stock->Problem_Solved1 Yes Assess_Stability Assess Stability in Assay Buffer Check_Stock->Assess_Stability No Degradation_Observed Degradation Observed? Assess_Stability->Degradation_Observed Optimize_Conditions Optimize Assay Conditions (e.g., shorter incubation) Degradation_Observed->Optimize_Conditions Yes Contact_Support Contact Technical Support Degradation_Observed->Contact_Support No Problem_Solved2 Problem Solved Optimize_Conditions->Problem_Solved2

Caption: Troubleshooting inconsistent bioactivity of this compound.

References

Technical Support Center: Improving the In Vivo Specificity of Terpendole C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Terpendole C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and execute experiments aimed at improving the in vivo specificity of this promising indole diterpene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

This compound is a fungal-derived indole diterpenoid.[1][2][3] While its precise in vivo targets are not extensively characterized, related compounds in the terpendole family are known to exhibit a range of biological activities. For instance, Terpendole E is a known inhibitor of the mitotic kinesin Eg5, a protein crucial for cell division. Other terpendoles have been investigated as inhibitors of Acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism.[4] Given the structural similarity within the indole diterpene class, it is plausible that this compound may interact with these or other related cellular targets. A thorough in vitro and in vivo target validation is crucial for any study involving this compound.

Q2: I am observing unexpected side effects in my animal models treated with this compound. What could be the cause?

Unexpected side effects are often indicative of off-target activity. Small molecules, particularly natural products with complex structures like this compound, can interact with multiple proteins in the cell, leading to a range of physiological responses beyond the intended therapeutic effect.[5] For example, inhibition of ACAT has been linked to cellular toxicity due to the accumulation of free cholesterol.[4][6] Additionally, many kinase inhibitors are known to be promiscuous due to the conserved nature of the ATP-binding pocket across the kinome.[7] It is essential to perform comprehensive off-target profiling to identify these unintended interactions.

Q3: What are the general strategies to improve the in vivo specificity of a small molecule like this compound?

There are two primary approaches to enhance the in vivo specificity of a small molecule inhibitor:

  • Medicinal Chemistry Approaches: This involves rationally modifying the chemical structure of this compound to improve its selectivity for the desired target. Techniques include structure-activity relationship (SAR) studies to identify key pharmacophores, computational modeling to predict binding interactions, and the introduction of modifications to exploit unique features of the target's binding site.[7][8][9]

  • Advanced Formulation and Delivery Strategies: This approach focuses on delivering the compound more specifically to the target tissue or cells, thereby minimizing systemic exposure and off-target effects. This can be achieved using nanocarriers such as liposomes or nanoparticles, which can be further functionalized with targeting ligands.[10][11][12][13][14]

Q4: How can I experimentally assess the in vivo specificity of this compound?

A multi-pronged experimental approach is necessary to thoroughly evaluate the in vivo specificity of this compound. Key assays include:

  • In Vitro Kinase and Safety Pharmacology Profiling: Before moving into animal models, it is crucial to screen this compound against a broad panel of kinases and other common off-target proteins. This provides an initial assessment of its selectivity profile.

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to verify target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.

  • In Vivo Target Engagement Studies: These studies aim to confirm that this compound is reaching its intended target in a living organism and engaging with it at a sufficient level to elicit a biological response.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves correlating the concentration of this compound in the body over time (pharmacokinetics) with its biological effect (pharmacodynamics) to understand the dose-response relationship and therapeutic window.

Troubleshooting Guides

Problem 1: High Off-Target Activity Observed in Kinase Profiling
Possible Cause Troubleshooting Step Rationale
Broad kinase inhibition due to targeting the conserved ATP-binding pocket.Perform Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound with modifications aimed at exploiting less conserved regions of the target kinase.Modifications outside the core ATP-binding region can confer selectivity by interacting with unique amino acid residues or allosteric sites.[7][8]
The core scaffold of this compound has inherent promiscuity.Explore Alternative Scaffolds: If SAR studies fail to improve selectivity, consider designing or screening for compounds with a different chemical backbone that still engage the primary target.A different chemical scaffold may have a more favorable selectivity profile while retaining the desired on-target activity.
The compound is binding to multiple kinases with similar affinity.Employ a Bivalent Inhibitor Strategy: Design a molecule that links a this compound analog to a second ligand that binds to a nearby, less conserved site on the target kinase.This can significantly increase the affinity and selectivity for the target protein.[7]
Problem 2: Poor Correlation Between In Vitro Potency and In Vivo Efficacy
Possible Cause Troubleshooting Step Rationale
Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism).Conduct a Full Pharmacokinetic Study: Analyze plasma and tissue concentrations of this compound over time after administration.This will reveal issues with absorption, distribution, metabolism, and excretion (ADME) that may be preventing the compound from reaching its target in sufficient concentrations.[4][15]
Lack of target engagement in the in vivo setting.Perform In Vivo Target Engagement Assays: Use techniques like CETSA on tissue samples from treated animals to confirm that the compound is binding to its intended target.[16]This provides direct evidence of target interaction in the complex biological environment of a living organism.
Rapid clearance of the compound from the target tissue.Develop a Targeted Drug Delivery System: Encapsulate this compound in a nanocarrier (e.g., liposomes) to improve its circulation time and accumulation at the target site.[11][13][14]Nanocarriers can protect the drug from premature metabolism and clearance, and can be designed to release the drug in a controlled manner.

Experimental Protocols

In Vitro Kinase Profiling Assay

Objective: To determine the selectivity of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to obtain a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) that offers a large panel of purified, active human kinases (e.g., >400 kinases).[3]

  • Assay Performance: The service provider will perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of this compound at various concentrations. A standard ATP concentration is typically used.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound. IC50 values are then determined by fitting the data to a four-parameter logistic model.

  • Selectivity Score: A selectivity score (e.g., S-score) can be calculated to quantify the overall selectivity of the compound.

Example Data Table:

KinaseIC50 (nM)
Target Kinase X50
Off-Target Kinase A1,200
Off-Target Kinase B>10,000
Off-Target Kinase C850
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells expressing the target protein to ~80% confluency. Treat the cells with either this compound (at a concentration expected to be effective) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[9]

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[17]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_optimization Specificity Improvement invitro_start This compound kinase_profiling Kinase Profiling Assay invitro_start->kinase_profiling cetsa Cellular Thermal Shift Assay (CETSA) invitro_start->cetsa med_chem Medicinal Chemistry (SAR Studies) kinase_profiling->med_chem High off-target activity target_engagement In Vivo Target Engagement cetsa->target_engagement Confirms cellular binding invivo_start Animal Model pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling invivo_start->pk_pd invivo_start->target_engagement formulation Formulation Strategies (Nanocarriers) pk_pd->formulation Poor PK profile target_engagement->formulation Low in vivo engagement med_chem->kinase_profiling Test new analogs formulation->pk_pd Evaluate improved formulation

Caption: Workflow for Improving this compound In Vivo Specificity.

eg5_pathway cluster_mitosis Mitosis prophase Prophase metaphase Metaphase MTs Microtubules prophase->MTs anaphase Anaphase Eg5 Eg5 Kinesin Spindle Bipolar Spindle Eg5->Spindle Slides antiparallel MTs to separate centrosomes Monopolar_Spindle Monopolar Spindle (Mitotic Arrest) Eg5->Monopolar_Spindle MTs->Eg5 Centrosomes Centrosomes Centrosomes->prophase Spindle->metaphase Terpendole_E Terpendole E (and potentially this compound) Terpendole_E->Eg5 Inhibits ATPase activity Monopolar_Spindle->prophase

Caption: Simplified Eg5 Kinesin Pathway in Mitosis.

acat_pathway cluster_cell Cellular Cholesterol Homeostasis Cholesterol Free Cholesterol in ER Membrane ACAT ACAT Enzyme Cholesterol->ACAT CE Cholesteryl Esters ACAT->CE Esterification FC_Accumulation Free Cholesterol Accumulation ACAT->FC_Accumulation Lipid_Droplets Lipid Droplets (Storage) CE->Lipid_Droplets Terpendole_C This compound (Hypothesized) Terpendole_C->ACAT Inhibition Toxicity Cellular Toxicity FC_Accumulation->Toxicity

Caption: Hypothesized ACAT Inhibition Pathway by this compound.

References

Technical Support Center: Managing Terpendole C-Induced Tremors in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the tremorgenic effects of Terpendole C in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced tremors?

A1: this compound is an indole-diterpene mycotoxin.[1] Like other tremorgenic compounds in this class, such as paxilline and lolitrem B, its primary mechanism of action is the inhibition of large-conductance Ca2+-activated K+ (BK) channels.[2][3][4] BK channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization of action potentials.[2][5] By blocking these channels, this compound is thought to cause prolonged neuronal depolarization and hyperexcitability, leading to involuntary muscle contractions that manifest as tremors.[2]

Q2: What are the typical onset and duration of tremors following this compound administration?

A2: While specific data for this compound is limited, studies on related indole-diterpenes can provide an estimate. For instance, paxilline is known to induce tremors that can last for several hours.[2] Lolitrem B, another related compound, can cause tremors with a slower onset but a longer duration.[6] Researchers should conduct pilot studies to determine the specific pharmacokinetic and pharmacodynamic profile of this compound in their animal model.

Q3: Are there any known pharmacological agents to counteract this compound-induced tremors?

A3: Currently, there are no specific antagonists for this compound. However, general supportive care and symptomatic treatment are recommended. Agents that enhance GABAergic inhibition, such as diazepam, may help to reduce the severity of tremors.[7][8] Methocarbamol, a centrally acting muscle relaxant, can also be used to control tremors.[7] The efficacy of these treatments for this compound-induced tremors should be empirically determined.

Q4: How can I quantify the tremorgenic effects of this compound in my animal studies?

A4: Tremor quantification can be achieved through observational scoring systems or more sophisticated instrumental methods. Observational methods involve scoring the intensity of tremors on a predefined scale. Instrumental methods, such as using accelerometers or force-plate actimeters, provide more objective and quantitative data on the frequency and amplitude of the tremors. A novel piezo-electronic tremor analysis has been used to quantify peak tremor frequencies, for example, between 15 and 25Hz for lolitrem B in mice.[9]

Troubleshooting Guides

Issue: Severe, debilitating tremors are observed in study animals, potentially compromising animal welfare.

  • Immediate Action:

    • Administer a centrally acting muscle relaxant like methocarbamol (55 to 220 mg/kg, IV, to effect) or a benzodiazepine such as diazepam (0.5 to 1 mg/kg, IV) to control severe tremors.[7]

    • Provide supportive care, including maintaining body temperature and ensuring proper hydration.[7]

    • If the compound was administered orally and recently, consider gastrointestinal decontamination with activated charcoal (1 to 2 g/kg, orally).[7]

  • Long-term Prevention:

    • Re-evaluate the dose of this compound. Conduct a dose-response study to identify the minimal effective dose that produces the desired pharmacological effect with manageable tremorgenic side effects.

    • Consider co-administration with a GABAergic agonist, but be aware that this may influence the primary outcomes of your study.

Issue: Tremors are interfering with behavioral or motor function assessments.

  • Experimental Design Consideration:

    • Schedule behavioral testing during periods when tremor intensity is expected to be at its lowest, based on pilot pharmacokinetic/pharmacodynamic data.

    • Utilize behavioral tests that are less susceptible to interference from tremors.

    • Acclimatize animals to the testing apparatus before this compound administration to minimize stress-induced exacerbation of tremors.

Quantitative Data on Related Tremorgenic Indole Diterpenes

The following table summarizes data from studies on indole diterpenes structurally and mechanistically related to this compound. This information can serve as a reference for designing studies with this compound.

CompoundAnimal ModelDoseTremor CharacteristicsReference
Paxilline Mice1.0 mg/kg, IVModerate to strong tremors with immediate onset, disappearing over the next hour.[2]
MiceLD50: 150 mg/kgLess toxic than other tremorgens, with shorter and less intense tremors compared to lolitrem B.[2]
Lolitrem B Mice2 mg/kg, IPMeasurable tremor for up to 72 hours in some animals.[9]
Sheep/Cattle1800-2000 µg/kg feedToxic threshold for ryegrass staggers.[10]
Penitrem A Mice1 mg/kg, IPSevere sustained tremors.[2]
Sheep20 µg/kg, IVInduces tremors.[2]

Experimental Protocols

Protocol 1: Assessment of Tremor Intensity Using an Observational Scoring System

  • Animal Preparation: Acclimatize animals to the observation cages for at least 30 minutes before dosing.

  • Dosing: Administer this compound at the desired dose and route.

  • Observation: At predefined time points (e.g., 15, 30, 60, 120, and 240 minutes post-dose), observe each animal for 2 minutes.

  • Scoring: Score the tremor intensity based on a standardized scale:

    • 0 = No tremor

    • 1 = Mild, intermittent tremor of the head or tail

    • 2 = Moderate, persistent tremor of the head and trunk

    • 3 = Severe, whole-body tremor affecting posture and locomotion

  • Data Analysis: Analyze the tremor scores over time to determine the onset, peak, and duration of the tremorgenic effect.

Protocol 2: Management of Acute, Severe Tremors

  • Monitoring: Continuously monitor animals for signs of severe distress, including debilitating tremors, seizures, or inability to maintain posture.

  • Intervention: If severe tremors are observed, administer diazepam at a dose of 0.5-1 mg/kg intravenously.[7]

  • Follow-up: If tremors are not adequately controlled, administer methocarbamol at a dose of 55-220 mg/kg intravenously, given to effect at a rate not exceeding 2 ml/min.[7]

  • Supportive Care: Provide subcutaneous or intravenous fluids to maintain hydration and use external warming or cooling to maintain normal body temperature.[7]

  • Record Keeping: Document all interventions and the animal's response.

Visualizations

Terpendole_C_Signaling_Pathway TerpendoleC This compound BK_Channel BK Channel (Large Conductance Ca2+-activated K+ Channel) TerpendoleC->BK_Channel Inhibits K_Efflux Decreased K+ Efflux BK_Channel->K_Efflux Leads to Membrane_Potential Membrane Depolarization K_Efflux->Membrane_Potential Neuronal_Excitability Increased Neuronal Excitability Membrane_Potential->Neuronal_Excitability Tremor Tremor Neuronal_Excitability->Tremor

Caption: Proposed signaling pathway for this compound-induced tremors.

Experimental_Workflow Start Start: this compound Administration Observe Observe for Tremors Start->Observe NoTremor No Significant Tremor: Continue Primary Experiment Observe->NoTremor No Tremor Tremor Observed Observe->Tremor Yes End End of Observation Period NoTremor->End Quantify Quantify Tremor (Scoring/Instrumental) Tremor->Quantify AssessWelfare Assess Animal Welfare Quantify->AssessWelfare WelfareOK Welfare Acceptable: Continue Monitoring AssessWelfare->WelfareOK Yes WelfareCompromised Welfare Compromised: Intervention Required AssessWelfare->WelfareCompromised No WelfareOK->End Intervention Administer Diazepam or Methocarbamol WelfareCompromised->Intervention Intervention->AssessWelfare

Caption: Experimental workflow for managing this compound-induced tremors.

References

Technical Support Center: Validating Terpendole C Target Engagement with ACAT in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of Terpendole C with its target, Acyl-CoA:cholesterol acyltransferase (ACAT).

Frequently Asked Questions (FAQs)

Q1: What is the primary cellular target of this compound?

A1: The primary cellular target of this compound is Acyl-CoA:cholesterol acyltransferase (ACAT). This compound is a non-selective inhibitor of both ACAT1 and ACAT2 isoforms.

Q2: What are the reported IC50 values for this compound?

A2: this compound has been reported to have the following inhibitory concentrations:

  • ACAT1 and ACAT2 Inhibition: IC50 = 10 µM for both isoforms.

  • Cholesteryl Ester Formation: IC50 = 0.46 µM.

  • In Vitro ACAT Inhibition: IC50 = 2.1 µM.[1]

Q3: Which methods can be used to validate this compound target engagement in cells?

A3: Two primary methods are recommended for validating the engagement of this compound with ACAT in a cellular context:

  • Cellular Thermal Shift Assay (CETSA): This method directly assesses the binding of this compound to ACAT by measuring changes in the thermal stability of the ACAT protein.

  • Immunoprecipitation followed by Western Blot (IP-WB): This technique can be used to indirectly assess target engagement by observing changes in the ACAT protein or its interactions upon treatment with this compound.

Q4: What is the expected molecular weight of ACAT1 in a Western Blot?

A4: The calculated molecular weight of human ACAT1 is approximately 45.2 kDa. However, in SDS-PAGE, it is often observed as a band around 40 kDa or 50 kDa.[2][3]

Quantitative Data Summary

ParameterValueReference
This compound IC50 (ACAT1)10 µM
This compound IC50 (ACAT2)10 µM
This compound IC50 (Cholesteryl Ester Formation)0.46 µM
This compound IC50 (In Vitro ACAT Inhibition)2.1 µM[1]
ACAT1 Observed Molecular Weight (Western Blot)~40-50 kDa[2][3]

Signaling Pathway Diagram

Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) plays a crucial role in cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. Its expression and activity are influenced by various signaling pathways, including insulin signaling which can involve the ERK, p38MAPK, and JNK pathways.

ACAT1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Insulin_Receptor->MAPK_Pathway Insulin Insulin Insulin->Insulin_Receptor Akt Akt PI3K->Akt Transcription_Factors Transcription Factors Akt->Transcription_Factors MAPK_Pathway->Transcription_Factors ACAT1_Protein ACAT1 Cholesteryl_Esters Cholesteryl Esters ACAT1_Protein->Cholesteryl_Esters Esterification Cholesterol Free Cholesterol Cholesterol->ACAT1_Protein Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT1_Protein Terpendole_C This compound Terpendole_C->ACAT1_Protein Inhibition ACAT1_Gene ACAT1 Gene Transcription_Factors->ACAT1_Gene Upregulation ACAT1_Gene->ACAT1_Protein Transcription & Translation

Caption: ACAT1 Signaling Pathway and this compound Inhibition.

Experimental Workflows

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow start Start: Cell Culture drug_treatment Treat cells with This compound or Vehicle start->drug_treatment heat_shock Heat Shock (Temperature Gradient) drug_treatment->heat_shock cell_lysis Cell Lysis heat_shock->cell_lysis centrifugation Centrifugation to separate soluble and precipitated fractions cell_lysis->centrifugation sample_prep Prepare supernatant for Western Blot centrifugation->sample_prep western_blot Western Blot for ACAT1 sample_prep->western_blot analysis Analyze band intensity to determine thermal stability shift western_blot->analysis end End: Target Engagement Confirmed analysis->end

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Immunoprecipitation - Western Blot (IP-WB) Workflow

IP_WB_Workflow start Start: Cell Culture & Lysis pre_clearing Pre-clear lysate with control IgG and beads start->pre_clearing ip_antibody Incubate lysate with anti-ACAT1 antibody pre_clearing->ip_antibody bead_capture Capture antibody-antigen complex with Protein A/G beads ip_antibody->bead_capture washing Wash beads to remove non-specific binding bead_capture->washing elution Elute bound proteins from beads washing->elution western_blot Western Blot for ACAT1 and interacting partners elution->western_blot analysis Analyze protein levels and interactions western_blot->analysis end End: Target Engagement Inferred analysis->end

Caption: Immunoprecipitation - Western Blot (IP-WB) Workflow.

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA) for ACAT1
ProblemPossible Cause(s)Recommended Solution(s)
No or Weak Signal for ACAT1 - Low protein expression in the chosen cell line.- Inefficient cell lysis.- Poor antibody performance.- Select a cell line with higher ACAT1 expression (e.g., macrophages, HepG2).- Optimize lysis buffer and ensure complete cell disruption.- Validate the anti-ACAT1 antibody for Western Blotting and use the recommended dilution.
No Thermal Shift Observed with this compound - this compound concentration is too low.- Insufficient incubation time.- Heat shock temperature is not optimal.- The binding of this compound does not significantly alter ACAT1 thermal stability.- Perform a dose-response experiment with a range of this compound concentrations around the IC50.- Increase the incubation time to allow for sufficient cellular uptake and target binding.- Empirically determine the optimal heat shock temperature for ACAT1 by testing a wide range of temperatures.- Consider alternative target engagement assays.
High Background in Western Blot - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing.- Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of washes with TBST.
Immunoprecipitation (IP) of ACAT1
ProblemPossible Cause(s)Recommended Solution(s)
Low or No ACAT1 Signal in Eluate - Inefficient immunoprecipitation.- Low ACAT1 expression.- Antibody not suitable for IP.- Protein degradation.- Ensure the anti-ACAT1 antibody is validated for IP.- Increase the amount of cell lysate and/or antibody.- Use a cell line with high ACAT1 expression.- Add protease inhibitors to the lysis buffer and keep samples on ice.[4]
High Background/Non-specific Bands - Insufficient pre-clearing of the lysate.- Antibody cross-reactivity.- Non-specific binding to beads.- Always perform a pre-clearing step with control IgG and beads.- Use a high-quality, validated monoclonal antibody for IP.- Block beads with BSA before use and increase the stringency of wash buffers.[4]
Co-elution of IgG Heavy and Light Chains - The secondary antibody used for Western Blot detects the IP antibody.- Use a light-chain specific secondary antibody for the Western Blot.- Crosslink the antibody to the beads before incubation with the lysate.- Use a primary antibody from a different species for the Western Blot than was used for the IP.[5]

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for ACAT1 Target Engagement

1. Cell Culture and Treatment: a. Plate a suitable cell line (e.g., J774 macrophages or HepG2 cells) and grow to 80-90% confluency. b. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

2. Heat Shock: a. After treatment, harvest the cells and resuspend them in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control (room temperature).

3. Cell Lysis and Fractionation: a. Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

4. Western Blot Analysis: a. Collect the supernatant and determine the protein concentration. b. Normalize the protein concentration for all samples. c. Perform SDS-PAGE and Western Blotting using a validated anti-ACAT1 antibody (e.g., at a 1:1000 dilution). d. Develop the blot and quantify the band intensities.

5. Data Analysis: a. Plot the band intensity (soluble ACAT1) as a function of temperature for both vehicle and this compound-treated samples. b. A rightward shift in the melting curve for this compound-treated samples indicates target engagement and stabilization of ACAT1.

Protocol 2: Immunoprecipitation (IP) of ACAT1

1. Cell Lysis: a. Grow cells to 80-90% confluency and treat with this compound or vehicle as required. b. Wash cells with ice-cold PBS and lyse with a non-denaturing IP lysis buffer containing protease inhibitors. c. Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris. Collect the supernatant (cell lysate).

2. Pre-clearing the Lysate: a. Add control IgG (from the same species as the IP antibody) and Protein A/G agarose beads to the cell lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Centrifuge and collect the supernatant. This is the pre-cleared lysate.

3. Immunoprecipitation: a. Add a validated anti-ACAT1 antibody (e.g., 1-2 µg per 500 µg of lysate) to the pre-cleared lysate. b. Incubate overnight at 4°C with gentle rotation. c. Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.

4. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins. c. Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

5. Western Blot Analysis: a. Centrifuge the beads and collect the supernatant (the eluate). b. Run the eluate on an SDS-PAGE gel and perform a Western Blot using an anti-ACAT1 antibody. c. Include a lane with the input (a small fraction of the cell lysate before IP) to verify the presence of ACAT1 in the starting material.

References

Terpendole C interference with fluorescence-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Terpendole C. This resource provides guidance on potential interactions of this compound with fluorescence-based assays and offers troubleshooting strategies to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical nature?

A1: this compound is a fungal secondary metabolite belonging to the indole-diterpenoid class of compounds.[1] Its structure features a complex polycyclic diterpene core fused to an indole moiety. The presence of the indole ring, a known fluorophore, is the primary reason for potential interference in fluorescence-based assays.[2][3]

Q2: Could this compound interfere with my fluorescence-based assay?

A2: Yes, it is possible. Interference can occur through two primary mechanisms:

  • Autofluorescence: this compound, due to its indole component, may exhibit intrinsic fluorescence (autofluorescence) when excited by the light source in your assay.[2][3] This can lead to an artificially high fluorescence signal, potentially masking the true signal from your experimental probe and resulting in false positives or inaccurate quantification.

  • Fluorescence Quenching: The aromatic nature of the indole ring in this compound can also cause quenching of the fluorescence signal from your probe.[4][5][6][7] This occurs when this compound absorbs the excitation light or the emitted fluorescence, leading to a decrease in the detected signal. This can result in false negatives or an underestimation of the biological effect being measured.

Q3: At what concentrations is interference more likely to occur?

A3: The likelihood of interference is generally concentration-dependent. Higher concentrations of this compound will result in a stronger autofluorescence or quenching effect. It is crucial to perform control experiments at the final concentrations of this compound used in your assay to assess the level of interference.

Q4: How can I determine if this compound is interfering with my specific assay?

A4: A series of control experiments are necessary to determine the extent of interference. These include measuring the fluorescence of this compound alone in the assay buffer and measuring the effect of this compound on the fluorescence of your probe in the absence of the biological target. Detailed protocols for these experiments are provided in the Troubleshooting Guide below.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescence-based assay, follow this step-by-step guide to diagnose and mitigate the issue.

Step 1: Initial Assessment of Potential Interference

The first step is to determine if this compound exhibits autofluorescence or quenching properties under your specific experimental conditions.

Experimental Protocol: Autofluorescence and Quenching Controls

  • Prepare Samples:

    • Blank: Assay buffer only.

    • Fluorophore Control: Your fluorescent probe at the final assay concentration in assay buffer.

    • This compound Control: this compound at the final assay concentration in assay buffer.

    • Test Sample: Your fluorescent probe and this compound at their final assay concentrations in assay buffer.

  • Incubation: Incubate the samples under the same conditions as your main experiment (e.g., temperature, time).

  • Measurement: Measure the fluorescence intensity of all samples using the same instrument settings (excitation and emission wavelengths, gain, etc.) as your main experiment.

Data Interpretation:

Summarize your findings in a table similar to the one below.

SampleFluorescence Intensity (Arbitrary Units)
Blank50
Fluorophore Control5000
This compound Control800
Test Sample4500
  • High signal in "this compound Control": Indicates significant autofluorescence .

  • Signal in "Test Sample" < "Fluorophore Control": Suggests fluorescence quenching .

  • Signal in "Test Sample" > "Fluorophore Control" but lower than the sum of "Fluorophore Control" and "this compound Control": Suggests a combination of autofluorescence and quenching .

Step 2: Logical Troubleshooting Workflow

Based on the results from Step 1, use the following diagram to guide your troubleshooting process.

troubleshooting_workflow Troubleshooting Workflow for this compound Interference start Start: Suspected Interference run_controls Run Autofluorescence and Quenching Controls start->run_controls analyze_results Analyze Control Results run_controls->analyze_results no_interference No Significant Interference Detected Proceed with Experiment analyze_results->no_interference Signal in this compound control is low and no change in fluorophore signal autofluorescence Autofluorescence Detected analyze_results->autofluorescence High signal in This compound control quenching Quenching Detected analyze_results->quenching Lower signal in Test Sample both Both Autofluorescence and Quenching analyze_results->both Complex signal changes subtract_background Subtract this compound Background Signal autofluorescence->subtract_background change_wavelengths Change Excitation/Emission Wavelengths autofluorescence->change_wavelengths quenching->change_wavelengths reduce_concentration Reduce this compound Concentration quenching->reduce_concentration both->change_wavelengths orthogonal_assay Use a Non-Fluorescence Based Orthogonal Assay both->orthogonal_assay subtract_background->reduce_concentration change_wavelengths->orthogonal_assay reduce_concentration->orthogonal_assay

Troubleshooting workflow for this compound interference.
Step 3: Mitigation Strategies

If interference is confirmed, consider the following strategies:

  • Background Subtraction: If only autofluorescence is observed, you can subtract the fluorescence signal of the "this compound Control" from your experimental wells containing this compound. This is most effective when the autofluorescence is low to moderate.

  • Change Excitation/Emission Wavelengths: If your fluorophore and instrument allow, shifting the excitation and emission wavelengths away from the absorbance and emission maxima of this compound can reduce interference. Since the spectral properties of this compound are not well-documented, this may require some empirical testing. The indole moiety generally absorbs in the UV range (around 280 nm) and emits in the near-UV to blue region (around 350 nm).[3] Using fluorophores that excite and emit at longer wavelengths (e.g., in the green, red, or far-red regions) is a common strategy to avoid interference from autofluorescent compounds.

  • Reduce this compound Concentration: If possible, lowering the concentration of this compound can minimize both autofluorescence and quenching effects. However, this must be balanced with maintaining the desired biological activity.

  • Use an Orthogonal Assay: If fluorescence interference cannot be sufficiently mitigated, consider using a non-fluorescence-based method to validate your findings. Examples include assays based on luminescence, absorbance, or radioactivity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanisms of fluorescence interference and a generalized experimental workflow.

interference_mechanisms Mechanisms of Fluorescence Interference cluster_autofluorescence Autofluorescence cluster_quenching Quenching light_source_auto Light Source terpendole_c_auto This compound light_source_auto->terpendole_c_auto Excitation detector_auto Detector terpendole_c_auto->detector_auto Emission (Interference) light_source_quench Light Source fluorophore_quench Fluorophore light_source_quench->fluorophore_quench Excitation terpendole_c_quench This compound fluorophore_quench->terpendole_c_quench Energy Transfer (No Emission) detector_quench Detector fluorophore_quench->detector_quench Emission (Signal)

Mechanisms of fluorescence interference by this compound.

experimental_workflow General Experimental Workflow start Assay Design control_exp Perform Control Experiments (Autofluorescence & Quenching) start->control_exp main_exp Perform Main Experiment control_exp->main_exp Based on control results, adjust protocol if needed data_analysis Data Analysis main_exp->data_analysis conclusion Conclusion data_analysis->conclusion Correct for interference if necessary

A generalized workflow for fluorescence-based assays with this compound.

Quantitative Data Summary (Hypothetical)

The following tables provide examples of how to present quantitative data from your control experiments to assess the impact of this compound on your assay.

Table 1: Autofluorescence of this compound

This compound Concentration (µM)Average Fluorescence Intensity (RFU)Standard Deviation
0 (Buffer)1108
125015
582045
10165090
254100210

Table 2: Quenching of Fluorescein by this compound

This compound Concentration (µM)Fluorescein (10 nM) Fluorescence (RFU)% Quenching
085000%
183501.8%
579007.1%
10720015.3%
25580031.8%

Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. You must perform these experiments under your specific assay conditions to obtain accurate results.

References

Technical Support Center: Control Experiments for Terpendole C Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terpendole C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: The primary known target of this compound is Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol. This compound has been shown to be a potent inhibitor of ACAT activity.[1]

Q2: Are there known off-targets for this compound or its analogs?

A2: Yes, a close analog, Terpendole E, is a known inhibitor of the mitotic kinesin Eg5.[2][3] It is crucial to consider that the inhibitory effect of Terpendole E on Eg5 is independent of ACAT inhibition. Therefore, when studying the effects of this compound, it is important to design experiments that can distinguish between effects mediated by ACAT inhibition and potential off-target effects on Eg5 or other cellular components.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to keep the final DMSO concentration in the assay low (typically below 0.5%) to avoid solvent-induced artifacts.

Q4: What is a typical starting concentration range for in vitro and cell-based assays with this compound?

A4: Based on its reported IC50 value for ACAT inhibition, a good starting point for in vitro enzymatic assays is in the low micromolar range (e.g., 0.1 µM to 10 µM). For cell-based assays, a slightly higher concentration range may be necessary to account for cell permeability and metabolism (e.g., 1 µM to 50 µM). It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guides

ACAT Inhibition Assays

Problem 1: High variability in in vitro ACAT inhibition assay results.

  • Possible Cause 1: Instability of this compound in the assay buffer.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound spends in aqueous buffer before starting the assay. You can also assess the stability of this compound in your specific buffer over the time course of the experiment using analytical methods like HPLC.

  • Possible Cause 2: Interference from the solvent.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the controls. Run a solvent control with the same final concentration of DMSO to account for any effects of the solvent on enzyme activity.

  • Possible Cause 3: Microsomal preparation variability.

    • Solution: If using microsomal preparations as the source of ACAT, ensure consistent preparation methods. The protein concentration of the microsomal fraction should be accurately determined and equalized across all assay points.

Problem 2: No significant inhibition of cholesterol esterification in a cell-based assay, despite seeing activity in an in vitro assay.

  • Possible Cause 1: Poor cell permeability of this compound.

    • Solution: Increase the incubation time to allow for better cellular uptake. You can also perform a cellular uptake study to directly measure the intracellular concentration of this compound.

  • Possible Cause 2: Rapid metabolism of this compound by the cells.

    • Solution: Co-incubate with a general metabolic inhibitor (if appropriate for your cell type and experimental question) to see if the inhibitory effect of this compound is restored. Alternatively, analyze cell lysates and culture medium for the presence of this compound metabolites.

  • Possible Cause 3: Presence of serum proteins in the culture medium.

    • Solution: Serum proteins can bind to small molecules and reduce their effective concentration.[4][5] Perform the assay in serum-free medium for a short duration, or increase the concentration of this compound to overcome the binding effect. Always include appropriate controls for any changes in media conditions.

Problem 3: Significant cytotoxicity observed in cell-based assays.

  • Possible Cause 1: Off-target effects.

    • Solution: Accumulation of free cholesterol due to ACAT inhibition can be toxic to some cell types, particularly macrophages.[6][7] Perform a cytotoxicity assay (e.g., LDH release or MTT assay) in parallel with your functional assay to determine the cytotoxic concentration range of this compound. Use concentrations below the toxic threshold for your functional experiments.

  • Possible Cause 2: Apoptosis induction.

    • Solution: Inhibition of ACAT can lead to apoptosis in cancer cells.[8] Assess markers of apoptosis (e.g., caspase activation, Annexin V staining) to determine if this is the mechanism of cell death.

Mitotic Kinesin Eg5 Inhibition Assays

Problem 1: Inconsistent results in the microtubule-activated ATPase assay.

  • Possible Cause 1: Poor quality of tubulin or microtubules.

    • Solution: Use freshly prepared, high-quality tubulin for microtubule polymerization. Ensure complete polymerization and stabilization of microtubules with a reagent like paclitaxel. The quality of microtubules can be checked by electron microscopy or light scattering.

  • Possible Cause 2: Inactive Eg5 enzyme.

    • Solution: Ensure the Eg5 motor domain is properly purified and stored to maintain its activity. Run a positive control with a known Eg5 inhibitor (e.g., S-trityl-L-cysteine) to validate the assay setup.

  • Possible Cause 3: Interference from this compound with the ATPase detection reagent.

    • Solution: Run a control reaction without the enzyme to see if this compound alone reacts with the phosphate detection reagent (e.g., Malachite Green). If there is interference, a different ATPase assay format may be necessary.

Problem 2: Observation of monoastral spindles in cell-based mitosis assays.

  • Interpretation: The formation of monoastral spindles is a hallmark phenotype of Eg5 inhibition.[9] This suggests that this compound, or a related compound in your sample, may be inhibiting Eg5.

  • Control Experiments:

    • ACAT Rescue: To determine if this effect is independent of ACAT, try to "rescue" the phenotype by providing the cells with a downstream product of the ACAT pathway or by overexpressing ACAT. If the monoastral spindles persist, the effect is likely ACAT-independent.

    • Use of a Structurally Unrelated Eg5 Inhibitor: As a positive control, treat cells with a well-characterized, structurally unrelated Eg5 inhibitor (e.g., monastrol or S-trityl-L-cysteine) to confirm the expected phenotype in your cell line.

    • Negative Control Compound: Use a structurally similar but inactive analog of this compound as a negative control to ensure the observed phenotype is due to the specific activity of the compound.

Data Presentation

Table 1: IC50 Values of Terpendoles against ACAT

CompoundIn Vitro ACAT IC50 (µM)Cell-Based Assay SystemReference
Terpendole A15.1Rat Liver Microsomes[1]
Terpendole B26.8Rat Liver Microsomes[1]
This compound 2.1 Rat Liver Microsomes [1]
Terpendole D3.2Rat Liver Microsomes[1]
Terpendole E-I145-388Rat Liver Microsomes[3]
Terpendole J38.8Rat Liver Microsomes[3]
Terpendole K38.0Rat Liver Microsomes[3]
Terpendole L32.4Rat Liver Microsomes[3]

Table 2: IC50 Values of Known Eg5 Inhibitors (for comparison)

CompoundBasal Eg5 ATPase IC50 (µM)Microtubule-Activated Eg5 ATPase IC50 (µM)Cell-Based Mitotic Arrest IC50 (µM)Reference
S-trityl-L-cysteine1.00.140.7 (HeLa cells)[10]
Monastrol~20~14~25 (HeLa cells)[9]

Experimental Protocols

Protocol 1: In Vitro ACAT Inhibition Assay (Microsomal)
  • Prepare Microsomes: Isolate microsomes from a relevant tissue (e.g., rat liver) or from cells overexpressing ACAT1 or ACAT2. Determine the protein concentration of the microsomal preparation.

  • Prepare Substrate: Prepare a solution of [14C]-oleoyl-CoA in a suitable buffer.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound from a DMSO stock solution. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Reaction: In a microcentrifuge tube, combine the microsomal preparation, a buffer containing bovine serum albumin (BSA), and the this compound dilution or vehicle control (DMSO).

  • Start Reaction: Initiate the reaction by adding the [14C]-oleoyl-CoA substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Stop the reaction by adding a mixture of isopropanol and heptane.

  • Lipid Extraction: Vortex the tubes and centrifuge to separate the phases. The upper heptane phase contains the cholesteryl esters.

  • Quantification: Transfer an aliquot of the heptane phase to a scintillation vial, evaporate the solvent, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell-Based ACAT Inhibition Assay (Whole Cells)
  • Cell Culture: Plate a suitable cell line (e.g., J774 macrophages or CHO cells stably expressing ACAT1 or ACAT2) in a multi-well plate and allow them to adhere overnight.

  • Prepare this compound: Prepare dilutions of this compound in cell culture medium.

  • Treatment: Remove the old medium and add the medium containing different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 2-4 hours).

  • Labeling: Add [3H]-oleic acid complexed to BSA to each well and incubate for another period (e.g., 1-2 hours) to allow for its incorporation into cholesteryl esters.

  • Cell Lysis: Wash the cells with PBS and lyse them with a suitable buffer.

  • Lipid Extraction: Extract the lipids from the cell lysate using a chloroform:methanol mixture.

  • Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the plate in a suitable solvent system to separate the different lipid species (e.g., cholesteryl esters, triglycerides, free fatty acids).

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials. Measure the radioactivity.

  • Data Analysis: Normalize the radioactivity to the protein content of the cell lysate. Calculate the percentage of inhibition of cholesteryl ester formation for each concentration of this compound and determine the IC50 value.

Protocol 3: Microtubule-Activated Eg5 ATPase Assay
  • Prepare Reagents:

    • Purify recombinant human Eg5 motor domain.

    • Polymerize and stabilize microtubules from purified tubulin using taxol.

    • Prepare an ATP solution and a phosphate detection reagent (e.g., Malachite Green).

  • Assay Setup: In a 96-well plate, add the assay buffer, microtubules, and different concentrations of this compound or a known Eg5 inhibitor (positive control) or vehicle (negative control).

  • Enzyme Addition: Add the Eg5 motor domain to each well.

  • Start Reaction: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a set time, allowing for ATP hydrolysis.

  • Stop Reaction and Detection: Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green reagent, which will develop a color that can be measured spectrophotometrically.

  • Data Analysis: Generate a standard curve with known phosphate concentrations. Calculate the rate of ATP hydrolysis for each condition and determine the IC50 value of this compound for Eg5 ATPase activity.

Mandatory Visualizations

Terpendole_C_Primary_Target_Pathway cluster_Extracellular Extracellular cluster_Cell Cellular Compartment LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol Free Cholesterol Pool Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT (Acyl-CoA:cholesterol acyltransferase) Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Esters->Lipid_Droplet Storage Terpendole_C This compound Terpendole_C->ACAT Inhibition

Caption: Signaling pathway of cholesterol esterification via ACAT and the inhibitory action of this compound.

Experimental_Workflow_ACAT_Inhibition cluster_InVitro In Vitro Assay cluster_CellBased Cell-Based Assay Prepare_Microsomes Prepare Microsomes (Source of ACAT) Incubate Incubate with This compound Prepare_Microsomes->Incubate Prepare_Substrate Prepare [14C]-oleoyl-CoA Prepare_Substrate->Incubate Extract_Lipids Extract Cholesteryl Esters Incubate->Extract_Lipids Quantify_Radioactivity Scintillation Counting Extract_Lipids->Quantify_Radioactivity Calculate_IC50_vitro Calculate IC50 Quantify_Radioactivity->Calculate_IC50_vitro Culture_Cells Culture Cells (e.g., J774) Treat_Cells Treat with this compound Culture_Cells->Treat_Cells Label_with_FA Label with [3H]-oleic acid Treat_Cells->Label_with_FA Lyse_and_Extract Lyse Cells & Extract Lipids Label_with_FA->Lyse_and_Extract TLC Separate Lipids by TLC Lyse_and_Extract->TLC Quantify_CE Quantify [3H]-Cholesteryl Esters TLC->Quantify_CE Calculate_IC50_cell Calculate IC50 Quantify_CE->Calculate_IC50_cell

Caption: Experimental workflows for in vitro and cell-based ACAT inhibition assays.

Troubleshooting_Logic_Tree Start Unexpected Result (e.g., No Inhibition) Check_Compound Check Compound Integrity (Solubility, Stability) Start->Check_Compound Check_Assay Validate Assay Components (Enzyme, Substrate, Cells) Start->Check_Assay Dose_Response Perform Dose-Response Check_Compound->Dose_Response Positive_Control Run Positive Control (Known Inhibitor) Check_Assay->Positive_Control Negative_Control Run Negative Control (Inactive Analog) Check_Assay->Negative_Control Consider_Off_Target Consider Off-Target Effects (e.g., Eg5 inhibition) Conclusion Refine Hypothesis Consider_Off_Target->Conclusion Cytotoxicity Assess Cytotoxicity Cytotoxicity->Consider_Off_Target Positive_Control->Dose_Response Negative_Control->Dose_Response Dose_Response->Cytotoxicity

Caption: A logical relationship diagram for troubleshooting unexpected experimental results.

References

Validation & Comparative

Terpendole C in the Landscape of ACAT Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA:cholesterol acyltransferase (ACAT) has long been a target of interest in the development of therapeutics for atherosclerosis and other conditions characterized by abnormal cholesterol metabolism. This enzyme is responsible for the esterification of intracellular free cholesterol, a critical step in the formation of foam cells, the hallmark of atherosclerotic plaques. This guide provides a comparative analysis of Terpendole C, a fungal-derived ACAT inhibitor, against other notable ACAT inhibitors, with a focus on their performance backed by experimental data.

Performance Comparison of ACAT Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound, Avasimibe, and Pactimibe against the two isoforms of ACAT, ACAT1 and ACAT2.

InhibitorTargetIC50 (µM)Source Organism/Type
This compound ACAT (in vitro enzyme assay)2.1[1]Albophoma yamanashiensis (Fungus)[1]
ACAT110Synthetic
ACAT210Synthetic
Avasimibe ACAT124[2]Synthetic
ACAT29.2[2]Synthetic
Pactimibe ACAT14.9Synthetic
ACAT23.0Synthetic

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency. The data is compiled from various studies and may not be directly comparable due to different experimental conditions.

In Vitro and In Vivo Effects

This table outlines the observed effects of these inhibitors on key processes related to atherosclerosis.

InhibitorEffect on Cholesterol EsterificationEffect on Foam Cell FormationClinical Trial Outcomes for Atherosclerosis
This compound & D Potently inhibits cholesteryl ester formation[1].Terpendole D exhibited high specificity in inhibiting ACAT in J774 macrophages with low cytotoxicity[1].Not clinically tested for atherosclerosis.
Avasimibe Reduces cholesteryl ester content in a dose-dependent manner in THP-1 macrophages[3].Reduces foam cell formation in human macrophages[4].Failed to show a significant benefit in reducing atheroma volume in clinical trials[5].
Pactimibe Inhibits cholesteryl ester formation.Suppresses foam cell formation[6].Did not reduce the progression of atherosclerosis and was associated with an increase in cardiovascular events in a clinical trial[7].

Experimental Protocols

A detailed understanding of the methodologies used to evaluate these inhibitors is crucial for interpreting the data. Below are synthesized protocols for key experiments.

In Vitro ACAT Inhibition Assay

This assay measures the direct inhibitory effect of a compound on ACAT enzyme activity.

Principle: The assay quantifies the formation of cholesteryl esters from radiolabeled oleoyl-CoA and cholesterol by ACAT present in microsomal fractions of cells or tissues.

Protocol:

  • Microsome Preparation: Isolate microsomes from a suitable source (e.g., rat liver, cultured J774 macrophages) through differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, bovine serum albumin, and cholesterol in a suitable buffer.

  • Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture and pre-incubate.

  • Initiation of Reaction: Start the enzymatic reaction by adding a radiolabeled substrate, such as [14C]oleoyl-CoA.

  • Reaction Termination: After a defined incubation period, stop the reaction by adding a mixture of chloroform and methanol.

  • Lipid Extraction and Analysis: Extract the lipids and separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

  • Quantification: Scrape the TLC plate's cholesteryl ester band and quantify the radioactivity using a scintillation counter.

  • IC50 Calculation: Determine the inhibitor concentration that causes 50% inhibition of cholesteryl ester formation compared to a control without the inhibitor.

Cholesterol Esterification Assay in Macrophages

This cell-based assay assesses the inhibitor's ability to block cholesterol esterification within a cellular context.

Principle: Macrophages are loaded with cholesterol, and the incorporation of a radiolabeled fatty acid into cholesteryl esters is measured in the presence and absence of the inhibitor.

Protocol:

  • Cell Culture: Culture macrophage cell lines (e.g., J774, THP-1) in appropriate media.

  • Cholesterol Loading: Induce cholesterol loading by incubating the cells with acetylated low-density lipoprotein (acLDL) or oxidized LDL (oxLDL).

  • Inhibitor Treatment: Treat the cholesterol-loaded cells with different concentrations of the ACAT inhibitor (e.g., Avasimibe) for a specified period.

  • Radiolabeling: Add a radiolabeled fatty acid, such as [14C]oleic acid, to the culture medium and incubate to allow for its incorporation into cholesteryl esters.

  • Lipid Extraction and Analysis: Wash the cells, extract the total lipids, and separate the cholesteryl esters by TLC.

  • Quantification: Quantify the radioactivity in the cholesteryl ester fraction.

  • Data Analysis: Compare the amount of radiolabeled cholesteryl ester in inhibitor-treated cells to that in untreated control cells to determine the extent of inhibition.

Foam Cell Formation Assay

This assay visually and quantitatively evaluates the impact of an inhibitor on the formation of lipid-laden foam cells.

Principle: Macrophages are incubated with modified lipoproteins to induce lipid accumulation, and the extent of lipid droplet formation is assessed using staining techniques.

Protocol:

  • Cell Culture and Differentiation: Culture monocytes (e.g., human peripheral blood mononuclear cells or THP-1 cells) and differentiate them into macrophages using appropriate stimuli like PMA.

  • Lipid Loading and Inhibitor Treatment: Incubate the macrophages with oxLDL or acLDL in the presence or absence of the test inhibitor (e.g., Pactimibe).

  • Staining: After incubation, fix the cells and stain for neutral lipids using Oil Red O or a fluorescent dye like Nile Red.

  • Microscopy and Quantification: Visualize the lipid droplets within the cells using light or fluorescence microscopy. The amount of staining can be quantified by extracting the dye and measuring its absorbance or fluorescence.

  • Analysis: Compare the lipid accumulation in inhibitor-treated cells to control cells to assess the inhibitor's effect on foam cell formation.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed inhibitory effects are not due to general cellular toxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., J774 macrophages) in a 96-well plate and allow them to adhere.

  • Inhibitor Treatment: Expose the cells to a range of concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of untreated control cells.

Signaling Pathways in ACAT Inhibition

ACAT inhibition can influence cellular signaling pathways implicated in atherosclerosis. The diagrams below, generated using the DOT language, illustrate the potential impact of ACAT inhibitors on the MAPK and Akt signaling cascades.

ACAT_MAPK_Pathway cluster_pathway MAPK Signaling Pathway ACAT_Inhibitor ACAT Inhibitor (e.g., this compound) ACAT ACAT ACAT_Inhibitor->ACAT Inhibits FreeCholesterol ↑ Free Cholesterol ER_Stress ER Stress CholesterolEster Cholesteryl Esters ACAT->CholesterolEster Produces FreeCholesterol->ER_Stress RAS RAS ER_Stress->RAS RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates MEK->ERK Inflammation ↓ Inflammation ERK->Inflammation Modulates FoamCell ↓ Foam Cell Formation ERK->FoamCell Reduces

Caption: ACAT inhibition can lead to increased free cholesterol, potentially inducing ER stress and modulating the MAPK/ERK signaling pathway, which in turn can influence inflammation and foam cell formation.

ACAT_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway ACAT_Inhibitor ACAT Inhibitor (e.g., this compound) ACAT ACAT ACAT_Inhibitor->ACAT Inhibits FreeCholesterol ↑ Free Cholesterol CholesterolEster Cholesteryl Esters ACAT->CholesterolEster Produces PI3K PI3K FreeCholesterol->PI3K Modulates Akt Akt PI3K->Akt Activates PI3K->Akt MacrophageSurvival ↓ Macrophage Survival/Apoptosis Akt->MacrophageSurvival Regulates CellProliferation ↓ Cell Proliferation Akt->CellProliferation Regulates

Caption: The accumulation of free cholesterol due to ACAT inhibition may affect the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation in macrophages.

Conclusion

This compound demonstrates potent in vitro inhibition of ACAT, comparable to or exceeding that of clinically tested compounds like Avasimibe and Pactimibe. While the clinical development of ACAT inhibitors for atherosclerosis has been challenging, with notable failures in late-stage trials, the exploration of novel chemical scaffolds like the terpendoles remains a valid scientific pursuit. The detailed experimental protocols provided herein offer a framework for the standardized evaluation of new ACAT inhibitors. Furthermore, understanding the intricate interplay between ACAT inhibition and cellular signaling pathways, such as MAPK and Akt, is crucial for elucidating the full therapeutic potential and potential off-target effects of this class of compounds. Future research should focus on isoform-selective inhibitors and a deeper investigation into their impact on the complex inflammatory environment of the atherosclerotic plaque.

References

A Comparative Analysis of the Tremorgenic Activity of Terpendole C and Paxilline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tremorgenic activity of two indole diterpene mycotoxins, Terpendole C and paxilline. Both compounds are known to induce tremors in animals and are of significant interest in toxicological and pharmacological research. This document summarizes their relative potency, duration of action, and underlying mechanisms, supported by available experimental data.

Executive Summary

This compound and paxilline are potent tremorgenic mycotoxins that induce significant neurological effects. Experimental evidence suggests that while both compounds elicit strong tremorgenic responses, this compound acts more rapidly and produces more intense tremors, albeit for a shorter duration compared to paxilline. The primary mechanism of action for paxilline is well-established as the potent and selective inhibition of large-conductance Ca2+-activated K+ (BK) channels. While the precise molecular target for this compound has not been definitively elucidated in the reviewed literature, its structural similarity to other indole diterpene tremorgens strongly suggests a similar mechanism involving BK channel modulation.

Quantitative Comparison of Tremorgenic Activity

The following table summarizes the key quantitative parameters of the tremorgenic activity of this compound and paxilline based on in vivo studies in mice.

ParameterThis compoundPaxillineReference
Relative Tremor Intensity More intense than paxilline at the same doseLess intense than this compound at the same dose[1]
Onset of Action Fast-acting-[1]
Duration of Tremors Approximately 2 hoursSustained for several hours (up to 6 hours)[1]
Effective Doses (mice) 4 mg/kg and 8 mg/kg (i.p.)-[1]
LD50 (mice) -150 mg/kg (body weight)[1]
Tremorgenic Activity SignificantSimilar and significant to this compound[2]

Mechanism of Action

Paxilline: A Well-Characterized BK Channel Inhibitor

Paxilline is a potent and selective inhibitor of large-conductance Ca2+- and voltage-activated K+ (BK) channels[1]. BK channels are crucial regulators of neuronal excitability and smooth muscle function[3]. The inhibitory action of paxilline is state-dependent, showing a higher affinity for the closed conformation of the channel[4][5]. By binding to the BK channel, paxilline stabilizes the closed state, thereby reducing the probability of channel opening. This inhibition of K+ efflux leads to neuronal hyperexcitability, which manifests as tremors[1]. The interaction of paxilline with BK channels is allosteric and can be influenced by intracellular calcium concentrations[1].

This compound: A Presumptive BK Channel Modulator

While direct electrophysiological studies on the effect of this compound on BK channels were not found in the reviewed literature, its classification as an indole diterpene tremorgen strongly suggests a similar mechanism of action to paxilline[1][3]. The structural similarities among tremorgenic indole diterpenes point towards a common molecular target, with the BK channel being the most likely candidate[3]. The observed potent and rapid onset of tremors induced by this compound is consistent with a high-affinity interaction with a critical neuronal target such as the BK channel.

Signaling Pathway of Tremorgenesis

The proposed signaling pathway for tremorgenesis induced by these mycotoxins involves the disruption of normal neuronal function through the inhibition of BK channels.

Tremorgenesis_Signaling_Pathway cluster_0 Mycotoxin Action cluster_1 Cellular Effect cluster_2 Physiological Outcome Mycotoxin This compound or Paxilline BK_Channel BK Channel Mycotoxin->BK_Channel Inhibition K_Efflux Decreased K+ Efflux BK_Channel->K_Efflux Membrane_Potential Membrane Depolarization K_Efflux->Membrane_Potential Neuronal_Excitability Increased Neuronal Hyperexcitability Membrane_Potential->Neuronal_Excitability Tremors Tremors Neuronal_Excitability->Tremors

Caption: Proposed signaling pathway for this compound and paxilline-induced tremorgenesis.

Experimental Protocols

The following methodologies are based on the experimental design described in the comparative study by Gardner et al. (2018) for assessing tremorgenic activity in a mouse model[2].

In Vivo Tremorgenicity Assay in Mice

Objective: To assess and compare the tremorgenic effects of this compound and paxilline following intraperitoneal administration in mice.

Animals: Adult male Swiss-Webster mice (or a similar standard strain), weighing between 20-25g. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Compound Administration:

  • This compound and paxilline are dissolved in a suitable vehicle, such as a mixture of dimethyl sulfoxide (DMSO) and saline. The final concentration of DMSO should be kept to a minimum to avoid solvent-induced effects.

  • The compounds are administered via intraperitoneal (i.p.) injection.

  • A control group receives an equivalent volume of the vehicle solution.

  • Dose ranges for this compound can be between 4 mg/kg and 8 mg/kg to elicit a tremorgenic response[1].

Observation and Scoring of Tremors:

  • Following administration, mice are placed in individual observation cages.

  • Animals are observed continuously for the first hour and then at regular intervals (e.g., every 30 minutes) for up to 6 hours.

  • The intensity of tremors is scored using a standardized qualitative scale. An example of such a scale is provided below:

    • 0: No tremors.

    • 1: Mild, intermittent tremors, often localized to the head or tail.

    • 2: Moderate, consistent tremors affecting the whole body.

    • 3: Severe, continuous tremors accompanied by ataxia and motor impairment.

  • The onset time of tremors and the duration of the tremorgenic effect are recorded for each animal.

Data Analysis: The tremor scores, onset times, and durations are compared between the this compound and paxilline groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Experimental Workflow

The following diagram illustrates the workflow for the in vivo comparison of the tremorgenic activity of this compound and paxilline.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Random Animal Grouping (Control, this compound, Paxilline) Animal_Acclimatization->Grouping Compound_Preparation Compound Preparation (this compound & Paxilline in Vehicle) Administration Intraperitoneal (i.p.) Administration Compound_Preparation->Administration Grouping->Administration Observation Behavioral Observation & Tremor Scoring Administration->Observation Data_Collection Data Collection (Onset, Duration, Intensity) Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

References

A Comparative Guide to the Neurotoxicity of Terpendole C and Lolitrem B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic profiles of two related indole-diterpene mycotoxins, Terpendole C and Lolitrem B. Both compounds are known for their tremorgenic effects, primarily through the inhibition of large-conductance calcium-activated potassium (BK) channels. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the underlying molecular pathways and experimental workflows.

Executive Summary

Lolitrem B, a well-characterized neurotoxin, is the principal causative agent of "ryegrass staggers" in livestock.[1] It is a potent and long-acting tremorgen. This compound is a biosynthetic precursor to Lolitrem B and also exhibits tremorgenic properties.[2] Experimental evidence from in vivo studies in mice demonstrates that while both compounds induce tremors, Lolitrem B has a more sustained and potent effect, whereas this compound is characterized by a faster onset and shorter duration of action.[1] The primary mechanism of action for both mycotoxins is the inhibition of BK channels, which play a crucial role in regulating neuronal excitability.[1]

Quantitative Data Comparison

The following table summarizes the in vivo tremorgenic effects of this compound and Lolitrem B as observed in a comparative study using a mouse model. The data is presented as the Mean Peak Power (MPP) of tremors, a quantitative measure of tremor intensity.

CompoundDose (mg/kg)Peak Tremor (MPP %)Time to Peak Tremor (minutes)Duration of Significant Tremor (minutes)Reference
Lolitrem B 1.6~85%180> 360[1]
This compound 1.6~80%24~ 36[1]

MPP % is presented as an approximate value derived from the graphical data in the cited study.

Neurotoxic Mechanisms and Signaling Pathways

The following diagram illustrates the proposed signaling pathway for neurotoxicity induced by this compound and Lolitrem B.

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular BK_channel BK Channel Action_Potential Action Potential Firing BK_channel->Action_Potential Repolarizes (Negative Feedback) Prolonged_AP Prolonged Action Potential BK_channel->Prolonged_AP Inhibition leads to Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Action_Potential Na_channel Voltage-gated Na+ Channel Depolarization Membrane Depolarization Na_channel->Depolarization Initiates Terpendole_C This compound Terpendole_C->BK_channel Inhibits Lolitrem_B Lolitrem B Lolitrem_B->BK_channel Potently Inhibits Depolarization->Ca_channel Activates Action_Potential->BK_channel Activates Neurotransmitter_Release Increased Neurotransmitter Release Prolonged_AP->Neurotransmitter_Release Tremors Muscle Tremors (Neurotoxicity) Neurotransmitter_Release->Tremors

Caption: Signaling pathway of this compound and Lolitrem B neurotoxicity.

Experimental Protocols

In Vivo Mouse Bioassay for Tremorgenic Activity

This protocol is based on the methodology described by Reddy et al. (2019) for assessing the tremorgenic effects of mycotoxins in mice.[1]

1. Animals:

  • Male C57BL/6J mice, 8-10 weeks old.

  • Housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimatized to the housing conditions for at least one week prior to the experiment.

2. Toxin Preparation and Administration:

  • Lolitrem B and this compound are dissolved in a vehicle solution, typically dimethyl sulfoxide (DMSO) and water (e.g., 9:1 v/v).

  • Administered via intraperitoneal (i.p.) injection.

  • Dosages are determined based on the specific aims of the study (e.g., 1.6 mg/kg).

3. Tremor Quantification:

  • A quantitative and objective method for tremor assessment is employed using a piezoelectric sensor platform.

  • Mice are placed individually on the sensor platform.

  • The sensor detects and records the vibrations caused by the animal's movements and tremors.

  • Data is acquired and analyzed using specialized software to calculate the Mean Peak Power (MPP) of the tremor signal, which provides a quantitative measure of tremor intensity.

  • Baseline measurements are taken before toxin administration.

  • Post-injection measurements are recorded at regular intervals (e.g., every 12 minutes for a specified duration) to determine the onset, peak, and duration of the tremorgenic effects.

4. Data Analysis:

  • The MPP values are compared between treatment groups (e.g., Lolitrem B, this compound, and vehicle control) at each time point.

  • Statistical analysis, such as a two-way ANOVA, is used to determine the significance of the effects of the treatment, time, and their interaction.

The following diagram outlines the workflow for the in vivo mouse bioassay.

G start Start acclimatization Animal Acclimatization (C57BL/6J mice) start->acclimatization baseline Baseline Tremor Measurement (Piezoelectric Sensor) acclimatization->baseline toxin_prep Toxin Preparation (this compound / Lolitrem B in vehicle) injection Intraperitoneal Injection toxin_prep->injection baseline->injection monitoring Post-Injection Monitoring & Recording (Timed Intervals) injection->monitoring data_analysis Data Analysis (MPP Calculation, Statistical Tests) monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vivo mouse tremor bioassay.

Conclusion

Both this compound and Lolitrem B are significant neurotoxins that induce tremors through the inhibition of BK channels. Comparative in vivo studies clearly indicate that Lolitrem B is a more potent and longer-acting tremorgen than its biosynthetic precursor, this compound. The provided experimental protocol for the mouse bioassay offers a robust method for quantifying and comparing the neurotoxic effects of these and other tremorgenic mycotoxins. Further research is warranted to establish a direct comparative in vitro potency (IC50) of these two compounds on BK channels to provide a more complete understanding of their structure-activity relationship.

References

A Comparative Analysis of Terpendole C and Synthetic ACAT Inhibitors in Cholesterol Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Terpendole C, a naturally derived Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor, with several synthetic ACAT inhibitors. This analysis is supported by quantitative data from in vitro and cellular assays, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to ACAT Inhibition

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters.[1] This process is central to dietary cholesterol absorption, lipoprotein assembly, and the storage of cholesterol within cells.[1][2] The accumulation of cholesteryl esters in macrophages within arterial walls contributes to the formation of foam cells, a hallmark of atherosclerosis.[3] Consequently, inhibiting ACAT is a promising therapeutic strategy for managing hypercholesterolemia and atherosclerosis.[1] Two isoforms of ACAT have been identified, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles, making isoform-specific inhibition a key consideration in drug development.[4]

Efficacy Comparison of ACAT Inhibitors

The efficacy of ACAT inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by half. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro efficacy of this compound and a selection of synthetic ACAT inhibitors against ACAT1 and ACAT2.

Table 1: In Vitro Efficacy (IC50) of this compound and Synthetic ACAT Inhibitors

InhibitorTypeSource/TargetIC50 (µM)Reference
This compound Natural ProductRat Liver Microsomes2.1[5]
F12511 SyntheticHuman ACAT10.039[6]
Human ACAT20.11[6]
Avasimibe (CI-1011) SyntheticACAT124[5][7]
ACAT29.2[5][7]
Pactimibe (CS-505) SyntheticACAT14.9[8]
ACAT23.0[8]

Note: The IC50 value for this compound was determined using rat liver microsomes, which contain a mixture of ACAT isoforms. The IC50 values for the synthetic inhibitors were determined using specific human ACAT isoforms.

Experimental Protocols

In Vitro ACAT Inhibition Assay (Microsomal Assay)

This assay measures the ability of a compound to inhibit ACAT activity in a cell-free system using microsomes, which are fragments of the endoplasmic reticulum where ACAT is located.

Materials:

  • Rat liver microsomes

  • [14C]Oleoyl-CoA (radiolabeled substrate)

  • Bovine Serum Albumin (BSA)

  • Test compounds (e.g., this compound, synthetic inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Thin Layer Chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes, BSA, and the reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture. A control with no inhibitor is also prepared.

  • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate, [14C]Oleoyl-CoA.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

  • Extract the lipids from the mixture.

  • Spot the extracted lipids onto a TLC plate and develop the plate to separate the different lipid species.

  • Identify the band corresponding to cholesteryl [14C]oleate.

  • Scrape the identified band and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular ACAT Inhibition Assay (J774 Macrophage Assay)

This assay assesses the ability of a compound to inhibit ACAT activity within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment. The J774 macrophage cell line is commonly used as it readily accumulates cholesteryl esters, mimicking foam cell formation.

Materials:

  • J774 macrophage cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • [14C]Oleic acid complexed to BSA

  • TLC plates

  • Scintillation counter

Procedure:

  • Culture J774 macrophages in petri dishes until they reach 70-80% confluency.[9]

  • Harvest the cells without using enzymes to avoid cell damage.[9]

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Add [14C]oleic acid complexed to BSA to the cell culture medium.

  • Incubate the cells for a further period (e.g., 2 hours) to allow for the uptake and esterification of the radiolabeled fatty acid.

  • Wash the cells to remove excess radiolabeled substrate.

  • Lyse the cells and extract the total lipids.

  • Separate the lipids by TLC as described in the in vitro assay.

  • Quantify the radioactivity in the cholesteryl [14C]oleate band using a scintillation counter.

  • Determine the percentage of inhibition and the IC50 value as described for the in vitro assay.

Signaling Pathways and Experimental Workflows

Cholesterol Esterification Pathway

The following diagram illustrates the central role of ACAT in the conversion of free cholesterol to cholesteryl esters for storage in lipid droplets.

Cholesterol_Esterification cluster_cell Cell cluster_inhibitor Inhibition Free_Cholesterol Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Ester->Lipid_Droplet Terpendole_C This compound Terpendole_C->ACAT Inhibits Synthetic_Inhibitors Synthetic ACAT Inhibitors Synthetic_Inhibitors->ACAT Inhibits

Caption: ACAT-mediated cholesterol esterification pathway and points of inhibition.

Experimental Workflow for In Vitro ACAT Inhibition Assay

This diagram outlines the key steps involved in determining the in vitro efficacy of an ACAT inhibitor.

In_Vitro_Workflow start Start prep_microsomes Prepare Microsomes start->prep_microsomes add_inhibitor Add Test Inhibitor prep_microsomes->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add [14C]Oleoyl-CoA pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction extract_lipids Lipid Extraction stop_reaction->extract_lipids tlc TLC Separation extract_lipids->tlc quantify Quantify Radioactivity tlc->quantify calculate Calculate % Inhibition & IC50 quantify->calculate end End calculate->end

Caption: Workflow for the in vitro microsomal ACAT inhibition assay.

Logical Relationship of ACAT Inhibition and Atherosclerosis Prevention

The following diagram illustrates the logical connection between inhibiting ACAT and the potential for preventing atherosclerosis.

ACAT_Atherosclerosis ACAT_Activity ACAT Activity CE_Formation Cholesteryl Ester Formation ACAT_Activity->CE_Formation Catalyzes Foam_Cell Foam Cell Formation in Macrophages CE_Formation->Foam_Cell Leads to Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis Contributes to ACAT_Inhibitors ACAT Inhibitors (e.g., this compound) ACAT_Inhibitors->ACAT_Activity Inhibit

Caption: The role of ACAT inhibition in preventing atherosclerosis.

Conclusion

References

A Comparative Guide to Terpendole C and Terpendole E in Eg5 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Terpendole C and Terpendole E as inhibitors of the mitotic kinesin Eg5, a critical motor protein in cell division and a promising target for anti-cancer therapies. While both are indole-diterpenoid natural products, this document focuses on the well-characterized inhibitory effects of Terpendole E due to the limited availability of specific quantitative data for this compound in the current scientific literature.

Introduction to Eg5 and Terpendole Inhibitors

The mitotic kinesin Eg5, also known as KIF11, plays an essential role in the formation and maintenance of the bipolar spindle during mitosis.[1] Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for the development of novel anti-cancer drugs.[1] Terpendoles are a class of natural products, with Terpendole E being the first identified natural product inhibitor of Eg5.[2] It inhibits the motor and microtubule-stimulated ATPase activities of human Eg5, resulting in the formation of a monoastral spindle in the M phase.[3] Notably, Terpendole E and its analogue, 11-ketopaspaline, exhibit a distinct inhibitory mechanism compared to many synthetic Eg5 inhibitors that target the L5 loop, suggesting a different binding site.[4] This allows them to be effective against Eg5 mutants that are resistant to other inhibitors.[4] While this compound is a related compound in the terpendole biosynthetic pathway, specific data on its Eg5 inhibitory activity is not as extensively documented.

Quantitative Analysis of Eg5 Inhibition

Due to a lack of available quantitative data for this compound's direct inhibition of Eg5, this section focuses on the inhibitory profile of Terpendole E.

CompoundTargetAssay TypeIC50 ValueReference
Terpendole E Human Eg5Microtubule-stimulated ATPase activityNot explicitly stated, but potent inhibition reported.[4]

Further research is required to quantify the specific IC50 value of Terpendole E and to determine the Eg5 inhibitory activity of this compound for a direct comparison.

Experimental Protocols

Detailed methodologies for key experiments used to characterize Eg5 inhibitors are provided below.

Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence and absence of inhibitors. A common method is the enzyme-coupled assay.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) by Eg5 is coupled to the oxidation of NADH to NAD+ through the enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

  • Purified human Eg5 motor domain

  • Microtubules (taxol-stabilized)

  • Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT

  • ATP solution

  • PK/LDH enzyme mix

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Test compounds (Terpendole E) dissolved in DMSO

  • 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the assay buffer and all reagents.

  • Add the assay buffer, PK/LDH mix, PEP, and NADH to the wells of the microplate.

  • Add the test compound (e.g., Terpendole E) at various concentrations to the wells. A DMSO control should be included.

  • Add the Eg5 protein and microtubules to the wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a set period.

  • Initiate the reaction by adding ATP to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of ATP hydrolysis from the linear phase of the absorbance change.

  • Plot the rate of ATPase activity against the inhibitor concentration to determine the IC50 value.

Microtubule Gliding Assay

This in vitro motility assay visualizes the movement of microtubules propelled by surface-adsorbed motor proteins like Eg5. Inhibition of this movement is a direct measure of the inhibitor's effect on the motor function of Eg5.

Principle: Eg5 motors are attached to a glass surface. Fluorescently labeled microtubules are then added, and their movement is observed using fluorescence microscopy. The velocity of the microtubules is measured to assess motor activity.

Materials:

  • Purified human Eg5 motor domain

  • Rhodamine-labeled microtubules (taxol-stabilized)

  • Motility Buffer: 80 mM PIPES-KOH (pH 6.8), 1 mM EGTA, 1 mM MgCl2, 1 mM DTT, 10 µM taxol, and an ATP regeneration system (e.g., creatine phosphate/creatine kinase)

  • Casein solution (for blocking the glass surface)

  • ATP solution

  • Test compounds (Terpendole E)

  • Microscope slides and coverslips

  • Fluorescence microscope with a CCD camera

Procedure:

  • Construct a flow chamber using a microscope slide and coverslip.

  • Introduce a solution of Eg5 motor protein into the chamber and allow it to adsorb to the glass surface.

  • Wash the chamber with motility buffer containing casein to block non-specific binding sites.

  • Introduce the fluorescently labeled microtubules into the chamber.

  • Add the motility buffer containing ATP and the test compound at the desired concentration.

  • Observe and record the movement of the microtubules using a fluorescence microscope.

  • Analyze the recorded videos to determine the velocity of microtubule gliding.

  • Compare the velocities in the presence of the inhibitor to the control (DMSO) to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow

Eg5's Role in Mitotic Spindle Formation

Eg5 is a plus-end directed motor protein that functions as a homotetramer. Its crucial role is to slide antiparallel microtubules apart, which generates an outward force necessary for the separation of centrosomes and the establishment of a bipolar spindle during prophase. Inhibition of Eg5 disrupts this process, leading to the formation of characteristic monopolar spindles (monoasters), which activates the spindle assembly checkpoint and ultimately results in mitotic arrest and apoptosis.

Eg5_Pathway cluster_prophase Prophase cluster_inhibition Eg5 Inhibition Centrosome_Duplication Duplicated Centrosomes Microtubule_Nucleation Microtubule Nucleation Centrosome_Duplication->Microtubule_Nucleation Antiparallel_MTs Antiparallel Microtubules Microtubule_Nucleation->Antiparallel_MTs Eg5_Motor Eg5 Antiparallel_MTs->Eg5_Motor Eg5 crosslinks and slides microtubules apart Eg5_Inhibited Inhibited Eg5 Antiparallel_MTs->Eg5_Inhibited Inhibitor prevents microtubule sliding Bipolar_Spindle Bipolar Spindle Formation Eg5_Motor->Bipolar_Spindle Terpendole This compound / E Terpendole->Eg5_Motor Monoaster Monopolar Spindle (Monoaster) Eg5_Inhibited->Monoaster Mitotic_Arrest Mitotic Arrest Monoaster->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: The role of Eg5 in bipolar spindle formation and the consequence of its inhibition by Terpendoles.

Experimental Workflow for Eg5 Inhibitor Screening

The process of identifying and characterizing new Eg5 inhibitors typically follows a structured workflow, starting from a large-scale primary screen and progressing to more detailed secondary and cellular assays.

Experimental_Workflow Primary_Screen Primary Screen (e.g., High-Throughput ATPase Assay) Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Secondary_Assay Secondary Assay (e.g., Microtubule Gliding Assay) Hit_Compounds->Secondary_Assay Confirmed_Hits Confirmed Hits Secondary_Assay->Confirmed_Hits Cellular_Assay Cell-Based Assays (e.g., Monopolar Spindle Formation, Apoptosis Assay) Confirmed_Hits->Cellular_Assay Lead_Compound Lead Compound Cellular_Assay->Lead_Compound

Caption: A typical experimental workflow for the discovery and validation of novel Eg5 inhibitors.

Conclusion

Terpendole E is a potent natural product inhibitor of the mitotic kinesin Eg5, with a distinct mechanism of action that makes it a valuable tool for research and a potential lead for anti-cancer drug development. While this compound is a closely related compound, a direct comparison of its Eg5 inhibitory activity with Terpendole E is hampered by the lack of specific data in the public domain. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of these and other novel Eg5 inhibitors. Further studies are warranted to elucidate the specific inhibitory properties of this compound and to fully understand the therapeutic potential of this class of natural products.

References

Validating ACAT Inhibition by Terpendole C: A Comparative Guide with Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) by Terpendole C with genetic models of ACAT deficiency. By presenting supporting experimental data and detailed protocols, this document serves as a resource for validating the mechanism of action of ACAT inhibitors.

Introduction to ACAT and this compound

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. The storage of excess cholesterol as cholesteryl esters is a key process in cellular cholesterol homeostasis. Two isoforms of ACAT have been identified, ACAT1 and ACAT2, with distinct tissue distributions and physiological roles. Dysregulation of ACAT activity is implicated in the pathogenesis of several diseases, including atherosclerosis and Alzheimer's disease, making it an attractive therapeutic target.

Terpendoles are a series of fungal metabolites that have been identified as novel ACAT inhibitors.[1][2] Among them, this compound has demonstrated potent inhibitory activity against ACAT in in vitro assays.[2] Validating the efficacy and mechanism of action of compounds like this compound is paramount in drug development. Genetic models, such as knockout mice for ACAT1 and ACAT2, provide an invaluable tool for this validation by offering a benchmark for the physiological consequences of ACAT inhibition.

The Distinct Roles of ACAT1 and ACAT2

ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and kidneys, and is the primary isoenzyme in macrophages.[3][4] In contrast, ACAT2 is predominantly found in the intestines and liver.[4] This differential expression dictates their specific roles in cholesterol metabolism. ACAT1 is mainly involved in cellular cholesterol storage, while ACAT2 plays a significant role in intestinal cholesterol absorption and the assembly of apolipoprotein B (apoB)-containing lipoproteins in the liver.[5][6][7]

The distinct functions of these isoforms have significant implications for disease. Inhibition of ACAT in macrophages is thought to be anti-atherosclerotic by preventing foam cell formation. However, global knockout of ACAT1 in mouse models of atherosclerosis has yielded conflicting results, with some studies showing increased lesion size, possibly due to free cholesterol toxicity.[8][9] Conversely, ACAT2 deficiency has been consistently shown to be protective against atherosclerosis in animal models.[5][6][7]

Comparing Pharmacological Inhibition with Genetic Knockout

Validating the effect of an ACAT inhibitor like this compound involves comparing its induced phenotype with that of genetic models where ACAT function is abolished. The following table summarizes the expected outcomes of this compound treatment against the reported phenotypes of ACAT1 and ACAT2 knockout mice.

ParameterThis compound (Non-selective ACAT inhibitor)ACAT1 Knockout (ACAT1-/-)ACAT2 Knockout (ACAT2-/-)
Plasma Total Cholesterol Modest decrease expected, primarily in non-HDL cholesterol.[10]Generally no significant change in plasma cholesterol levels.[11]Significant decrease in plasma cholesterol, particularly cholesteryl esters.[5][6][11]
Plasma Triglycerides Variable effects reported.No significant change.May lead to hypertriglyceridemia in some models, but this appears to be non-atherogenic.[6][12]
Intestinal Cholesterol Absorption Expected to be reduced due to ACAT2 inhibition.No direct effect.Significantly reduced.[6]
Atherosclerosis Development Potential for reduction, largely dependent on the net effect of inhibiting both isoforms.Conflicting results; some studies report increased lesions, potentially due to macrophage apoptosis from free cholesterol accumulation.[8][9] Other studies with myeloid-specific knockout show reduced lesion size.[3]Consistently shown to be protective, with a significant reduction in atherosclerotic lesion formation.[5][6][7]
Macrophage Foam Cell Formation Expected to be inhibited.[2]Reduced cholesteryl ester storage, but potential for increased free cholesterol leading to apoptosis.[9]No direct role in macrophage cholesterol esterification.
Hepatic Cholesteryl Ester Synthesis Expected to be reduced.No significant role.Markedly reduced.[6]

Experimental Protocols for Validation

To validate the ACAT inhibitory activity of this compound and compare its effects to genetic models, a series of in vitro and in vivo experiments are essential.

In Vitro ACAT Inhibition Assay

This assay directly measures the enzymatic activity of ACAT in the presence of an inhibitor.

Principle: Microsomes containing ACAT are incubated with a cholesterol substrate and radiolabeled oleoyl-CoA. The amount of radiolabeled cholesteryl oleate formed is quantified to determine ACAT activity.

Protocol:

  • Isolate microsomes from a relevant cell line (e.g., J774 macrophages) or tissue (e.g., liver).[10]

  • Determine the protein concentration of the microsomal preparation.

  • In a reaction tube, combine the microsomal protein, bovine serum albumin (BSA), and free cholesterol. Incubate at 37°C.[10]

  • Add varying concentrations of this compound (or vehicle control) and pre-incubate.

  • Initiate the reaction by adding [1-¹⁴C]oleoyl-CoA and incubate at 37°C.

  • Stop the reaction by adding a mixture of isopropanol and heptane.

  • Extract the lipids and separate them using thin-layer chromatography (TLC).

  • Quantify the radioactivity of the cholesteryl ester band using a scintillation counter.

  • Calculate the IC50 value of this compound.

Cellular Cholesterol Esterification Assay

This assay assesses the ability of an inhibitor to block cholesterol esterification within a cellular context.

Principle: Cells are incubated with a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol). In the presence of ACAT activity, the fluorescent cholesterol is esterified and stored in lipid droplets, leading to a strong fluorescent signal. Inhibition of ACAT prevents this process.[13]

Protocol:

  • Plate cells (e.g., AC29 cells stably expressing ACAT1 or ACAT2) in a 96-well plate.[13]

  • Treat the cells with varying concentrations of this compound (or vehicle control) for a specified period.

  • Add NBD-cholesterol to the media and incubate.[13]

  • Wash the cells to remove excess NBD-cholesterol.

  • Measure the fluorescence intensity using a fluorescence microplate reader.

  • A decrease in fluorescence intensity indicates inhibition of cholesterol esterification.

Analysis of Plasma Lipids in Animal Models

This protocol is for determining the in vivo effects of this compound on plasma lipid profiles in a relevant animal model (e.g., atherosclerosis-prone mice like ApoE-/- or LDLR-/-).

Protocol:

  • House mice under standard conditions and feed them a high-fat, high-cholesterol diet to induce hyperlipidemia.

  • Divide the mice into a control group (receiving vehicle) and a treatment group (receiving this compound at a predetermined dose and frequency).

  • Collect blood samples at baseline and at the end of the treatment period.

  • Separate plasma by centrifugation.

  • Use commercial enzymatic kits to measure the concentrations of total cholesterol, HDL cholesterol, and triglycerides.[14][15]

  • Calculate non-HDL cholesterol by subtracting HDL cholesterol from total cholesterol.

Quantification of Atherosclerosis in Animal Models

This protocol outlines the assessment of atherosclerotic lesion development in animal models.

Protocol:

  • Following the treatment period as described in section 4.3, euthanize the mice.

  • Perfuse the circulatory system with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the entire aorta from the heart to the iliac bifurcation.

  • Clean the aorta of surrounding adipose and connective tissue.

  • Stain the aorta with a lipid-staining dye such as Oil Red O to visualize atherosclerotic plaques.

  • Capture high-resolution images of the en face preparation of the aorta.

  • Use image analysis software to quantify the total aortic surface area and the lesion area.

  • Calculate the percentage of the aorta covered by atherosclerotic plaques.

  • For more detailed analysis, the aortic root can be sectioned and stained with hematoxylin and eosin (H&E) or specific antibodies for macrophages and other cellular components of the plaque.

Visualizing Pathways and Workflows

ACAT_Pathway Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Cholesteryl Ester Cholesteryl Ester ACAT->Cholesteryl Ester Lipid Droplet Storage Lipid Droplet Storage Cholesteryl Ester->Lipid Droplet Storage Terpendole_C This compound Terpendole_C->ACAT

Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation in Genetic Model ACAT_Inhibition_Assay ACAT Inhibition Assay (IC50 Determination) Cellular_Esterification_Assay Cellular Cholesterol Esterification Assay ACAT_Inhibition_Assay->Cellular_Esterification_Assay Animal_Model Atherosclerosis-prone mice (e.g., ACAT2-/- vs. Wild-Type) Cellular_Esterification_Assay->Animal_Model Proceed if potent inhibition is confirmed Treatment Administer this compound or Vehicle Animal_Model->Treatment Analysis Plasma Lipid Analysis Atherosclerosis Quantification Treatment->Analysis Comparison Compare this compound effect to ACAT2-/- phenotype Analysis->Comparison

Conclusion

The validation of a pharmacological agent's mechanism of action is a critical step in drug development. For an ACAT inhibitor like this compound, genetic models such as ACAT1 and ACAT2 knockout mice provide an indispensable tool for comparison. While in vitro assays confirm direct enzymatic inhibition, in vivo studies in these genetic models allow for a deeper understanding of the compound's physiological effects and its potential as a therapeutic agent for diseases like atherosclerosis. The consistent anti-atherosclerotic phenotype of ACAT2 knockout mice, in particular, suggests that selective ACAT2 inhibition may be a more promising therapeutic strategy. Future studies should focus on determining the isoform selectivity of this compound and evaluating its efficacy in atherosclerosis-prone animal models, using the phenotypes of the corresponding ACAT knockout mice as a benchmark.

References

Comparative Analysis of Terpendole C Cross-reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic activity of Terpendole C, a known inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), with its potential for cross-reactivity against other enzyme targets. While direct quantitative data on the broad cross-reactivity of this compound is limited in publicly available literature, this guide summarizes the known inhibitory activities and provides context for potential off-target effects by examining related compounds.

Executive Summary

This compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol esterification.[1] Emerging research on related terpendole compounds, such as Terpendole E, reveals inhibitory activity against distinct enzyme classes, specifically the mitotic kinesin Eg5. This suggests that the terpendole scaffold may possess the potential for cross-reactivity with multiple enzyme families. This guide presents the available quantitative data for this compound and related compounds against their respective targets and outlines the experimental protocols used for these determinations.

Quantitative Data on Enzyme Inhibition

The following table summarizes the available inhibitory concentration (IC50) values for this compound and its analogs against their primary enzyme targets.

CompoundTarget EnzymeIC50 (µM)Assay Type
This compound ACAT 2.1 In vitro enzyme assay [1]
Terpendole AACAT15.1In vitro enzyme assay[1]
Terpendole BACAT26.8In vitro enzyme assay[1]
Terpendole DACAT3.2In vitro enzyme assay[1]
Terpendole EMitotic Kinesin Eg5Not specifiedATPase activity assay

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

In Vitro ACAT Inhibition Assay (Biochemical Assay)

This protocol describes a common method for determining the inhibitory activity of compounds against ACAT using a radiolabeled substrate.

Objective: To quantify the inhibition of ACAT enzyme activity by a test compound in a cell-free system.

Materials:

  • Microsomes from cells expressing ACAT1 or ACAT2

  • [1-14C]oleoyl-CoA

  • Unlabeled oleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • Cholesterol

  • Phosphatidylcholine (PC)

  • Taurocholate

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Thin Layer Chromatography (TLC) plates

  • Scintillation cocktail and counter

Procedure:

  • Microsome Preparation: Isolate microsomes from a suitable source (e.g., insect cells infected with baculovirus expressing human ACAT1 or ACAT2).

  • Substrate Preparation: Prepare mixed micelles containing cholesterol and phosphatidylcholine.

  • Reaction Mixture: In a reaction tube, combine the microsomal preparation, mixed micelles, and the test compound at various concentrations.

  • Initiation of Reaction: Start the enzymatic reaction by adding [1-14C]oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination of Reaction: Stop the reaction by adding a mixture of chloroform and methanol.

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • TLC Analysis: Separate the cholesteryl esters from other lipids using Thin Layer Chromatography.

  • Quantification: Scrape the bands corresponding to cholesteryl esters from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based ACAT Inhibition Assay (J774 Macrophage Model)

This protocol outlines a method to assess the inhibition of ACAT activity within a cellular context.

Objective: To determine the ability of a test compound to inhibit cholesterol esterification in a macrophage cell line.

Materials:

  • J774 macrophage cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • [3H]oleic acid complexed to albumin

  • Test compound (e.g., this compound)

  • Thin Layer Chromatography (TLC) plates

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture J774 macrophages in appropriate cell culture flasks.

  • Plating: Seed the cells in multi-well plates and allow them to adhere.

  • Treatment: Treat the cells with the test compound at various concentrations for a specified period.

  • Labeling: Add [3H]oleic acid to the culture medium and incubate to allow for its incorporation into cholesteryl esters.

  • Cell Lysis: Wash the cells and lyse them to release intracellular lipids.

  • Lipid Extraction: Extract the total lipids from the cell lysate.

  • TLC Analysis: Separate the cholesteryl esters from other lipids using Thin Layer Chromatography.

  • Quantification: Scrape the bands corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by analyzing the dose-dependent inhibition of cholesteryl ester formation.

Visualizations

Experimental Workflow for In Vitro ACAT Inhibition Assay

ACAT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes ACAT-expressing Microsomes Reaction_Mix Combine Microsomes, Substrate & Compound Microsomes->Reaction_Mix Substrate [14C]oleoyl-CoA + Cholesterol Micelles Substrate->Reaction_Mix Compound This compound (Test Compound) Compound->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction TLC TLC Separation of Cholesteryl Esters Lipid_Extraction->TLC Quantification Scintillation Counting TLC->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc

Caption: Workflow of the in vitro ACAT inhibition assay.

Signaling Pathways Potentially Targeted by Terpendoles

Terpendole_Targets cluster_cholesterol Cholesterol Metabolism cluster_mitosis Cell Division (Mitosis) Cholesterol Free Cholesterol ACAT ACAT Cholesterol->ACAT CE Cholesteryl Esters ACAT->CE Microtubules Microtubules Eg5 Kinesin Eg5 Microtubules->Eg5 Spindle Bipolar Spindle Formation Eg5->Spindle Terpendole_C This compound Terpendole_C->ACAT Inhibition Terpendole_E Terpendole E Terpendole_E->Eg5 Inhibition

Caption: Potential enzyme targets of Terpendole compounds.

References

Benchmarking Terpendole C: Unraveling its Activity Against Large-Conductance Calcium-Activated Potassium (BK) Channels

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of Terpendole C's activity as a blocker of large-conductance calcium-activated potassium (BK) channels. While the broader class of indole diterpenoids, to which this compound belongs, has been associated with the modulation of these ion channels, specific experimental data quantifying the potency and mechanism of action of this compound on BK channels is currently not available in published research.

This absence of data precludes a direct comparative analysis of this compound against well-established BK channel blockers. The scientific community has extensively characterized several potent and selective inhibitors of BK channels, which serve as standard benchmarks in the field. These include the mycotoxin Paxilline, and the peptide toxins Iberiotoxin and Charybdotoxin.

Established BK Channel Blockers: A Snapshot

To provide a context for the type of data required for a comparative analysis, the following table summarizes the activity of these known BK channel blockers.

BlockerTypePotency (IC50)Source
Paxilline Indole Diterpenoid Mycotoxin~1.9 nM - 10 µM (voltage-dependent)Fungal
Iberiotoxin Peptide Toxin~250 pM - 2 nMScorpion Venom
Charybdotoxin Peptide Toxin~3 nMScorpion Venom

It is important to note that the potency of some blockers, like Paxilline, can be highly dependent on the functional state of the BK channel, exhibiting higher affinity for the closed state.

The Need for Experimental Validation

To ascertain the potential of this compound as a BK channel blocker and enable a meaningful comparison, dedicated experimental investigation is necessary. The standard methodology for such an evaluation is the patch-clamp electrophysiology technique .

Experimental Protocol: Patch-Clamp Electrophysiology for BK Channel Blocker Analysis

This technique allows for the direct measurement of ion flow through BK channels in the membrane of a single cell. A typical experimental workflow to assess a putative BK channel blocker like this compound would involve the following steps:

  • Cell Preparation: Utilization of a cell line that stably expresses BK channels (e.g., HEK293 cells transfected with the gene for the alpha subunit of the BK channel).

  • Patch-Clamp Recording: Formation of a high-resistance seal between a glass micropipette and the cell membrane to isolate a small "patch" of the membrane containing BK channels. The inside-out patch configuration is commonly used to allow for the application of the test compound to the intracellular face of the channel.

  • Channel Activation: BK channels are activated by a combination of membrane depolarization (applying a positive voltage) and the presence of intracellular calcium.

  • Application of this compound: A range of concentrations of this compound would be applied to the intracellular side of the membrane patch.

  • Data Acquisition and Analysis: The current passing through the BK channels is recorded before and after the application of this compound. The degree of inhibition at each concentration is measured to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

The following diagram illustrates the general workflow for this experimental approach.

BK_Channel_Blocker_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis cell_prep Cell Culture with BK Channel Expression seal_formation Gigaseal Formation cell_prep->seal_formation patch_pipette Fabrication of Glass Micropipette patch_pipette->seal_formation inside_out Excise to Inside-Out Patch seal_formation->inside_out activation Apply Voltage and Calcium to Activate BK Channels inside_out->activation compound_app Apply this compound activation->compound_app data_acq Record Channel Currents activation->data_acq Control Current compound_app->data_acq Inhibited Current ic50_calc Calculate IC50 data_acq->ic50_calc BK_Channel_Signaling depolarization Membrane Depolarization bk_channel BK Channel depolarization->bk_channel Activates ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Activates ca_influx Increased Intracellular Ca2+ ca_influx->bk_channel Activates k_efflux K+ Efflux bk_channel->k_efflux Mediates hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization hyperpolarization->ca_channel Inhibits ca_channel->ca_influx Mediates blocker BK Channel Blocker (e.g., this compound?) blocker->bk_channel Inhibits

Terpendole C: A Comparative Analysis of its Potency Against Other Fungal-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the inhibitory potency of Terpendole C, a fungal-derived indole-diterpenoid, with other notable inhibitors of fungal origin. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive overview of this compound's performance in the context of other fungal-derived compounds.

Introduction to this compound

This compound is a natural product isolated from the fungus Albophoma yamanashiensis. It belongs to the terpendole family of indole-diterpenoids and has been identified as a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT)[1][2]. ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters, a key process in cellular cholesterol homeostasis. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis.

Comparative Potency of Fungal-Derived Inhibitors

To contextualize the potency of this compound, this section compares its half-maximal inhibitory concentration (IC50) with that of other well-characterized fungal-derived inhibitors. These comparators have been selected to represent a variety of molecular targets and mechanisms of action, providing a broad perspective on the landscape of fungal-derived bioactive compounds.

InhibitorFungal Source (Genus)Target/Mechanism of ActionIC50 Value (µM)
This compound AlbophomaAcyl-CoA:cholesterol acyltransferase (ACAT)2.1[1]
Pyripyropene A AspergillusAcyl-CoA:cholesterol acyltransferase 2 (ACAT2)~0.02
Lovastatin AspergillusHMG-CoA Reductase (Ergosterol Biosynthesis)0.0018
Ketoconazole Synthetic (based on fungal scaffolds)Lanosterol 14α-demethylase (Ergosterol Biosynthesis)0.05-2.38 (isomer dependent)[3]
Caspofungin Glareaβ-(1,3)-D-glucan synthase (Cell Wall Synthesis)0.001-0.004 (MIC)
Griseofulvin PenicilliumMicrotubule Dynamics~20 (mitotic IC50)[4]

Note: The IC50 values presented are sourced from various studies and may have been determined using different experimental conditions. Direct comparison should be made with caution. MIC (Minimum Inhibitory Concentration) is provided for Caspofungin as it is a more common measure of its antifungal activity.

Experimental Protocols

The determination of an inhibitor's potency is paramount for its characterization. The following is a generalized protocol for an in vitro Acyl-CoA:cholesterol Acyltransferase (ACAT) inhibition assay, similar to the methodology used to determine the IC50 of this compound.

In Vitro ACAT Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of the ACAT enzyme by 50%.

Materials:

  • Microsomal preparation containing ACAT enzyme (from rat liver or cultured cells like J774 macrophages)[1]

  • [14C]Oleoyl-CoA (radioactive substrate)

  • Bovine Serum Albumin (BSA)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Thin-Layer Chromatography (TLC) plates

  • Scintillation counter and fluid

Procedure:

  • Enzyme Preparation: Microsomes are isolated from a suitable source and their protein concentration is determined.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, BSA, and the microsomal enzyme preparation.

  • Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the radioactive substrate, [14C]Oleoyl-CoA.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped by adding a solvent mixture (e.g., isopropanol/heptane).

  • Lipid Extraction: The cholesteryl esters formed are extracted into the organic phase.

  • Analysis: The extracted lipids are separated by Thin-Layer Chromatography (TLC). The spots corresponding to cholesteryl esters are scraped from the plate.

  • Quantification: The radioactivity of the scraped spots is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action of the compared fungal inhibitors, the following diagrams have been generated.

Fungal_Inhibitor_Targets cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall cluster_cytoskeleton Cytoskeleton cluster_cholesterol Cholesterol Metabolism (Host Cell) Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cell Wall Synthesis Cell Wall Synthesis UDP-glucose UDP-glucose β-(1,3)-D-glucan β-(1,3)-D-glucan UDP-glucose->β-(1,3)-D-glucan β-(1,3)-D-glucan synthase Microtubule Dynamics Microtubule Dynamics Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules ACAT Acyl-CoA:cholesterol acyltransferase Cholesterol Cholesterol Cholesteryl Esters Cholesteryl Esters Cholesterol->Cholesteryl Esters ACAT This compound This compound This compound->ACAT Inhibits Pyripyropene A Pyripyropene A Pyripyropene A->ACAT Inhibits Lovastatin Lovastatin HMG-CoA Reductase HMG-CoA Reductase Lovastatin->HMG-CoA Reductase Inhibits Ketoconazole Ketoconazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Ketoconazole->Lanosterol 14α-demethylase Inhibits Caspofungin Caspofungin β-(1,3)-D-glucan synthase β-(1,3)-D-glucan synthase Caspofungin->β-(1,3)-D-glucan synthase Inhibits Griseofulvin Griseofulvin Griseofulvin->Microtubule Dynamics Inhibits

Figure 1: Targets of various fungal-derived inhibitors.

ACAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme 1. Prepare Microsomal ACAT Enzyme mix 3. Combine Enzyme, Buffer, and Inhibitor prep_enzyme->mix prep_inhibitor 2. Prepare Serial Dilutions of this compound prep_inhibitor->mix preincubate 4. Pre-incubate mix->preincubate start_reaction 5. Add [14C]Oleoyl-CoA to Start Reaction preincubate->start_reaction incubate 6. Incubate at 37°C start_reaction->incubate stop_reaction 7. Stop Reaction with Solvent incubate->stop_reaction extract 8. Extract Lipids stop_reaction->extract tlc 9. Separate Lipids by TLC extract->tlc quantify 10. Quantify Radioactivity of Cholesteryl Ester tlc->quantify calculate 11. Calculate % Inhibition and Determine IC50 quantify->calculate

Figure 2: Workflow for an in vitro ACAT inhibition assay.

References

In Vivo Efficacy of Terpendole C and its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of published in vivo efficacy data for the natural product Terpendole C and its synthetic derivatives. While the broader class of indole diterpenoids, to which this compound belongs, has been the subject of extensive research for various biological activities, specific quantitative data from animal models for this compound remains elusive. This guide summarizes the current state of knowledge and highlights the critical data gap that future research must address.

One available review mentions that this compound is associated with "tremor activity"[1]. However, the primary experimental data supporting this observation, including the model system and dose-response, is not detailed in the accessible literature. This lack of concrete in vivo data prevents a meaningful comparison with any potential derivatives.

The Broader Context: Biological Activities of Indole Diterpenoids

Indole diterpenoids are a large family of fungal metabolites known for their complex chemical structures and diverse biological activities[1]. These activities span a wide range, including insecticidal, antibacterial, and anti-cancer effects[1]. For instance, other members of the terpendole family, such as Terpendole E, have been identified as inhibitors of the mitotic kinesin Eg5, a target for anti-cancer therapies. Structure-activity relationship (SAR) studies on Terpendole E and its natural derivatives have provided insights into the chemical features important for this inhibition[2].

While SAR studies exist for related compounds, the lack of primary in vivo data for this compound means that no such analysis can be performed for this specific molecule or its derivatives. The development of any therapeutic agent requires a thorough understanding of its efficacy and safety in a living organism, a crucial step that appears not to have been publicly documented for this compound.

Future Directions and the Need for In Vivo Studies

The absence of in vivo data for this compound represents a significant gap in the scientific record. To assess the therapeutic potential of this compound and any of its derivatives, the following experimental data is critically needed:

  • Maximum Tolerated Dose (MTD): To establish the safety profile and dosing limits in animal models.

  • Pharmacokinetic (PK) Profile: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Efficacy in Relevant Disease Models: To demonstrate a therapeutic effect, for example, in models of tremor, cancer, or infectious diseases, depending on the hypothesized activity.

A hypothetical workflow for the initial in vivo evaluation of this compound and its derivatives is presented below.

G cluster_0 Preclinical In Vivo Evaluation A Synthesis & Characterization of this compound Derivatives B In Vitro Screening (e.g., cytotoxicity, target binding) A->B C Lead Candidate Selection B->C D Acute Toxicity Studies (MTD Determination) C->D E Pharmacokinetic (PK) Studies D->E F In Vivo Efficacy Studies in Disease Models E->F G Data Analysis & Comparative Assessment F->G

Caption: A generalized workflow for the preclinical in vivo evaluation of novel compounds.

Until such studies are conducted and their results published, a comparative guide on the in vivo efficacy of this compound and its derivatives cannot be compiled. The scientific community awaits further research to elucidate the potential of this natural product.

References

A Comparative Analysis of Terpendole C and Avasimibe: A Review of Two ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A definitive head-to-head comparison between Terpendole C and Avasimibe remains challenging due to the limited publicly available data for this compound. While both compounds are recognized as inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT), Avasimibe has undergone extensive clinical investigation, providing a wealth of data on its mechanism of action, pharmacokinetic profile, and clinical efficacy. In contrast, information regarding this compound is sparse, primarily identifying it as an ACAT inhibitor with noted tremorigenic activity. This guide provides a comprehensive overview of Avasimibe, leveraging available clinical trial data, and contextualizes the current understanding of this compound within the broader class of ACAT inhibitors.

Mechanism of Action: Targeting Cholesterol Esterification

Both Avasimibe and this compound are understood to exert their effects by inhibiting the ACAT enzyme. ACAT is responsible for the esterification of intracellular free cholesterol into cholesteryl esters, a key process in the formation of foam cells, which are integral to the development of atherosclerotic plaques. By inhibiting ACAT, these compounds aim to reduce the accumulation of cholesteryl esters within macrophages and other cells in the arterial wall.

Avasimibe has been shown to inhibit both isoforms of the ACAT enzyme, ACAT1 and ACAT2.[1][2] This inhibition leads to a decrease in the storage of cholesterol esters and has been demonstrated to reduce foam cell formation in vitro.[3][4] Furthermore, Avasimibe has been found to have additional effects, including the inhibition of modified LDL uptake and enhancement of free cholesterol efflux from macrophages.[3][4]

The following diagram illustrates the general mechanism of action for ACAT inhibitors like Avasimibe and this compound.

ACAT_Inhibition_Pathway cluster_macrophage Macrophage ldl Modified LDL free_cholesterol Free Cholesterol ldl->free_cholesterol Uptake acat ACAT free_cholesterol->acat cholesteryl_esters Cholesteryl Esters acat->cholesteryl_esters Esterification foam_cell Foam Cell Formation cholesteryl_esters->foam_cell avasimibe Avasimibe / this compound avasimibe->acat Inhibition caption Mechanism of ACAT Inhibition

Caption: General signaling pathway of ACAT inhibition.

Avasimibe: A Clinically Evaluated ACAT Inhibitor

Avasimibe, developed by Parke-Davis (later Pfizer), was investigated as a potential treatment for atherosclerosis.[1] Clinical trials were initiated in 1997, and the compound progressed to Phase III studies before development was halted in 2003.[1] The primary reasons for discontinuation were a high potential for drug interactions and a pivotal study that showed no beneficial effect on atherosclerosis, and in fact, an increase in LDL cholesterol levels.[1]

The following tables summarize the key pharmacokinetic parameters and the effects of Avasimibe on lipid profiles as reported in clinical studies.

Table 1: Pharmacokinetic Properties of Avasimibe

ParameterValueReference
Route of AdministrationOral[1]
MetabolismHepatic (CYP3A4, 2C9)[1]
Elimination Half-life15–24 hours[1]
ExcretionFecal (predominant), Renal (<2%)[1]

Table 2: Effects of Avasimibe on Plasma Lipids in Patients with Combined Hyperlipidemia [5][6]

Treatment Group (8 weeks)% Change in Triglycerides% Change in VLDL-C% Change in LDL-C% Change in HDL-C
Placebo----
Avasimibe (50 mg/day)Significant reduction (up to 23%)Significant reduction (up to 30%)No significant changeNo significant change
Avasimibe (125 mg/day)Significant reduction (up to 23%)Significant reduction (up to 30%)No significant changeNo significant change
Avasimibe (250 mg/day)Significant reduction (up to 23%)Significant reduction (up to 30%)No significant changeNo significant change
Avasimibe (500 mg/day)Significant reduction (up to 23%)Significant reduction (up to 30%)No significant changeNo significant change

Table 3: Effects of Avasimibe on LDL Cholesterol in a Long-Term Atherosclerosis Trial [7][8]

Treatment Group (up to 24 months)% Change in LDL Cholesterol
Placebo+1.7%
Avasimibe (50 mg/day)+7.8%
Avasimibe (250 mg/day)+9.1%
Avasimibe (750 mg/day)+10.9%

Study of Avasimibe in Combined Hyperlipidemia [5][6]

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 130 men and women with combined hyperlipidemia and hypoalphalipoproteinemia.

  • Procedure: Following an 8-week placebo and dietary-controlled baseline period, patients were randomly assigned to receive either a placebo or Avasimibe at doses of 50, 125, 250, or 500 mg once daily for 8 weeks.

  • Primary Endpoints: Changes in plasma levels of total cholesterol, LDL-C, HDL-C, triglycerides, and VLDL-C.

Avasimibe and Progression of Lesions on UltraSound (A-PLUS) Trial [7][8]

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with coronary atherosclerosis.

  • Procedure: Patients received Avasimibe (50, 250, or 750 mg once daily) or a placebo. All patients received background lipid-lowering therapy to achieve a target baseline LDL level of <125 mg/dL. Intravascular ultrasound (IVUS) was performed at baseline and after up to 24 months of treatment.

  • Primary Endpoint: Change in plaque volume in a segment of a coronary artery as assessed by IVUS.

The workflow for a typical clinical trial investigating a lipid-lowering agent is depicted below.

Clinical_Trial_Workflow screening Patient Screening & Baseline Assessment randomization Randomization screening->randomization placebo Placebo Group randomization->placebo drug_a Avasimibe Group(s) randomization->drug_a treatment Treatment Period (e.g., 8 weeks - 24 months) follow_up Follow-up Assessments treatment->follow_up data_analysis Data Analysis follow_up->data_analysis placebo->treatment drug_a->treatment caption Clinical Trial Workflow

Caption: A simplified workflow of a clinical trial.

This compound: An ACAT Inhibitor with Limited Data

This compound is an indole diterpenoid that has been identified as an inhibitor of ACAT.[9] However, beyond this classification, there is a significant lack of detailed scientific literature on its specific activity, potency, and pharmacokinetic profile. One notable characteristic mentioned in the literature is its association with tremorigenic activity.[9] This suggests potential neurological side effects that would require careful investigation in any preclinical or clinical development. Due to the absence of published studies comparable to those for Avasimibe, a direct, data-driven comparison of their performance is not feasible at this time.

Conclusion

Avasimibe, as a well-documented ACAT inhibitor, provides valuable insights into the potential and the challenges of this therapeutic approach. The available clinical trial data for Avasimibe offers a clear picture of its modest effects on triglycerides and VLDL-C, alongside the concerning increase in LDL-C, which ultimately contributed to the cessation of its development for atherosclerosis.

This compound, while sharing the same molecular target, remains an enigmatic compound. Its characterization as an ACAT inhibitor is noted, but the absence of quantitative data on its efficacy, safety, and pharmacokinetic properties prevents a meaningful comparison with Avasimibe. The reported tremorigenic activity of this compound also raises safety concerns that would need to be addressed in future studies.

For researchers and drug development professionals, the story of Avasimibe serves as a detailed case study of an ACAT inhibitor that has progressed through extensive clinical evaluation. This compound, on the other hand, represents a compound for which fundamental preclinical characterization is still required to ascertain its potential as a therapeutic agent. Future research on this compound would need to focus on determining its potency as an ACAT inhibitor, its selectivity, its pharmacokinetic profile, and a thorough evaluation of its safety, particularly concerning its neurological effects. Without such data, any direct comparison to Avasimibe is purely speculative.

References

A Comparative Meta-Analysis of Terpendole C Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the biological activities of Terpendole C, an indole diterpene alkaloid fungal metabolite. The document synthesizes data from multiple studies, presenting a comparative overview of its potency, mechanism of action, and experimental validation. It is intended to serve as a resource for researchers investigating cholesterol metabolism, atherosclerosis, and novel therapeutic agents.

Overview of Bioactivity: Data Summary

This compound is primarily recognized as a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for cellular cholesterol esterification.[1][2][3] It has been evaluated in various assays, with its inhibitory effects quantified against different targets. The following tables summarize the key quantitative data available for this compound and its structural analogs.

Table 1: Comparative ACAT Inhibitory Activity of Terpendoles

Compound Assay Type Source IC50 Value (µM) Reference(s)
This compound In vitro Enzyme Assay Rat Liver Microsomes 2.1 [3][4][5][6][7][8]
This compound Cell-based Assay J774 Macrophages 0.46 [8]
Terpendole A In vitro Enzyme Assay Rat Liver Microsomes 15.1 [3]
Terpendole B In vitro Enzyme Assay Rat Liver Microsomes 26.8 [3]

| Terpendole D | In vitro Enzyme Assay | Rat Liver Microsomes | 3.2 |[3][7] |

Table 2: Other Reported Bioactivities of this compound

Activity Type Target Organism/Cell Line Quantitative Data Reference(s)
Nematicidal Meloidogyne incognita 37.4% mortality at 400 µg/mL [6]
Tremorgenic Grazing Animals (in vivo) Qualitative observation of tremors [1][9]

| Kinesin Eg5 Inhibition | Enzyme Assay | No inhibitory activity |[1] |

Mechanism of Action: ACAT Inhibition

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a membrane-bound enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is central to the development of atherosclerosis, as the accumulation of cholesteryl esters within macrophages leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[1] this compound likely exerts its inhibitory effect by competing with the cholesterol substrate, attributed to structural similarities.[1] Studies have shown that this compound inhibits both mammalian ACAT isoenzymes (ACAT1 and ACAT2) with similar potency.[1]

ACAT_Inhibition_Pathway Cholesterol Free Cholesterol ACAT ACAT Enzyme Cholesterol->ACAT AcylCoA Long-Chain Fatty Acyl-CoA AcylCoA->ACAT CholesterylEster Cholesteryl Esters ACAT->CholesterylEster Esterification TerpendoleC This compound TerpendoleC->ACAT Inhibition LipidDroplets Lipid Droplet Formation (Foam Cell Genesis) CholesterylEster->LipidDroplets

Caption: Inhibition of the ACAT-mediated cholesterol esterification pathway by this compound.

Experimental Protocols

The bioactivity of this compound as an ACAT inhibitor has been primarily determined through in vitro enzyme assays and cell-based assays.

A. In Vitro ACAT Inhibition Assay (Rat Liver Microsomes)

This assay directly measures the enzymatic activity of ACAT in a subcellular fraction rich in the enzyme.

  • Enzyme Source: Microsomes are prepared from rat liver homogenates by differential centrifugation.

  • Substrate Preparation: A solution of [1-¹⁴C]oleoyl-CoA is used as the radiolabeled substrate. An acceptor substrate mixture containing cholesterol in a carrier like bovine serum albumin (BSA) is also prepared.

  • Assay Procedure:

    • The test compound (e.g., this compound dissolved in a suitable solvent like DMSO) is pre-incubated with the liver microsomal preparation in a buffer solution.

    • The enzymatic reaction is initiated by adding the radiolabeled [1-¹⁴C]oleoyl-CoA substrate.

    • The reaction mixture is incubated at 37°C for a defined period.

    • The reaction is terminated by adding a mixture of isopropanol and heptane.

  • Quantification: The formed cholesteryl [1-¹⁴C]oleate is extracted into the heptane phase. The radioactivity of the extracted lipid is measured using a liquid scintillation counter. The IC50 value is calculated by determining the concentration of this compound required to inhibit ACAT activity by 50% compared to a vehicle control.

B. Cell-Based ACAT Inhibition Assay (J774 Macrophages)

This assay assesses the ability of a compound to inhibit ACAT activity within a relevant cell line, providing insights into cell permeability and intracellular efficacy.

  • Cell Culture: J774 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Assay Procedure:

    • Cells are plated in multi-well plates and allowed to adhere.

    • Cells are incubated with the test compound (this compound) for a specified duration.

    • A labeled cholesterol precursor, such as [³H]oleic acid complexed to albumin, is added to the medium.

    • After an incubation period to allow for uptake and esterification, the cells are washed and harvested.

  • Lipid Extraction and Analysis: Lipids are extracted from the cells using a solvent system (e.g., hexane/isopropanol). The different lipid classes (triglycerides, free fatty acids, cholesteryl esters) are separated using thin-layer chromatography (TLC).

  • Quantification: The amount of radioactivity incorporated into the cholesteryl ester fraction is quantified. The IC50 value represents the compound concentration that reduces the formation of labeled cholesteryl esters by 50%.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay A1 Prepare Rat Liver Microsomes A2 Pre-incubate Microsomes with this compound A1->A2 A3 Add [¹⁴C]oleoyl-CoA (Initiate Reaction) A2->A3 A4 Lipid Extraction A3->A4 A5 Quantify Cholesteryl [¹⁴C]oleate A4->A5 End Determine IC50 Values A5->End B1 Culture J774 Macrophages B2 Incubate Cells with this compound B1->B2 B3 Add [³H]oleic Acid B2->B3 B4 Lipid Extraction & TLC B3->B4 B5 Quantify Labeled Cholesteryl Esters B4->B5 B5->End Start Screening for ACAT Inhibitors Start->A1 Start->B1

Caption: General experimental workflow for evaluating ACAT inhibition by this compound.

Comparison with Alternatives

Within the terpendole family of natural products, this compound stands out as the most potent inhibitor of ACAT identified to date.[1][3] Its IC50 value of 2.1 µM in in vitro enzyme assays is significantly lower than that of its analogs Terpendole A (15.1 µM) and Terpendole B (26.8 µM), and slightly more potent than Terpendole D (3.2 µM).[3]

Interestingly, the bioactivity profile of terpendoles can be quite distinct. For example, while this compound is a potent ACAT inhibitor, it shows no activity against the mitotic kinesin Eg5.[1] In contrast, Terpendole E is a selective inhibitor of Eg5, a target for anti-cancer therapeutics, but is a weak ACAT inhibitor.[1][10] This highlights the structural specificity required for different biological activities within this class of compounds. While Terpendole D is slightly less potent than C, it was noted for exhibiting high specificity (cytotoxicity vs. ACAT inhibition) in J774 macrophages, suggesting a potentially better therapeutic window.[3][7]

Conclusion

This compound is a well-characterized, potent inhibitor of both ACAT-1 and ACAT-2 enzymes. Its primary mechanism involves the disruption of cholesterol esterification, a key process in the pathophysiology of atherosclerosis. The available data, summarized in this guide, establishes this compound as a valuable tool for in vitro and cell-based studies of cholesterol metabolism and foam cell formation. While its tremorgenic properties may limit its direct therapeutic development, its potent and specific bioactivity makes it an important lead compound for the design of novel anti-atherosclerotic agents.

References

Safety Operating Guide

Proper Disposal of Terpendole C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of Terpendole C, a compound requiring careful management due to its potential hazards.

Hazard and Safety Data

The following table summarizes the known and inferred hazard information for this compound. Data for the related compound, Terpendole I, is included for a more comprehensive, albeit extrapolated, safety profile.

ParameterThis compoundTerpendole I (for reference)Source
GHS Hazard Codes H302, H312, H332H302, H400, H410Supplier Information,[1]
Hazard Statements Harmful if swallowed, Harmful in contact with skin, Harmful if inhaledHarmful if swallowed, Very toxic to aquatic life, Very toxic to aquatic life with long lasting effectsSupplier Information,[1]
Acute Toxicity (Oral) Category 4Category 4[1]
Aquatic Toxicity Data not availableAcute Category 1, Chronic Category 1[1]

Experimental Protocols: Disposal of this compound

The following step-by-step procedure is based on best practices for the disposal of cytotoxic and environmentally hazardous chemical waste.[2][3][4][5][6]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.[1]

  • If there is a risk of aerosol formation, use a fume hood and consider respiratory protection.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Collect all solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, pipette tips) in a designated, leak-proof hazardous waste container.

  • This container must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste".[3]

  • For liquid waste containing this compound, use a dedicated, properly labeled, and sealed waste container.

3. Container Labeling:

  • The hazardous waste label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste" and "Cytotoxic"

    • The specific hazards (e.g., "Toxic," "Harmful," "Environmental Hazard")

    • The date of accumulation

    • The name and contact information of the principal investigator or laboratory supervisor.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is away from drains and incompatible materials.[1]

5. Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for hazardous waste disposal.

  • The primary method for the disposal of cytotoxic waste is incineration by a licensed hazardous waste disposal facility.[6]

6. Decontamination:

  • Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent, as recommended by your institution's safety protocols.

  • Collect all materials used for decontamination (e.g., wipes, absorbent pads) as hazardous waste.

Visual Guidance: Experimental Workflow and Disposal Decision-Making

To further aid in the safe handling and disposal of this compound, the following diagrams illustrate a typical experimental workflow for potent compounds and a decision-making process for chemical waste disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Don PPE b Prepare work area in fume hood a->b c Weigh this compound b->c d Perform experimental procedure c->d e Segregate solid & liquid waste d->e f Decontaminate work area & equipment e->f g Label and seal waste containers f->g h Store waste in designated area g->h i Contact EHS for disposal h->i

Experimental Workflow for Handling this compound

G start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous is_cytotoxic Is it cytotoxic? is_hazardous->is_cytotoxic Yes general_waste Dispose in General Trash is_hazardous->general_waste No hazardous_waste Segregate as Hazardous Waste is_cytotoxic->hazardous_waste No cytotoxic_waste Segregate as Cytotoxic Waste (Incineration Required) is_cytotoxic->cytotoxic_waste Yes

Decision Tree for Chemical Waste Disposal

References

Essential Safety and Operational Guide for Handling Terpendole C

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Terpendole C. It includes detailed operational procedures and disposal plans to ensure laboratory safety and proper chemical handling.

I. Chemical and Safety Data

This compound is an indole diterpene alkaloid that has been identified as a potent inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT).[1][2] It is important to handle this compound with care, following the safety precautions outlined below. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related compound Terpendole I and supplier information provide a strong basis for safe handling procedures.

Chemical Properties:

PropertyValueSource
CAS Number 156967-65-6[1]
Molecular Formula C₃₂H₄₁NO₅[3]
Appearance Off-white solid[4]
Solubility Soluble in ethanol, methanol, and DMSO[4]

Safety Information Summary:

Hazard StatementDescriptionGHS CodeSource
Harmful if swallowedMay cause harm if ingested.H302
Harmful in contact with skinMay cause harm if absorbed through the skin.H312
Harmful if inhaledMay cause harm if respiratory dust or aerosols are inhaled.H332

Note: Hazard codes are based on supplier information for this compound. Further details are extrapolated from the Safety Data Sheet for the related compound, Terpendole I.

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Chemical-resistant protective gloves (e.g., nitrile rubber).
Skin and Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated.

III. Handling and Storage

Handling:

  • Avoid contact with eyes, skin, and clothing.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Protect from direct sunlight and sources of ignition.[5]

  • For long-term stability, store at -20°C as a powder or at -80°C in a solvent.[5]

IV. First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[5]

V. Accidental Release and Disposal Plan

Accidental Release:

  • Evacuate Personnel: Evacuate personnel to a safe area.

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Wear appropriate PPE and contain the spill. For solid material, sweep up and place in a suitable container for disposal. For solutions, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.[5]

  • Clean the Area: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[5]

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All disposal practices must be in accordance with federal, state, and local regulations.

  • Do not allow the chemical to enter drains or waterways.[5]

  • It is recommended to use a licensed professional waste disposal service to dispose of this material.

VI. Experimental Protocols

General Protocol for ACAT Inhibition Assay:

This compound is a known inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] The following is a general procedure for assessing its inhibitory activity in a cell-based assay.

  • Cell Culture: Culture a suitable cell line (e.g., J774 macrophages or HepG2 cells) in the appropriate medium and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Make serial dilutions to achieve the desired final concentrations for the assay.

  • Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Incubation: Incubate the cells with the compound for a predetermined period.

  • ACAT Activity Measurement: Measure ACAT activity using a suitable method. One common method involves the use of a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) which, upon esterification by ACAT, gets incorporated into lipid droplets and can be quantified by fluorescence measurement.[6]

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that inhibits ACAT activity by 50%.

Quantitative Data:

CompoundIC₅₀ (in vitro enzyme assay)IC₅₀ (J774 macrophages)Source
This compound 2.1 µM0.46 µM[1][2]

VII. Signaling Pathway and Workflow Diagrams

Mechanism of Action: ACAT Inhibition

This compound inhibits the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets or for incorporation into lipoproteins. By inhibiting ACAT, this compound reduces the intracellular levels of cholesteryl esters.

ACAT_Inhibition cluster_cell Cell Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Acyl-CoA Acyl-CoA Acyl-CoA->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification This compound This compound This compound->ACAT Inhibition Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage

Caption: Inhibition of ACAT by this compound.

Experimental Workflow for ACAT Inhibition Assay

The following diagram outlines the key steps in a cell-based assay to determine the inhibitory effect of this compound on ACAT activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Cell Seeding (e.g., J774 macrophages) B 2. Compound Preparation (this compound dilutions) C 3. Cell Treatment B->C D 4. Incubation C->D E 5. Addition of NBD-cholesterol D->E F 6. Fluorescence Measurement (Lipid Droplet Formation) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Cell-based ACAT inhibition assay workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.